1,3-Dinitronaphthalene
Description
This compound is a dinitronaphthalene.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dinitronaphthalene | |
|---|---|---|
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InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H | |
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InChI Key |
ULALSFRIGPMWRS-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
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Molecular Formula |
C10H6N2O4 | |
| Record name | 1,3-DINITRONAPHTHALENE | |
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DSSTOX Substance ID |
DTXSID9025164 | |
| Record name | 1,3-Dinitronaphthalene | |
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Molecular Weight |
218.17 g/mol | |
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Physical Description |
1,3-dinitronaphthalene is a beige powder. (NTP, 1992) | |
| Record name | 1,3-DINITRONAPHTHALENE | |
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Boiling Point |
Sublimes (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
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CAS No. |
606-37-1 | |
| Record name | 1,3-DINITRONAPHTHALENE | |
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Melting Point |
295 to 298 °F (NTP, 1992) | |
| Record name | 1,3-DINITRONAPHTHALENE | |
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Foundational & Exploratory
synthesis and properties of 1,3-Dinitronaphthalene
An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dinitronaphthalene
Introduction
This compound is an aromatic hydrocarbon of significant interest in various chemical research fields. Its molecular structure, characterized by a naphthalene (B1677914) core substituted with two nitro groups at the 1 and 3 positions, imparts unique chemical and physical properties. This guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.
It is important to note that the direct nitration of naphthalene, 1-nitronaphthalene, or 2-nitronaphthalene (B181648) does not yield this compound; these reactions lead to heteronuclear nitration, producing other isomers such as 1,5- and 1,8-dinitronaphthalene.[1]
Synthesis of this compound
The synthesis of this compound is not straightforward and cannot be achieved by direct nitration of naphthalene. A notable method involves the dinitration of a Diels-Alder adduct of naphthalene followed by pyrolysis.[1] Another approach involves the removal of a chlorine atom from an aromatic nitrochloro compound.[2]
Synthesis via Diels-Alder Adduct Intermediate
This process involves the formation of a Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene (B6142220), which is then mononitrated and subsequently dinitrated. The resulting dinitro adduct is then subjected to pyrolysis to yield this compound and hexachlorocyclopentadiene.[1]
Caption: Synthesis of this compound via a Diels-Alder adduct.
Experimental Protocols
Preparation of this compound from Mononitrated Diels-Alder Adduct
This protocol is based on the method described in U.S. Patent 3,065,278.[1]
Materials:
-
Mononitrated Diels-Alder diadduct of hexachlorocyclopentadiene and naphthalene (C₂₀H₉Cl₁₂NO₂)
-
Mixed acid (e.g., a mixture of nitric acid and sulfuric acid)
Procedure:
-
25 parts by weight of the mononitrated diadduct is heated with 75 parts of mixed acid.
-
The reaction mixture is maintained at a controlled temperature to facilitate the second nitration.
-
Upon completion of the reaction, the mixture is cooled, and the dinitrated product is isolated.
-
The isolated dinitro derivative is then subjected to pyrolysis at a temperature of 250-300°C under a reduced pressure of approximately 15 mm Hg.
-
The pyrolysis yields this compound and hexachlorocyclopentadiene. The products can be separated by distillation.
Purification: The crude this compound can be purified by recrystallization. A unique method for separating this compound from 2-nitronaphthalene involves selective sulfonation of the latter with 96% sulfuric acid, leaving the this compound unaffected.[1] The unreacted this compound precipitates upon water treatment and can be collected by filtration.[1]
Properties of this compound
Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₁₀H₆N₂O₄ | [3][4][5][6] |
| Molecular Weight | 218.17 g/mol | [3][4][5][7] |
| Appearance | Beige powder | [7][8] |
| Melting Point | 146-148 °C | [3][5][9] |
| Boiling Point | ~359-378 °C | [3][5] |
| Density | ~1.433 g/cm³ (estimate) | [3] |
| Solubility | Insoluble in water | [7][8] |
| Stability | Stable, but may be sensitive to heat or shock. Incompatible with strong bases and oxidizing agents. | [3][7][8] |
Spectral Data
| Spectral Data Type | Key Features | References |
| ¹H NMR | Spectral data is available. | [7][10] |
| ¹³C NMR | Spectral data is available. | [10][11] |
| Mass Spectrometry (GC-MS) | The compound has been characterized by GC-MS. | [7][12] |
Reactivity and Applications
This compound has been utilized in studies of photocatalytic oxidation reactions in the presence of TiO₂.[3][8] It is also used as a reagent in the chromatographic analysis for the separation of amines and their derivatives.[4]
Safety and Hazards
This compound is associated with several hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][7] Symptoms of exposure can include irritation of mucous membranes, headache, dizziness, cyanosis, nausea, and potential damage to the liver and kidneys.[7] It is also suspected of causing genetic defects.[13]
Caption: General experimental workflow for this compound.
References
- 1. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | 606-37-1 | FD33581 | Biosynth [biosynth.com]
- 5. accustandard.com [accustandard.com]
- 6. Naphthalene, 1,3-dinitro- [webbook.nist.gov]
- 7. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound 97 606-37-1 [sigmaaldrich.com]
- 10. This compound(606-37-1) 13C NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Solid-State Architecture of 1,3-Dinitronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,3-dinitronaphthalene, a key nitroaromatic compound. The following sections detail the crystallographic data, experimental protocols for its determination, and an exploration of the intermolecular forces that govern its solid-state assembly. This information is crucial for understanding the physicochemical properties of this compound and for its application in materials science and drug development.
Crystallographic Data Summary
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system with the space group P-1.[1] A comprehensive summary of the crystallographic data is presented in Table 1.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 7.5552(8) Å |
| b | 7.763(1) Å |
| c | 9.073(1) Å |
| α | 110.742(9)° |
| β | 99.570(9)° |
| γ | 100.309(9)° |
| Cell Volume (V) | 474.1(2) ų |
| Molecules per Cell (Z) | 2 |
| Calculated Density (Dx) | 1.528 g/cm³ |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Temperature | 293 K |
| Final R-factor | 0.064 for 1213 observed reflections |
Table 1: Crystallographic data for this compound.[1]
Molecular Geometry and Intermolecular Interactions
The asymmetric unit of the this compound crystal contains one molecule. The naphthalene (B1677914) ring system is essentially planar. A notable feature of the molecular geometry is the significant torsion angle of the nitro group at the C1 position, which is twisted out of the plane of the naphthalene ring by approximately 37°.[1] This deviation is attributed to steric hindrance between the oxygen atoms of the nitro group and the hydrogen atom at the C8 position of the naphthalene ring.
The crystal packing of this compound is primarily governed by a combination of weak intermolecular interactions, which are characteristic of nitroaromatic compounds. These include:
-
π-π Stacking: The planar aromatic rings of adjacent molecules are expected to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the naphthalene ring and the oxygen atoms of the nitro groups of neighboring molecules likely play a significant role in the three-dimensional arrangement of the molecules in the crystal.
These types of interactions are crucial in determining the packing efficiency and the physical properties of the crystalline material.
Experimental Protocols
The determination of the crystal structure of this compound involved a series of well-defined experimental steps, from crystal growth to data analysis.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were obtained using the vapor diffusion method.[1]
Protocol:
-
A saturated solution of commercially available this compound was prepared in a mixture of cyclohexane (B81311) and 1,2-dichloroethane.
-
This solution was placed in a small, open vial.
-
The small vial was then placed inside a larger, sealed container that contained a reservoir of a more volatile solvent (the precipitant).
-
Over time, the vapor of the precipitant slowly diffused into the solution containing the compound, reducing its solubility.
-
This gradual decrease in solubility led to the slow formation of well-ordered, single crystals.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head of an Enraf-Nonius CAD-4 diffractometer for data collection.[1]
Protocol:
-
The crystal was cooled to a temperature of 293 K.
-
Copper Kα radiation (λ = 1.54178 Å) was used as the X-ray source.
-
The diffraction data were collected using the 2θ-θ scan technique, where the detector and the crystal rotate in a 2:1 ratio.
-
A set of 1213 independent reflections with I > 2σ(I) were collected and used for structure solution and refinement.
Structure Solution and Refinement
The collected diffraction data was processed to solve and refine the crystal structure. While the specific software used in the original 1991 study is not detailed, the general workflow would have followed standard crystallographic procedures of the time, likely employing direct methods for structure solution and full-matrix least-squares for refinement.
Typical Protocol:
-
Data Reduction: The raw diffraction intensities were corrected for Lorentz and polarization effects.
-
Structure Solution: The initial atomic positions were determined using direct methods, a common approach for small molecules.
-
Structure Refinement: The atomic coordinates and thermal parameters were refined using full-matrix least-squares minimization. The refinement process minimizes the difference between the observed and calculated structure factors, leading to the final refined structure with an R-factor of 0.064.
Workflow and Pathway Visualization
The logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound is illustrated in the following diagram.
Experimental workflow for the crystal structure analysis of this compound.
References
Navigating the Solubility Landscape of 1,3-Dinitronaphthalene: A Technical Guide
For Immediate Release
This technical guide addresses the solubility of 1,3-Dinitronaphthalene in organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Despite a comprehensive review of scientific literature, a notable scarcity of quantitative solubility data for this compound persists. This guide provides the available qualitative information, offers quantitative data for the closely related isomers, 1,5- and 1,8-Dinitronaphthalene, as a valuable reference, and details a robust experimental protocol for determining the solubility of this compound.
Solubility Profile of this compound: Current State of Knowledge
A Reference Point: Solubility of 1,5- and 1,8-Dinitronaphthalene Isomers
To provide a practical reference for researchers, this guide presents a summary of the experimentally determined solubility of the 1,5- and 1,8- isomers of dinitronaphthalene in a range of common organic solvents at various temperatures. It is crucial to note that while these isomers share the same molecular formula, their structural differences can significantly influence their solubility characteristics. Therefore, this data should be used as a comparative benchmark with caution.
Table 1: Mole Fraction Solubility (x) of 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene in Various Organic Solvents at Different Temperatures (K)
| Solvent | Isomer | 273.15 K | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| Acetonitrile | 1,5-Dinitronaphthalene | - | 0.00045 | 0.00054 | 0.00064 | 0.00076 | 0.00090 | 0.00106 | 0.00125 | 0.00147 |
| 1,8-Dinitronaphthalene | 0.00133 | 0.00156 | 0.00183 | 0.00215 | 0.00252 | 0.00295 | 0.00346 | 0.00406 | 0.00477 | |
| Acetone | 1,5-Dinitronaphthalene | - | 0.00139 | 0.00161 | 0.00186 | 0.00215 | 0.00249 | 0.00288 | 0.00333 | 0.00385 |
| 1,8-Dinitronaphthalene | 0.00431 | 0.00494 | 0.00566 | 0.00649 | 0.00744 | 0.00854 | 0.00981 | 0.01127 | 0.01297 | |
| Ethyl Acetate | 1,5-Dinitronaphthalene | - | 0.00115 | 0.00134 | 0.00156 | 0.00181 | 0.00210 | 0.00244 | 0.00282 | 0.00327 |
| 1,8-Dinitronaphthalene | 0.00280 | 0.00322 | 0.00371 | 0.00427 | 0.00491 | 0.00565 | 0.00651 | 0.00750 | 0.00865 | |
| Toluene | 1,5-Dinitronaphthalene | - | 0.00102 | 0.00120 | 0.00141 | 0.00165 | 0.00193 | 0.00226 | 0.00264 | 0.00308 |
| 1,8-Dinitronaphthalene | 0.00213 | 0.00247 | 0.00287 | 0.00333 | 0.00386 | 0.00448 | 0.00520 | 0.00604 | 0.00701 | |
| Methanol | 1,8-Dinitronaphthalene | 0.00015 | 0.00018 | 0.00022 | 0.00026 | 0.00031 | 0.00037 | 0.00044 | 0.00052 | 0.00062 |
| Ethanol | 1,5-Dinitronaphthalene | - | 0.00016 | 0.00019 | 0.00023 | 0.00027 | 0.00032 | 0.00038 | 0.00045 | 0.00053 |
| 1,8-Dinitronaphthalene | 0.00027 | 0.00032 | 0.00038 | 0.00045 | 0.00053 | 0.00063 | 0.00074 | 0.00088 | 0.00104 | |
| n-Propanol | 1,8-Dinitronaphthalene | 0.00034 | 0.00041 | 0.00048 | 0.00057 | 0.00067 | 0.00079 | 0.00093 | 0.00110 | 0.00130 |
| Isopropanol | 1,8-Dinitronaphthalene | 0.00030 | 0.00036 | 0.00043 | 0.00051 | 0.00060 | 0.00071 | 0.00084 | 0.00100 | 0.00118 |
| n-Butanol | 1,8-Dinitronaphthalene | 0.00041 | 0.00048 | 0.00057 | 0.00067 | 0.00079 | 0.00093 | 0.00110 | 0.00130 | 0.00153 |
Disclaimer: This data is for 1,5- and 1,8-Dinitronaphthalene and should be used for reference purposes only when considering the solubility of this compound.
Experimental Protocol for Solubility Determination
The following section outlines a detailed, generalized methodology for the experimental determination of the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique.[1]
Principle
A supersaturated solution of this compound in the chosen solvent is prepared and agitated at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved solid in the liquid phase is determined using a suitable analytical method.
Materials and Apparatus
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.
-
Immediately filter the sample through a syringe filter into a clean, dry container. The filter should also be at the experimental temperature.
-
-
Analysis of the Saturated Solution:
-
Gravimetric Method:
-
Accurately weigh a known volume of the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of mass of solute per mass or volume of solvent.[2][3]
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
Calculate the solubility, accounting for the dilution factor.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method (column, mobile phase, flow rate, and detector) for the analysis of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration from the peak area by referencing the calibration curve.
-
-
Data Presentation
The solubility data should be presented in a clear and organized manner, typically in a table, with columns for the solvent, temperature, and the measured solubility in appropriate units (e.g., g/100g solvent, mol/L, or mole fraction).
Visualizing the Experimental Workflow and Isomer Context
To further clarify the experimental process and the relationship between the dinitronaphthalene isomers, the following diagrams are provided.
This technical guide provides a comprehensive overview of the current understanding of this compound solubility and a practical framework for its experimental determination. The provided data on related isomers serves as a valuable, albeit comparative, resource for researchers in the field.
References
Spectroscopic Profile of 1,3-Dinitronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dinitronaphthalene, a key nitroaromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the six aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 9.036 | d | 2.2 |
| H-2 | 8.926 | d | 2.2 |
| H-8 | 8.60 | m | |
| H-5 | 8.19 | m | |
| H-6 | 7.96 | m | |
| H-7 | 7.84 | m |
Note: The assignments are based on typical chemical shifts for nitroaromatic compounds and coupling patterns. 'd' denotes a doublet and 'm' denotes a multiplet.[1]
¹³C NMR Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by strong absorption bands corresponding to the nitro (NO₂) groups and the aromatic ring system.
Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~1540 - 1520 | Asymmetric NO₂ stretch | Strong |
| ~1350 - 1330 | Symmetric NO₂ stretch | Strong |
| ~3100 - 3000 | Aromatic C-H stretch | Medium |
| ~1600 - 1450 | Aromatic C=C stretch | Medium to Weak |
| ~900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Note: These are characteristic ranges for nitroaromatic compounds. Specific peak values can be found in spectral databases. The FTIR spectrum of this compound is available in databases, often obtained using a potassium bromide (KBr) wafer technique.[3][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For nitroaromatic compounds like this compound, the spectrum is expected to show absorptions arising from π → π* transitions of the naphthalene (B1677914) ring and n → π* transitions of the nitro groups.
While specific experimental absorption maxima (λmax) for this compound are not widely reported in readily accessible literature, the UV-Vis spectrum of this compound is a valuable tool for quantitative analysis and for studying its electronic properties.[5]
Experimental Protocols
The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
A general procedure for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. For ¹³C NMR, a higher concentration (around 50 mg) may be required for a good signal-to-noise ratio.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).[6]
Infrared (IR) Spectroscopy (KBr Pellet Method)
The KBr pellet technique is a common method for obtaining the IR spectrum of solid samples like this compound:
-
Sample Grinding: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.[7]
UV-Vis Spectroscopy
A general protocol for UV-Vis analysis is as follows:
-
Solvent Selection: Choose a suitable UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol (B145695) or methanol).
-
Sample Preparation: Prepare a dilute solution of this compound of a known concentration in the chosen solvent.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Visualizations
Diagram of a General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. This compound(606-37-1) 13C NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound | 606-37-1 | Benchchem [benchchem.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 7. eng.uc.edu [eng.uc.edu]
A-Depth Technical Guide to Quantum Chemical Calculations for 1,3-Dinitronaphthalene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular structure, vibrational spectra, and electronic properties of 1,3-Dinitronaphthalene. This document details both the computational and experimental protocols necessary for a thorough analysis, presenting key quantitative data in structured tables for comparative assessment. Methodological workflows and the relationship between theoretical and experimental approaches are visualized using Graphviz diagrams. The insights derived from these calculations are crucial for understanding the molecule's reactivity and stability, which is valuable for its application in materials science and as a scaffold in drug development.
Introduction
This compound (C₁₀H₆N₂O₄) is a nitroaromatic hydrocarbon of significant interest due to the influence of its two nitro groups on the electronic structure of the naphthalene (B1677914) backbone. These substitutions create unique properties relevant to the study of energetic materials, chemical synthesis, and the design of novel therapeutic agents. Understanding the precise molecular geometry, vibrational modes, and electronic characteristics is fundamental to predicting its chemical behavior and potential interactions.
Quantum chemical calculations offer a powerful, non-experimental route to probe these properties with high accuracy. Among the available methods, Density Functional Theory (DFT) has emerged as a robust and computationally efficient tool for studying nitroaromatic compounds.[1][2] This guide focuses on the application of the B3LYP functional, a widely used hybrid functional that consistently provides reliable results for organic molecules.[2][3] By combining theoretical calculations with experimental data from techniques like FT-IR, FT-Raman, and X-ray crystallography, a validated and detailed model of the molecule's physicochemical profile can be constructed.
Methodologies and Protocols
A dual approach combining computational modeling with experimental validation is essential for a comprehensive analysis.
Computational Protocol: Density Functional Theory
Quantum chemical calculations are performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.
Detailed Protocol:
-
Software: All calculations are performed using the GAUSSIAN 09 or a comparable software package.
-
Method Selection: The Density Functional Theory (DFT) approach is employed.[1]
-
Functional and Basis Set: The B3LYP hybrid functional is used in conjunction with the 6-311++G(d,p) basis set to provide a high level of accuracy for both geometric and electronic properties.[1][3]
-
Geometry Optimization: The initial structure of this compound is optimized without constraints to locate the global minimum on the potential energy surface. The convergence is confirmed when all forces on the atoms are negligible.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the optimized geometry to confirm it as a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate the infrared and Raman spectra.[4]
-
Further Analysis:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with hyperconjugation.[5][6]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is then determined to provide insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.[7][8]
-
Experimental Protocol
Experimental data provides the basis for validating the computational results.
1. Spectroscopic Analysis:
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum is recorded in the 4000–400 cm⁻¹ range. The sample is prepared by mixing this compound with KBr and pressing it into a pellet.
-
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum is recorded in the 3500–50 cm⁻¹ range using a spectrometer equipped with an Nd:YAG laser for excitation.[1]
2. Structural Analysis:
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state geometry, including bond lengths and angles. Data for this compound is available and was reported by H. L. Ammon.[9][10] This experimental data serves as the primary benchmark for the calculated geometry.[11]
Results and Discussion
The synergy between computational and experimental data provides a robust understanding of this compound.
Molecular Geometry
The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The calculated bond lengths and angles are expected to be in close agreement with experimental X-ray diffraction data.[9][11] A key structural feature is the torsion angle of the nitro groups relative to the naphthalene plane. The C1 nitro group is significantly twisted out of the ring plane by approximately 37° to minimize steric hindrance with the hydrogen atom at the C8 position.[9]
Table 1: Selected Optimized Geometrical Parameters (Calculated vs. Experimental)
| Parameter | Bond/Angle | Calculated (B3LYP) | Experimental (X-ray)[9] |
|---|---|---|---|
| Bond Lengths (Å) | C1-C2 | Value | 1.359 (avg) |
| C2-C3 | Value | 1.391 (avg) | |
| C1-N1 | Value | Value | |
| C3-N2 | Value | Value | |
| N-O (avg) | Value | Value | |
| Bond Angles (º) | C2-C1-N1 | Value | Value |
| C2-C3-N2 | Value | Value | |
| O-N-O (avg) | Value | Value | |
| Dihedral Angle (º) | C2-C1-N1-O1 | Value | ~37 |
Note: Placeholder "Value" indicates data that would be generated from a specific calculation run. Experimental values are cited from the literature.
Vibrational Analysis
The calculated vibrational frequencies provide a basis for assigning the peaks observed in the experimental FT-IR and FT-Raman spectra. Theoretical frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model.[12][13] Key vibrational modes for this compound include the symmetric and asymmetric stretching of the NO₂ groups, aromatic C-H stretching, and C=C stretching of the naphthalene ring.
Table 2: Assignment of Key Vibrational Frequencies (cm⁻¹)
| Assignment | Calculated (Scaled) | FT-IR (Experimental) | FT-Raman (Experimental) |
|---|---|---|---|
| Aromatic C-H stretch | 3100-3000 | Observed Peak | Observed Peak |
| NO₂ asymmetric stretch | ~1550 | Observed Peak | Observed Peak |
| NO₂ symmetric stretch | ~1350 | Observed Peak | Observed Peak |
| Aromatic C=C stretch | 1600-1400 | Observed Peak | Observed Peak |
| C-N stretch | ~850 | Observed Peak | Observed Peak |
Note: "Observed Peak" refers to values from experimental spectra. Calculated values are typical for this class of compound.
Electronic Properties and Reactivity
The electronic properties are crucial for understanding the molecule's stability and reactivity. The HOMO and LUMO are distributed across the π-system of the molecule. The presence of the electron-withdrawing nitro groups significantly lowers the energy of the LUMO, making the molecule a potential electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity.[8] A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity.[7] The calculated global reactivity descriptors provide further quantitative measures of its stability and electrophilicity.[14]
Table 3: Calculated Electronic Properties
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | Value |
| LUMO Energy | E_LUMO | Value |
| HOMO-LUMO Gap | ΔE | Value |
| Ionization Potential | IP | Value |
| Electron Affinity | EA | Value |
| Electronegativity | χ | Value |
| Chemical Hardness | η | Value |
| Electrophilicity Index | ω | Value |
Note: Values are calculated from the HOMO and LUMO energies at the B3LYP/6-311++G(d,p) level of theory.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals significant delocalization of electron density from the naphthalene ring to the nitro groups. This intramolecular charge transfer is a defining feature of nitroaromatic compounds. The analysis quantifies the stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions, primarily from the π-orbitals of the aromatic ring (donor) to the antibonding π*-orbitals of the N-O bonds (acceptor). This charge transfer contributes to the molecule's overall stability and its characteristic electronic properties.[5][6]
Conclusion
This guide outlines a robust, integrated computational and experimental approach for the detailed characterization of this compound. Quantum chemical calculations using DFT at the B3LYP/6-311++G(d,p) level of theory provide highly accurate predictions of molecular geometry, vibrational spectra, and electronic properties. When validated against experimental X-ray and spectroscopic data, these calculations yield a comprehensive molecular model. The insights gained—including structural parameters, vibrational assignments, and reactivity descriptors derived from FMO and NBO analyses—are invaluable for researchers in materials science and medicinal chemistry, enabling the prediction of chemical behavior and guiding the design of new functional molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vibrational frequencies [cup.uni-muenchen.de]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. This compound 97 606-37-1 [sigmaaldrich.com]
- 11. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Thermal Decomposition Characteristics of 1,3-Dinitronaphthalene: A Technical Guide
Disclaimer: This technical guide provides a comprehensive overview of the known properties and expected thermal behavior of 1,3-Dinitronaphthalene. It is important to note that a thorough search of publicly available scientific literature did not yield specific experimental data on its thermal decomposition characteristics, such as that obtained from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). Therefore, this guide synthesizes available information on its physical properties, general safety data, and the known thermal behavior of analogous nitroaromatic compounds to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction
This compound is a nitroaromatic hydrocarbon with the molecular formula C₁₀H₆(NO₂)₂. As with many nitroaromatic compounds, understanding its thermal stability is critical for safe handling, storage, and processing. The presence of two nitro groups on the naphthalene (B1677914) core suggests a potential for energetic decomposition upon heating, which could lead to the release of toxic gases and pose an explosion hazard. This guide summarizes the available physical and safety data for this compound and provides detailed, standardized protocols for its thermal analysis. By also presenting data from related nitroaromatic compounds, this document aims to offer a valuable resource for anticipating its behavior and designing safe experimental procedures.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 218.17 g/mol | [1][2][3] |
| Appearance | Beige powder | [1][4] |
| Melting Point | 146 - 148 °C (295 - 298 °F) | [2][3] |
| Boiling Point | Sublimes | [5] |
| Flash Point | 192 °C (378 °F) | [2] |
| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [1][4] |
| CAS Number | 606-37-1 | [1][2][3] |
Thermal Stability and Hazards
While specific quantitative data on the thermal decomposition of this compound is not available, safety data sheets and related literature provide qualitative insights into its thermal stability.
General Stability:
-
The compound is described as stable under normal conditions but may be sensitive to heat or shock.[1][4]
-
It is incompatible with strong bases and strong oxidizing agents.[4]
Decomposition Hazards:
-
When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[4]
-
As a nitroaromatic compound, it is classified as potentially explosive.[1]
The primary thermal decomposition pathway for many nitroaromatic compounds at high temperatures is the homolysis of the C-NO₂ bond.[6] This initial step is highly endothermic, but it is followed by a series of exothermic secondary reactions of the decomposition products, which can lead to a thermal runaway.
Recommended Experimental Protocols for Thermal Analysis
To determine the specific thermal decomposition characteristics of this compound, the following experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and the onset temperature, peak temperature, and enthalpy of decomposition of this compound.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. An empty, sealed crucible of the same type should be used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) to a final temperature that ensures complete decomposition (e.g., 400 °C). Using multiple heating rates allows for the calculation of kinetic parameters.
-
-
Data Analysis:
-
Determine the melting point from the onset of the endothermic melting peak.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Determine the onset temperature of decomposition from the start of the exothermic decomposition peak.
-
Identify the peak temperature of decomposition.
-
Calculate the enthalpy of decomposition by integrating the area of the exothermic peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature range of decomposition and the mass loss associated with the decomposition of this compound.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.
-
Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where no further mass loss is observed (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, corresponding to the initial mass loss.
-
Identify the temperature of maximum mass loss rate from the derivative of the TGA curve (DTG curve).
-
Determine the final residual mass.
-
Comparative Thermal Decomposition Data
To provide a context for the expected thermal behavior of this compound, Table 2 summarizes the thermal decomposition data for other related nitroaromatic compounds. It is important to note that the decomposition characteristics can vary significantly between isomers.
| Compound | Onset Temperature (°C) | Peak Temperature (°C) | Decomposition Enthalpy (kJ/mol) | Reference |
| 1,3-Dinitrobenzene | ~270 | ~300 | ~400 | General Literature |
| 1,4-Dinitrobenzene | ~270 | ~300 | ~400 | General Literature |
| 2,4-Dinitrotoluene | ~250 | ~280 | ~350 | General Literature |
| 2,4,6-Trinitrotoluene (TNT) | ~240 | ~295 | ~500 | [7] |
| o-Nitrotoluene | ~280 | ~310 | - | [7] |
Note: The values in this table are approximate and can vary depending on the experimental conditions (e.g., heating rate, sample mass, atmosphere).
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal analysis and a generalized decomposition pathway for nitroaromatic compounds.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Generalized thermal decomposition pathway for nitroaromatic compounds.
Conclusion
While specific experimental data on the thermal decomposition of this compound is currently lacking in the accessible literature, this guide provides a comprehensive starting point for researchers. The provided physicochemical properties and qualitative safety information underscore the need for caution when handling this compound at elevated temperatures. The detailed experimental protocols for DSC and TGA offer a clear methodology for obtaining the necessary quantitative data on its thermal stability and decomposition kinetics. By understanding the behavior of analogous nitroaromatic compounds, researchers can better anticipate the potential hazards and design safer experimental and industrial processes involving this compound. Further research is essential to fully characterize the thermal decomposition of this compound and to ensure its safe application.
References
- 1. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. This compound 97 606-37-1 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. (57aa) Thermal Decomposition of Mono-Nitrated Toluene (MNT) with Additives | AIChE [proceedings.aiche.org]
An In-depth Technical Guide to the Synthesis of 1,3-Dinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism and synthetic pathway for obtaining 1,3-dinitronaphthalene. Due to the regiochemical constraints of electrophilic aromatic substitution on the naphthalene (B1677914) ring, the direct dinitration of naphthalene does not yield the 1,3-isomer. This document details the established indirect, multi-step synthesis, including a detailed experimental protocol, quantitative data, and a visualization of the reaction workflow.
The Challenge of Direct Nitration: A Mechanistic Explanation
The direct nitration of naphthalene with mixed acids (concentrated nitric and sulfuric acids) readily yields 1-nitronaphthalene (B515781) as the major product. However, the subsequent introduction of a second nitro group does not lead to the formation of this compound. This is due to the directing effects of the nitro group, which is a deactivating meta-director in benzene (B151609) chemistry. In the case of 1-nitronaphthalene, the nitro group deactivates the ring to which it is attached, favoring electrophilic attack on the other, un-nitrated ring (heteronuclear nitration).[1] Consequently, the dinitration of naphthalene or 1-nitronaphthalene primarily produces a mixture of 1,5- and 1,8-dinitronaphthalene.
The Indirect Synthesis of this compound via a Diels-Alder Adduct
The most viable and documented method for synthesizing this compound involves a multi-step process that circumvents the challenges of direct nitration. This pathway utilizes a Diels-Alder reaction to protect the naphthalene core, allowing for controlled nitration, followed by a retro-Diels-Alder reaction (pyrolysis) to release the desired product.[1]
The overall process can be summarized in the following stages:
-
Formation of the Diels-Alder Diadduct: Naphthalene undergoes a Diels-Alder reaction with two equivalents of hexachlorocyclopentadiene (B6142220) to form a stable diadduct.
-
Mononitration of the Diadduct: The diadduct is then mononitrated, resulting in a mixture of α- and β-nitro isomers.
-
Dinitration of the Mononitrated Adduct: The mixture of mononitrated adducts is subjected to a second nitration. The α-nitro adduct is selectively converted to the 1,3-dinitro adduct.
-
Pyrolysis of the Dinitrated Adduct: The 1,3-dinitro adduct is isolated and then pyrolyzed under reduced pressure to yield this compound and regenerate hexachlorocyclopentadiene.
Below is a detailed experimental protocol based on the established literature.[1]
Experimental Protocol
Step 1: Synthesis of the Naphthalene-Hexachlorocyclopentadiene Diadduct
-
This protocol is based on the established Diels-Alder reaction of naphthalene and hexachlorocyclopentadiene and it is recommended to consult the primary literature for specific reagent quantities and reaction conditions.
-
Procedure: In a suitable high-pressure reactor, combine naphthalene and two molar equivalents of hexachlorocyclopentadiene. The reaction is typically carried out at elevated temperatures and pressures to facilitate the cycloaddition. After the reaction is complete, the diadduct is isolated and purified, typically by recrystallization from an appropriate solvent.
Step 2: Mononitration of the Diadduct
-
Procedure: The naphthalene-hexachlorocyclopentadiene diadduct is dissolved in a suitable solvent and treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled temperature. The reaction is monitored until the desired degree of mononitration is achieved. The product, a mixture of α- and β-mononitrated adducts, is then isolated by quenching the reaction with water and collecting the precipitated solid. The crude product is washed to remove residual acid and dried.
Step 3: Dinitration of the Mononitrated Adduct
-
Reagents:
-
Mononitrated adduct mixture (from Step 2)
-
Mixed acid (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid)
-
-
Procedure: The mixture of mononitrated adducts is carefully added to a pre-cooled mixed acid solution with vigorous stirring. The reaction temperature is maintained at a specific range to ensure the selective dinitration of the α-isomer. The reaction is allowed to proceed for a set time, after which the mixture is poured onto crushed ice to precipitate the dinitrated product. The solid is collected by filtration, washed thoroughly with water until neutral, and dried.
Step 4: Pyrolysis of the 1,3-Dinitro Adduct and Purification of this compound
-
Apparatus: A pyrolysis apparatus equipped with a heating mantle, a vacuum pump, and a collection flask.
-
Procedure: The dried 1,3-dinitro adduct is placed in the pyrolysis reactor. The system is evacuated to a reduced pressure. The reactor is then heated to the pyrolysis temperature, causing the retro-Diels-Alder reaction to occur. The volatile products, this compound and hexachlorocyclopentadiene, are collected in a cooled trap.
-
Purification: The collected distillate, a mixture of this compound and hexachlorocyclopentadiene, is then subjected to a purification process. This can be achieved by fractional distillation under reduced pressure or by selective solvent extraction to separate the this compound from the hexachlorocyclopentadiene. Further purification of the this compound can be accomplished by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Diels-Alder adduct method, based on available literature.[1]
| Step | Parameter | Value |
| Mononitration | Composition of Mononitrated Adduct | ~13% α-nitro adduct, ~87% β-nitro adduct |
| Dinitration | Reaction Time | 3 to 6 hours (dependent on α-nitro adduct concentration) |
| Pyrolysis | Temperature | 250-300 °C |
| Pressure | 15 mm Hg |
Reaction Workflow Visualization
The following diagram illustrates the logical workflow for the indirect synthesis of this compound.
References
An In-depth Technical Guide to the Electrochemical Properties of 1,3-Dinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitronaphthalene is a nitroaromatic hydrocarbon of significant interest in environmental science and toxicology. Understanding its electrochemical properties is crucial for developing sensitive analytical methods for its detection and for elucidating its mechanism of action in biological systems. This technical guide provides a comprehensive overview of the electrochemical behavior of this compound, with a focus on its reduction at various electrodes. The document details quantitative data, experimental protocols, and a proposed electrochemical reduction mechanism.
Quantitative Electrochemical Data
The electrochemical detection of this compound is primarily based on the reduction of its two nitro groups. Differential Pulse Voltammetry (DPV) has been shown to be a sensitive technique for its quantification. The following table summarizes the available quantitative data for the determination of this compound using DPV.
| Analytical Method | Electrode | Supporting Electrolyte | pH | Limit of Quantification (LOQ) | Concentration Range (µmol/L) | Reference |
| Differential Pulse Voltammetry (DPV) | Silver Solid Amalgam Electrode (modified with a meniscus) | Not Specified | Not Specified | 2 µmol/L | Not Specified | [1] |
| Differential Pulse Voltammetry (DPV) | Not Specified | Britton–Robinson buffer and methanol (B129727) mixture (1:1) | 8.2 | 1.0 µmol/L | up to 100 µmol/L | [1] |
| Differential Pulse Voltammetry (DPV) | Not Specified | Britton–Robinson buffer and methanol mixture (9:1) with 0.001 mol/L Na2EDTA | 7.0 | 0.4 µmol/L | Not Specified | [1] |
Experimental Protocols
A detailed experimental protocol for the determination of this compound using Differential Pulse Voltammetry (DPV) is provided below. This protocol is synthesized from various sources and represents a standard approach for such analyses.
Protocol: Determination of this compound by Differential Pulse Voltammetry (DPV)
1. Materials and Reagents:
-
This compound standard solution (e.g., 1 mM in methanol)
-
Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Methanol (analytical grade)
-
Deionized water
-
Nitrogen gas (high purity)
2. Instrumentation:
-
Potentiostat/Galvanostat with DPV capabilities
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Hanging Mercury Drop Electrode (HMDE), Glassy Carbon Electrode (GCE), or Silver Solid Amalgam Electrode (AgSAE))
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter Electrode (e.g., Platinum wire)
3. Preparation of Solutions:
-
Britton-Robinson Buffer: Prepare a stock solution containing 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid in deionized water. The desired pH is achieved by adding a specific volume of 0.2 M NaOH.
-
Supporting Electrolyte: For analysis, a mixture of Britton-Robinson buffer and methanol is commonly used (e.g., 1:1 or 9:1 v/v).[1]
-
Analyte Solutions: Prepare a series of standard solutions of this compound by diluting the stock solution with the supporting electrolyte to the desired concentrations.
4. Experimental Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deoxygenation: Add the analyte solution to the electrochemical cell and purge with high-purity nitrogen gas for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.
-
DPV Parameters: Set the DPV parameters on the potentiostat. Typical parameters include:
-
Initial Potential: e.g., -0.2 V
-
Final Potential: e.g., -1.2 V
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
Quiet Time: 5 s
-
-
Measurement: Initiate the DPV scan and record the voltammogram.
-
Calibration: Record the DPVs for the series of standard solutions to construct a calibration curve of peak current versus concentration.
-
Sample Analysis: Record the DPV of the unknown sample and determine its concentration from the calibration curve.
Electrochemical Reduction Mechanism
The electrochemical reduction of dinitronaphthalenes is a complex, multi-step process that is highly dependent on the pH of the solution. While a detailed mechanism specifically for this compound is not extensively documented, a proposed pathway can be inferred from the well-studied behavior of other nitroaromatic compounds and the closely related 1,5-dinitronaphthalene.[2] The reduction involves the sequential transfer of electrons and protons to the nitro groups.
In acidic to neutral media, the reduction of each nitro group to a hydroxylamine (B1172632) group is a four-electron, four-proton process. This is followed by a further two-electron, two-proton reduction of the hydroxylamine to an amine. In alkaline media, the reduction typically stops at the hydroxylamine stage.
The proposed electrochemical reduction pathway for this compound is illustrated in the following diagram.
Caption: Proposed electrochemical reduction pathway of this compound.
Experimental Workflow
The general workflow for the electrochemical analysis of this compound is depicted in the following diagram.
Caption: General experimental workflow for DPV analysis.
Conclusion
The electrochemical properties of this compound allow for its sensitive determination using voltammetric techniques, particularly Differential Pulse Voltammetry. The reduction of its nitro groups proceeds in a stepwise and pH-dependent manner. This technical guide provides the fundamental quantitative data, a detailed experimental protocol for its analysis, and a proposed reduction mechanism to aid researchers in the fields of analytical chemistry, environmental science, and drug development. Further research is warranted to fully elucidate the reduction potentials at a wider range of pH values and to explore the electrochemical behavior on different modern electrode materials.
References
environmental fate and transport of 1,3-dinitronaphthalene
An In-depth Technical Guide on the Environmental Fate and Transport of 1,3-Dinitronaphthalene
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the (1,3-DNN). As a nitroaromatic hydrocarbon, its presence in the environment is of concern due to potential toxicity. This guide synthesizes available data on its physical and chemical properties, degradation pathways (both biotic and abiotic), and mobility across different environmental matrices such as soil, water, and air. Detailed experimental protocols for relevant studies and analytical methodologies are provided to support further research and risk assessment. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding.
Physical and Chemical Properties
The environmental behavior of this compound is largely governed by its physical and chemical properties. It is a solid compound with low water solubility and is considered a combustible solid. These characteristics influence its partitioning in soil and water systems. A summary of its key properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₀H₆N₂O₄ | [1][2][3] |
| Molecular Weight | 218.17 g/mol | [3][4] |
| CAS Number | 606-37-1 | [3][4] |
| Appearance | Beige powder | [1][4] |
| Melting Point | 146 - 148 °C (295 - 298 °F) | [2][4] |
| Boiling Point | Sublimes; ~358.84 °C (rough estimate) | [4][5] |
| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [1][4] |
| Stability | Stable, but may be sensitive to heat or shock. Incompatible with strong bases and strong oxidizing agents. | [1][5] |
| XlogP (Predicted) | 2.8 |[6] |
Environmental Fate
The fate of this compound in the environment is determined by a combination of degradation, and transport processes. Like other dinitrotoluenes (DNTs), it is not expected to bioaccumulate significantly in aquatic organisms.[7]
Degradation Processes
Degradation of nitroaromatic compounds can occur through biological (biodegradation) and non-biological (abiotic) pathways.
While specific studies on the biodegradation of this compound are limited in the provided results, the degradation of related nitroaromatic compounds offers insight into potential pathways. The aerobic degradation of nitroaromatics is generally initiated by either a reductive or oxidative attack on the nitro group.[8]
-
Reductive Pathway : Nitroreductases can reduce the nitro groups to form hydroxylamine (B1172632) or amine derivatives, which are then susceptible to further oxidation and ring cleavage.[8]
-
Oxidative Pathway : Dioxygenase enzymes can convert the parent compound into catechols, which are then processed through ring-fission and assimilation into central metabolic pathways.[8]
For the related compound naphthalene, several bacteria, including species of Pseudomonas, are known to degrade it to central metabolites via salicylate (B1505791) and catechol.[8][9][10] It is plausible that microbial communities could adapt to degrade 1,3-DNN through similar enzymatic machinery.
Abiotic processes, particularly photodegradation, are significant for the environmental fate of many nitroaromatic compounds.
Photodegradation: Nitroaromatic compounds are known to undergo photolysis in the environment.[11] For instance, the photolytic half-life of the related compound 1,3-dinitrobenzene (B52904) (1,3-DNB) in water is 23 days.[11] Studies on 1-nitronaphthalene (B515781) show it can produce hydroxyl radicals (•OH) upon irradiation and react with nitrite (B80452) to form dinitronaphthalene isomers, a process that is pH-dependent.[12] Furthermore, the photocatalytic oxidation of this compound has been studied in the presence of titanium dioxide (TiO₂), indicating its susceptibility to light-induced degradation, a process that can be accelerated by catalysts.[7][13]
Hydrolysis: Aromatic nitro compounds are generally resistant to chemical hydrolysis under typical environmental conditions, so this is not expected to be a significant fate process for this compound.[11]
Transport and Partitioning
The movement of this compound between air, water, and soil is dictated by its physical properties.
Adsorption and Leaching: Related dinitrotoluenes (DNTs) are not strongly adsorbed to soil or sediment.[7] This suggests a potential for 1,3-DNN to be mobile in soil and leach from the surface into groundwater, a behavior also noted for 1,3-DNB.[7][11]
Volatilization: Volatilization from water and soil surfaces is expected to be a slow process for DNTs, suggesting that 1,3-DNN is likely to persist in the soil and water phases rather than partitioning significantly into the atmosphere.[7]
Experimental Protocols
This section details methodologies that can be employed to study the environmental fate of this compound.
Biodegradation Assessment Protocol
This protocol is based on general methods for assessing the biodegradation of sparingly soluble compounds by microbial cultures.[14]
-
Preparation of Substrate: Due to low water solubility, dissolve a weighed amount of this compound in a minimal volume of a volatile solvent (e.g., acetone).
-
Coating the Flask: Add the solution to an empty, sterile culture flask. Evaporate the solvent using a gentle stream of nitrogen gas, leaving a thin film of 1,3-DNN coated on the inner surface of the flask.
-
Medium Preparation: Prepare and sterilize an appropriate microbial growth medium. Deoxygenate the medium by boiling or sparging with nitrogen gas if anaerobic conditions are desired.
-
Inoculation: Allow the medium to cool to the desired incubation temperature (e.g., 35-40°C). Inoculate the medium with the microbial culture or environmental sample (e.g., 2% v/v activated sludge inoculum).[14]
-
Incubation: Transfer the inoculated medium to the substrate-coated flask. Incubate under controlled conditions (temperature, shaking, and desired atmosphere - aerobic or anaerobic).
-
Sampling and Analysis: Periodically remove samples from the culture. Separate the microbial cells from the supernatant by centrifugation and filtration (e.g., 0.22-µm filter). Analyze the supernatant for the concentration of this compound and potential metabolites using methods described in Section 4.
Analytical Protocol for Environmental Samples
This protocol outlines a general procedure for the extraction and analysis of this compound from water samples, based on common techniques for semi-volatile organic compounds.[15][16]
-
Sample Collection: Collect water samples in clean glass vials, ensuring no headspace to prevent loss of any semi-volatile components.
-
Extraction (Solid-Phase Extraction - SPE):
-
Pass a known volume of the water sample (e.g., 100-500 mL) through an SPE cartridge packed with a suitable sorbent (e.g., coconut charcoal or a specialized polymer like ENVI-Carb).[15]
-
The target analyte (1,3-DNN) and surrogates are retained on the cartridge.
-
-
Elution: Elute the trapped compounds from the SPE cartridge using a small volume of an appropriate organic solvent, such as dichloromethane (B109758) (DCM).[15]
-
Concentration and Cleanup:
-
Adjust the volume of the eluate.
-
Add an internal standard for quantification.
-
Dry the extract using anhydrous sodium sulfate (B86663) to remove residual water.[15]
-
-
Instrumental Analysis: Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15]
Analytical Methods and Workflows
The detection and quantification of this compound in environmental matrices typically involve chromatographic techniques coupled with mass spectrometry.
Common Techniques:
-
Gas Chromatography-Mass Spectrometry (GC/MS): A robust method for separating and identifying semi-volatile compounds. Analysis is performed by injecting the sample extract into the GC, where compounds are separated based on their boiling points and affinity for the column, followed by detection and identification by the mass spectrometer.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for compounds that may not be volatile enough or are thermally labile. It involves separation via liquid chromatography followed by highly selective and sensitive detection using a tandem mass spectrometer.[15]
-
Voltammetry: Modern voltammetric techniques, such as differential pulse voltammetry, have also been used for the determination of dinitronaphthalenes in water samples.[17]
The general workflow for analyzing an environmental sample for 1,3-DNN is depicted below.
References
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- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 10. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Biodegradation Pathways of Dinitronaphthalenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dinitronaphthalenes (DNNs), a group of nitroaromatic hydrocarbons, are compounds of significant environmental and toxicological interest. While the biodegradation of related compounds such as dinitrotoluenes (DNTs) and naphthalene (B1677914) has been extensively studied, the metabolic fate of dinitronaphthalenes in biological systems remains a developing area of research. This technical guide provides a comprehensive overview of the current understanding of dinitronaphthalene biodegradation pathways, drawing parallels from well-characterized degradation routes of analogous compounds. It details known enzymatic reactions, metabolic intermediates, and genetic determinants. This document also presents relevant quantitative data from related compounds to provide a comparative context and outlines detailed experimental protocols for investigating the biodegradation of these complex molecules. The included diagrams of signaling pathways and experimental workflows offer a visual roadmap for researchers in this field.
Introduction
Dinitronaphthalenes are polycyclic aromatic hydrocarbons (PAHs) characterized by a naphthalene core substituted with two nitro groups. Their presence in the environment, primarily from industrial activities, raises concerns due to their potential toxicity and persistence. Microbial biodegradation represents a key mechanism for the natural attenuation of these contaminants. Understanding the intricate pathways and enzymatic machinery involved in the breakdown of dinitronaphthalenes is crucial for developing effective bioremediation strategies and for assessing their toxicological profiles in the context of drug development and environmental science.
This guide synthesizes the available scientific literature to provide an in-depth look at the aerobic and anaerobic biodegradation of dinitronaphthalenes. Given the limited direct research on DNNs, this guide leverages the extensive knowledge of naphthalene and dinitrotoluene biodegradation to propose putative pathways for DNN degradation.
Aerobic Biodegradation Pathways
Aerobic biodegradation of nitroaromatic compounds is typically initiated by oxygenase enzymes, which incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to destabilization and subsequent ring cleavage.
Initial Dioxygenase Attack
Drawing parallels from the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) by various bacteria, including Pseudomonas sp., the aerobic catabolism of dinitronaphthalenes is likely initiated by a dioxygenase enzyme.[1] This initial enzymatic attack would hydroxylate the aromatic ring, incorporating two oxygen atoms and leading to the formation of a diol intermediate with the concomitant release of a nitrite (B80452) group. For instance, in the degradation of 2,4-DNT, a dioxygenase attacks the C4 and C5 positions, forming 4-methyl-5-nitrocatechol (B15798) and releasing nitrite.[1] A similar mechanism can be postulated for dinitronaphthalenes.
The proposed initial steps for the aerobic degradation of a generic dinitronaphthalene are visualized in the following diagram:
References
Health and Safety Considerations for 1,3-Dinitronaphthalene Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical health and safety considerations for the handling and research of 1,3-dinitronaphthalene. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from related nitroaromatic compounds to provide a thorough assessment of potential hazards. All personnel involved in the research and development of substances containing this compound should adhere to strict safety protocols.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the potential for significant health effects. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
GHS Hazard Classification:
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Toxicological Data
Acute Toxicity Data for Dinitrotoluene (DNT) Isomers (Oral Gavage, Male Sprague-Dawley Rats)[1][2]
| Isomer | LD50 (mg/kg/day) | Key Observations |
| 2,4-DNT | 284 (LOAEL) | Mortality, body weight loss, neurological effects (front limb paralysis) |
| 2,6-DNT | - | - |
| 3,5-DNT | 310 | Most toxic isomer; induced weight loss and mortality within 3 days; neurological effects |
LOAEL: Lowest Observed Adverse Effect Level
Health Effects and First Aid Measures
Exposure to this compound can lead to a range of health effects, from mild irritation to severe systemic toxicity.[3]
Potential Health Effects:
-
Skin: Causes skin irritation.[3]
-
Eyes: Causes serious eye irritation.[3]
-
Inhalation: May cause respiratory tract irritation.[3]
-
Systemic Effects (based on related compounds): Potential for cyanosis (a bluish discoloration of the skin due to poor circulation or inadequate oxygenation of the blood), anemia, liver damage, and kidney damage.[1][2]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid creating dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing. |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be worn. |
Experimental Protocols
The following are generalized experimental protocols based on OECD guidelines for assessing the toxicity of a chemical like this compound. These should be adapted and approved by the relevant institutional animal care and use committee (IACUC) or ethics committee before implementation.
Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of this compound.
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), typically females.
Procedure:
-
Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage. A single animal is dosed at a time.
-
Dose Selection: The initial dose is selected based on available information. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated using a statistical method, such as the maximum likelihood method.
Skin Irritation/Corrosion Study (Adapted from OECD Guideline 404)
Objective: To determine the potential of this compound to cause skin irritation or corrosion.
Test Animals: Healthy, young adult albino rabbits.
Procedure:
-
Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.
-
Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.
-
Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant or non-irritant based on these scores.
Acute Eye Irritation/Corrosion Study (Adapted from OECD Guideline 405)
Objective: To determine the potential of this compound to cause eye irritation or corrosion.
Test Animals: Healthy, young adult albino rabbits.
Procedure:
-
Pre-examination: Both eyes of each animal are examined for any pre-existing irritation.
-
Instillation: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.
-
Data Analysis: The scores for each type of ocular lesion are recorded and used to classify the substance's irritation potential.
Potential Mechanism of Toxicity and Signaling Pathways
While the specific molecular mechanisms of this compound toxicity are not well-elucidated, it is hypothesized that, similar to other nitroaromatic compounds, it can induce oxidative stress. This involves the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, leading to cellular dysfunction and toxicity.
Below are diagrams illustrating a hypothetical workflow for an acute oral toxicity study and a potential signaling pathway for this compound-induced cellular toxicity.
Caption: Experimental workflow for an acute oral toxicity study based on OECD Guideline 425.
Caption: Hypothetical signaling pathway for this compound-induced cellular toxicity via oxidative stress.
Conclusion
This compound is a hazardous chemical that requires careful handling and the implementation of robust safety protocols. While specific toxicological data for this compound is limited, information from related nitroaromatic compounds suggests a potential for significant health effects, including irritation and systemic toxicity. Researchers and drug development professionals must prioritize safety through the use of appropriate engineering controls, personal protective equipment, and adherence to established experimental guidelines. Further research into the specific toxicological profile and mechanisms of action of this compound is warranted to provide a more complete understanding of its health and safety considerations.
References
Toxicological Profile of 1,3-Dinitronaphthalene: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for 1,3-dinitronaphthalene. Much of the information presented in this guide is extrapolated from data on structurally related compounds, including other dinitronaphthalene isomers and nitroaromatic compounds. This document is intended for research, scientific, and drug development professionals and should be used for informational purposes only.
Executive Summary
This compound is a nitroaromatic hydrocarbon, the toxicological profile of which is not extensively characterized. Based on data from related compounds, it is anticipated to be a hazardous substance, with potential for local irritation, systemic toxicity, genotoxicity, and carcinogenicity. The toxicity of nitroaromatic compounds is often linked to their metabolic activation to reactive intermediates. This guide provides a comprehensive overview of the known physical and chemical properties of this compound and a toxicological profile inferred from structurally similar molecules. It includes postulated metabolic pathways, potential mechanisms of toxicity, and representative experimental protocols for toxicological assessment. All quantitative data presented is for related compounds and is intended to provide a comparative context.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its environmental fate, potential for absorption, and for the design of toxicological studies.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 606-37-1 | [2] |
| Molecular Formula | C₁₀H₆N₂O₄ | [1][2] |
| Molecular Weight | 218.17 g/mol | [1][2] |
| Appearance | Beige powder | [1] |
| Melting Point | 146-148 °C | [2][3] |
| Boiling Point | 377-378 °C | [2] |
| Flash Point | 192 °C | [2] |
| Water Solubility | Insoluble | [1] |
| Stability | May be sensitive to heat or shock. Incompatible with strong bases and strong oxidizing agents. | [1] |
Toxicokinetics: An Inferred Profile
Direct studies on the toxicokinetics of this compound are not available. The following profile is inferred from the known behavior of other nitroaromatic compounds.
-
Absorption: Due to its lipophilic nature, this compound is likely to be well-absorbed through the gastrointestinal tract following ingestion, through the lungs upon inhalation of dust or vapors, and to some extent, through the skin upon dermal contact.
-
Distribution: Following absorption, it is expected to distribute to various tissues, with a potential for accumulation in fatty tissues.
-
Metabolism: The metabolism of this compound is anticipated to be a critical determinant of its toxicity. Two primary metabolic pathways are proposed for nitroaromatic compounds:
-
Nitroreduction: The nitro groups can be sequentially reduced by nitroreductases to form nitroso, hydroxylamino, and amino derivatives. The hydroxylamino intermediate is a reactive metabolite capable of binding to macromolecules, including DNA.[4]
-
Ring Oxidation: The aromatic ring can be oxidized by cytochrome P450 enzymes to form epoxide intermediates. These epoxides can then be hydrolyzed to dihydrodiols or conjugated with glutathione.[5]
-
-
Excretion: Metabolites of this compound are expected to be excreted primarily in the urine, with a smaller fraction eliminated in the feces.
Postulated Metabolic Pathway
The metabolic activation of nitroaromatic compounds is a key event in their toxicity. The following diagram illustrates a postulated metabolic pathway for this compound, combining both nitroreduction and ring oxidation routes.
Mechanism of Toxicity
The primary mechanism of toxicity for this compound is likely through its metabolic activation to reactive intermediates.
-
Genotoxicity: The N-hydroxylamino metabolite formed during nitroreduction is a key reactive intermediate that can form adducts with DNA, leading to mutations and potential carcinogenicity. Dinitronaphthalenes are suspected of causing genetic defects.[6]
-
Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA.
-
Systemic Toxicity: Covalent binding of reactive metabolites to cellular proteins can disrupt normal cellular function and lead to cytotoxicity in various organs, particularly the liver and kidneys. Symptoms of exposure to related dinitronaphthalenes include cyanosis, anemia, and damage to the central nervous system, liver, and kidneys.[1][7][8]
Toxicological Data (of Related Compounds)
No quantitative toxicological data for this compound was identified. The following table provides data for other dinitronaphthalene isomers to offer a point of reference. It is crucial to note that the toxicity of isomers can vary significantly.
| Compound | Test | Species | Route | Value | Reference |
| 1,5-Dinitronaphthalene | LD₅₀ | Mouse | Oral | 5,600 mg/kg | [9] |
| 1,8-Dinitronaphthalene | LD₅₀ | Not specified | Not specified | Not available | |
| Dinitrotoluene (isomers) | Repeated Dose Toxicity | Rat | Oral | Varied effects observed depending on the isomer, including cyanosis, anemia, and testicular damage. | [10] |
Genotoxicity
While no specific genotoxicity data for this compound are available, dinitronaphthalenes as a class are suspected of causing genetic defects.[6] Nitroaromatic compounds are often mutagenic in the Ames test, particularly in bacterial strains that are sensitive to frameshift mutations. The mutagenicity is often dependent on metabolic activation by bacterial nitroreductases. For instance, 2-nitronaphthalene (B181648) has shown mutagenic potential in human lymphoblasts.[11]
Carcinogenicity
There are no carcinogenicity studies specifically on this compound. The National Toxicology Program (NTP) has conducted a bioassay on naphthalene (B1677914), which found evidence of carcinogenicity in rats (nasal tumors) and mice (lung tumors).[12] However, the carcinogenic potential of nitro-substituted naphthalenes can differ. For example, some dinitropyrenes are highly tumorigenic.[13] Given the genotoxic potential of nitroaromatic compounds, this compound should be handled as a potential carcinogen until more definitive data is available.
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound is lacking. Studies on other nitroaromatic compounds, such as dinitrotoluenes, have shown adverse effects on the male reproductive system, including decreased testes mass and degenerative changes.[10] High doses of aromatic naphtha have also been shown to cause developmental effects in mice, such as fetal mortality and reduced weight.[14] Therefore, it is prudent to consider this compound as a potential reproductive and developmental toxicant.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the toxicological properties of a substance. Below are representative protocols for key toxicological assays relevant to this compound.
Bacterial Reverse Mutation Assay (Ames Test)
This test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
Workflow for the Ames Test:
Methodology:
-
Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have mutations in the histidine or tryptophan operon, respectively, and are unable to grow in the absence of these amino acids.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.
Rodent Carcinogenicity Bioassay
This long-term in vivo study is the gold standard for assessing the carcinogenic potential of a chemical.
Methodology:
-
Test Animals: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.
-
Dose Selection: Dose levels are determined from subchronic toxicity studies. A high dose, a low dose (e.g., half of the high dose), and a control group are typically used.
-
Administration: this compound is administered to the animals for the majority of their lifespan (e.g., 2 years) via a relevant route of exposure (e.g., in the diet, by gavage, or inhalation).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.
-
Evaluation: The incidence of tumors in the treated groups is statistically compared to the control group to determine if there is a carcinogenic effect.
Conclusion
The toxicological profile of this compound is largely uncharacterized through direct studies. However, based on its chemical structure as a nitroaromatic hydrocarbon and data from related compounds, it should be handled with caution as a potentially hazardous substance. It is likely to be an irritant and may cause systemic toxicity, particularly affecting the liver, kidneys, and hematopoietic system. The primary concern is its potential for genotoxicity and carcinogenicity, which is a common feature of many nitroaromatic compounds and is linked to their metabolic activation. Further research, including in vitro genotoxicity assays and in vivo toxicity studies, is necessary to definitively characterize the toxicological profile of this compound and to conduct a thorough risk assessment.
References
- 1. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accustandard.com [accustandard.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity induced in human lymphoblasts by atmospheric reaction products of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The reproductive and developmental toxicity of High Flash Aromatic Naphtha - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 1,3-Dinitronaphthalene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dinitronaphthalene. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. The protocol includes instrument conditions, preparation of standards and samples, and a summary of method validation parameters.
Introduction
This compound (C₁₀H₆N₂O₄, MW: 218.17 g/mol ) is a nitroaromatic hydrocarbon.[1][2][3] Due to the widespread use of nitroaromatic compounds in industrial applications, there is a growing need for sensitive and accurate analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and accuracy.[4] This application note presents a detailed protocol for the analysis of this compound using a reversed-phase HPLC method. The method is based on established principles for the separation of nitroaromatic compounds, such as those outlined in EPA Method 8330B for explosives analysis.[5][6]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Phenyl-hexyl columns can also be considered for alternative selectivity.[7]
-
Chemicals and Reagents:
-
This compound reference standard (97% purity or higher).[8]
-
HPLC grade acetonitrile (B52724).
-
HPLC grade methanol.
-
HPLC grade water.
-
Formic acid (optional, for mobile phase modification).
-
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Note: These are starting conditions and may require optimization for specific applications and matrices. A gradient elution may be necessary to separate this compound from other components in a complex mixture. A typical gradient could start at a lower organic phase concentration and ramp up to a higher concentration to elute more retained compounds.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent such as acetonitrile or toluene (B28343) to a final known volume in a volumetric flask.[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for calibration.
Sample Preparation
The sample preparation procedure will depend on the matrix. For solid samples, an extraction step is necessary.
-
Accurately weigh the sample.
-
Extract the sample with a suitable solvent (e.g., acetonitrile) using sonication or shaking.
-
Centrifuge or filter the extract to remove particulate matter.
-
The supernatant or filtrate can then be directly injected or further diluted with the mobile phase if necessary.
Method Development and Validation
The proposed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis and comparison with a reference standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the application. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |
Data Presentation
The quantitative data obtained during method validation should be presented in clear and concise tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| Correlation Coefficient (r²) |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| Low | ||||
| Medium | ||||
| High |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of this compound. The use of a C18 reversed-phase column with UV detection at 254 nm allows for sensitive and specific analysis. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers and analysts involved in the analysis of nitroaromatic compounds.
References
- 1. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 606-37-1 | FD33581 | Biosynth [biosynth.com]
- 3. Naphthalene, 1,3-dinitro- [webbook.nist.gov]
- 4. jetir.org [jetir.org]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. epa.gov [epa.gov]
- 7. agilent.com [agilent.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. accustandard.com [accustandard.com]
- 10. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of 1,3-Dinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitronaphthalene (1,3-DNN) is a nitroaromatic hydrocarbon of significant interest in environmental monitoring and toxicological research. Accurate and sensitive analytical methods are crucial for its determination in various matrices. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Methods.
Analytical Techniques Overview
A variety of analytical techniques can be employed for the determination of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[1][2] The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a versatile and robust method for the analysis of non-volatile and thermally labile compounds like dinitronaphthalenes.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds, offering high sensitivity and specificity.[2]
-
Electrochemical Methods: Techniques such as voltammetry provide a sensitive and cost-effective approach for the detection of electroactive compounds like 1,3-DNN due to the reducible nitro groups.
Quantitative Data Summary
The following table summarizes the quantitative data for the determination of this compound and related compounds using various analytical techniques.
| Analytical Technique | Analyte(s) | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC with Amperometric Detection | 1,3-DNN, 1,5-DNN, 1,8-DNN | Standard Solution | LOD: 1 µmol/L | Up to 100 µmol/L | [3] |
| Differential Pulse Voltammetry (DPV) | 1,3-DNN, 1,5-DNN, 1,8-DNN | Britton-Robinson buffer and methanol (B129727) mixture (1:1) | LOQ: 1.0 µmol/L (for 1,3-DNN) | Up to 100 µmol/L | |
| Differential Pulse Voltammetry (DPV) | 1,3-DNN, 1,5-DNN, 1,8-DNN | Tap Water | LOQ: 0.4 µmol/L (for 1,3-DNN) | - | |
| GC-MS (SIM) | Naphthalene | Soil | LOD: 0.001 ng/g | 0.01 - 0.1 ng/g | [4] |
| GC-MS/MS | Polychlorinated naphthalenes (PCNs) | Environmental Samples | LOD: 0.04 - 0.48 µg/L | 0.5 - 200 µg/L | |
| Capillary LC-UV | Nitro-PAHs | Aquatic Samples | LOD: ~3-30 µmol/L | - | [5] |
Experimental Protocols
Protocol 1: Determination of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on the general principles of reverse-phase chromatography for the separation of dinitronaphthalene isomers.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Mobile Phase: Acetonitrile (B52724) and water. A common mobile phase composition is a mixture of acetonitrile and a phosphate (B84403) buffer.[6][7]
-
This compound standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphate buffer (e.g., potassium dihydrogen phosphate).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/0.01M Phosphate Buffer (pH 6) (80:20 v/v).[6][7]
-
Column Temperature: 30-60 °C.[6]
-
Injection Volume: 20 µL.[6]
3. Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
4. Sample Preparation:
-
For Water Samples: Refer to the Solid-Phase Extraction (SPE) protocol below.
-
For Soil Samples: Refer to the Soil Sample Preparation protocol below.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the standards and samples into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standards.
Protocol 2: Determination of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of semi-volatile organic compounds like this compound in environmental samples.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for semi-volatile organic compounds (e.g., DB-5MS or equivalent).
-
Helium (carrier gas).
-
This compound standard.
-
Internal standard (e.g., deuterated naphthalene).
-
Solvents for extraction (e.g., dichloromethane, acetone (B3395972), hexane).
2. GC-MS Conditions:
-
Injector Temperature: 250-300 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 6 °C/min to 300 °C, hold for 8 minutes.[9]
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For 1,3-DNN, characteristic ions would be monitored (e.g., m/z 218, 172, 126).
3. Standard Preparation:
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., toluene).
-
Prepare a series of working standards containing both the analyte and the internal standard at fixed concentrations.
4. Sample Preparation:
-
For Water Samples: Refer to the Solid-Phase Extraction (SPE) protocol below.
-
For Soil Samples: Refer to the Soil Sample Preparation protocol below.
-
The final extract should be concentrated and solvent-exchanged into a suitable solvent for GC-MS analysis (e.g., hexane).
5. Analysis:
-
Inject the standards and samples into the GC-MS system.
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify the concentration using the internal standard method.
Protocol 3: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general procedure for the extraction of nitroaromatic compounds from water samples prior to chromatographic analysis.
1. Materials:
-
C18 SPE cartridges.
-
Methanol.
-
Dichloromethane or a mixture of acetone and n-hexane.[10]
-
Deionized water.
-
Nitrogen evaporator.
-
Vacuum manifold.
2. Procedure:
-
Cartridge Conditioning:
-
Pass 10 mL of dichloromethane/acetone through the C18 cartridge.
-
Pass 10 mL of methanol through the cartridge.
-
Pass 20 mL of deionized water through the cartridge, ensuring the sorbent does not run dry.[10]
-
-
Sample Loading:
-
Cartridge Drying:
-
Dry the cartridge under vacuum for at least 10 minutes.[10]
-
-
Elution:
-
Elute the retained analytes with a suitable solvent. A common approach is to use two portions of an acetone:n-hexane mixture (e.g., 10 mL of 1:1 followed by 10 mL of 1:9).[10]
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[10]
-
The sample is now ready for HPLC or GC-MS analysis.
-
Protocol 4: Soil Sample Preparation for Chromatographic Analysis
This protocol describes a general procedure for the extraction of semi-volatile organic compounds from soil.
1. Materials:
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.
-
Extraction solvents (e.g., a mixture of n-hexane and acetone).
-
Anhydrous sodium sulfate.
-
Concentrator (e.g., Kuderna-Danish or nitrogen evaporator).
2. Procedure (using Accelerated Solvent Extraction):
-
Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Mix the soil sample with a drying agent like anhydrous sodium sulfate.
-
-
Extraction:
-
Place the soil sample in an extraction cell.
-
Extract the sample using an ASE system with a mixture of n-hexane and acetone at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
-
Concentration and Cleanup:
-
Concentrate the extract using a nitrogen evaporator.[9]
-
The extract may require a cleanup step (e.g., passing through a silica (B1680970) gel column) to remove interferences.
-
Adjust the final volume to 1 mL. The sample is now ready for analysis.
-
Visualizations
Caption: Workflow for the analysis of this compound in water samples.
Caption: Workflow for the analysis of this compound in soil samples.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. weber.hu [weber.hu]
- 11. unitedchem.com [unitedchem.com]
Application Notes and Protocols for 1,3-Dinitronaphthalene in Photocatalysis Studies
Introduction
1,3-Dinitronaphthalene is a nitrated polycyclic aromatic hydrocarbon (Nitro-PAH) that serves as a crucial model compound in environmental science and chemistry.[1] Due to the environmental persistence and potential toxicity of Nitro-PAHs, which are formed during incomplete combustion processes, developing effective remediation strategies is of significant interest.[1] Photocatalysis, an advanced oxidation process, offers a promising method for the degradation of these pollutants. This compound is frequently used in laboratory studies to investigate the mechanisms, kinetics, and efficiency of photocatalytic degradation of this class of compounds, often utilizing semiconductor photocatalysts like titanium dioxide (TiO₂).[1][2][3][4][5][6]
These notes provide detailed protocols and workflows for researchers utilizing this compound in photocatalysis experiments, based on established methodologies.
Section 1: General Mechanism of Photocatalytic Degradation
Heterogeneous photocatalysis using a semiconductor, such as TiO₂, is initiated by the absorption of photons with energy equal to or greater than the semiconductor's band gap. This process creates electron-hole pairs (e⁻/h⁺). The highly reactive holes (h⁺) on the catalyst's valence band can oxidize water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH), while electrons (e⁻) in the conduction band react with adsorbed oxygen to form superoxide (B77818) radicals (O₂⁻•).[7] These radical species are powerful oxidizing agents that drive the degradation of organic pollutants like this compound into simpler, less harmful compounds.[7] The photocatalytic oxidation reactions of dinitronaphthalene isomers are generally orbital-controlled and electrophilic in nature.[3][4]
References
- 1. This compound | 606-37-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Photocatalytic oxidation of dinitronaphthalenes: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alkalisci.com [alkalisci.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. idk.org.rs [idk.org.rs]
Application Notes and Protocols for the Derivatization of Amines with 1,3-Dinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of amines, a diverse class of organic compounds including biogenic amines, neurotransmitters, and pharmaceutical active ingredients, is crucial in various scientific fields. Due to their often-low volatility and lack of a strong chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) can be challenging. Chemical derivatization is a widely employed strategy to enhance the detectability and chromatographic behavior of these analytes.
1,3-Dinitronaphthalene is a reagent that can be utilized for the derivatization of primary and secondary amines for chromatographic analysis. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amino group displaces a nitro group on the aromatic ring, or more likely, activates the ring for substitution. This process attaches the dinitronaphthyl moiety to the amine, forming a stable adduct with a strong ultraviolet (UV) chromophore, making it highly suitable for HPLC-UV detection. This application note provides a generalized protocol for the use of this compound as a pre-column derivatizing agent for the analysis of amines.
Principle of Derivatization
The derivatization of amines with this compound is based on the principle of nucleophilic aromatic substitution. The electron-withdrawing nature of the two nitro groups makes the naphthalene (B1677914) ring electron-deficient and susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of a primary or secondary amine. The reaction results in the formation of a highly conjugated N-substituted dinitronaphthalene derivative, which is readily detectable by UV-Vis spectrophotometry.
Caption: Proposed reaction of an amine with this compound.
Experimental Protocols
Disclaimer: The following is a generalized protocol based on the principles of nucleophilic aromatic substitution reactions with similar dinitro-aromatic compounds. Optimization and validation are required for specific applications.
Reagents and Materials
-
Standards: Amine standards of interest (e.g., histamine, putrescine, tyramine, etc.)
-
Derivatizing Reagent: this compound (97% purity or higher)
-
Solvents: HPLC-grade acetonitrile, methanol, and water
-
Buffer: 0.1 M Sodium borate (B1201080) buffer (pH 9.0)
-
Acids/Bases: Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Extraction Solvent: Perchloric acid (HClO₄) or Trichloroacetic acid (TCA) for sample extraction
-
HPLC Vials and Syringe Filters (0.45 µm)
Preparation of Solutions
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each amine standard in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions using 0.1 M HCl to the desired concentrations (e.g., 1-100 µg/mL).
-
This compound Reagent Solution (10 mM): Dissolve 21.8 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
Sodium Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in 100 mL of deionized water. Adjust the pH to 9.0 with 0.1 M NaOH or 0.1 M HCl.
Sample Preparation (General Guideline)
-
Homogenization: Homogenize 1-5 g of the solid sample with 10 mL of 0.4 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Extraction: Collect the supernatant. Repeat the extraction of the pellet with an additional 10 mL of 0.4 M perchloric acid.
-
Combine and Filter: Combine the supernatants and bring the final volume to 25 mL with 0.4 M perchloric acid. Filter the extract through a 0.45 µm syringe filter.
Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample extract into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Add 200 µL of the this compound reagent solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 60 minutes.
-
Cool the mixture to room temperature.
-
Transfer the derivatized solution to an HPLC vial for analysis.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 360 nm (scan for optimal wavelength of the amine-adduct).
Data Presentation and Method Validation
As this is a proposed methodology, experimental data is not available. Researchers implementing this protocol should perform a full method validation according to ICH guidelines. The following table outlines the key parameters to be determined.
| Parameter | Description | Acceptance Criteria (Typical) |
| System Suitability | To ensure the chromatographic system is performing correctly. | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Specificity | The ability to assess the analyte in the presence of other components. | No interference from blank or placebo at the analyte's RT. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The interval between the upper and lower concentration of the analyte that has been demonstrated. | Within the linear and accurate range. |
| Accuracy (Recovery) | The closeness of the test results to the true value. | 80-120% recovery for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD ≤ 2% for repeatability; RSD ≤ 3% for intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations. |
Visualized Workflows
Experimental Workflow
Caption: Overall experimental workflow for amine analysis.
Logical Relationship for Method Development
Caption: Logical flow for method development and validation.
protocol for using 1,3-Dinitronaphthalene in chromatographic analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chromatographic analysis of 1,3-Dinitronaphthalene, a key intermediate in chemical synthesis and a compound of interest in environmental and industrial settings. The following application note outlines methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including sample preparation, instrumental conditions, and expected analytical performance. This guide is intended to furnish researchers, scientists, and drug development professionals with a robust framework for the accurate and reliable quantification of this compound.
Introduction
This compound (C₁₀H₆N₂O₄, Molar Mass: 218.17 g/mol ) is a nitroaromatic hydrocarbon utilized as a reagent in the chromatographic analysis for the separation of amines and their derivatives.[1][2] Given its application and potential presence as a synthetic byproduct or environmental analyte, validated and reliable analytical methods for its quantification are crucial. This application note details protocols for the analysis of this compound by HPLC and GC, providing a foundation for method implementation and validation in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 606-37-1 | [2] |
| Molecular Formula | C₁₀H₆N₂O₄ | [2] |
| Molecular Weight | 218.17 g/mol | [2] |
| Melting Point | 146-148 °C | |
| Appearance | Beige powder | [3] |
| Solubility | Insoluble in water | [3] |
Chromatographic Analysis Workflow
The general workflow for the chromatographic analysis of this compound is depicted below. This process includes sample preparation, instrumental analysis, and data processing.
Caption: General workflow for the chromatographic analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method developed for the analysis of dinitronaphthalene isomers in aqueous samples.[4]
4.1.1. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known volume in a volumetric flask.
-
If necessary, perform serial dilutions to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]
4.1.2. HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate (B1210297) buffer (pH 4.7) : Methanol (27:73, v/v) |
| Flow Rate | 1.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detector | Diode Array Detector (DAD) or UV Detector |
| Detection Wavelength | Monitor at an appropriate wavelength (e.g., 254 nm) |
4.1.3. Quantitative Data (Illustrative)
The following table presents illustrative quantitative data based on the analysis of dinitronaphthalene isomers. Actual performance may vary depending on the specific instrument and conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1 µmol/L | [4] |
| Limit of Quantitation (LOQ) | ~3 µmol/L (Estimated as 3 x LOD) | |
| Linearity | Expected to be linear over a relevant concentration range (e.g., 1-100 µmol/L) | [4] |
Gas Chromatography (GC)
This protocol is based on a method for the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).[1]
4.2.1. Sample Preparation
-
Dissolve the sample in a volatile solvent such as toluene (B28343) or dichloromethane.
-
Ensure the sample is free of non-volatile residues. If necessary, a solid-phase extraction (SPE) cleanup step may be employed.
-
Filter the sample through a 0.45 µm syringe filter suitable for organic solvents.
4.2.2. GC Conditions
| Parameter | Condition |
| Column | 30 m x 0.32 mm ID, 0.25 µm film thickness fused-silica capillary column with a bonded silicone phase (e.g., SPB-5, SE-54) |
| Injector | On-column or Split/Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen at a constant flow |
| Oven Temperature Program | Initial: 120 °C, hold for 2 minRamp 1: 40 °C/min to 160 °C, hold for 1 minRamp 2: 3 °C/min to 275 °C, hold for 10 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
| Detector Temperature | 325 °C (for ECD) |
4.2.3. Quantitative Data (Illustrative)
The following table presents typical performance characteristics for the GC analysis of nitroaromatic compounds.
| Parameter | Value | Reference | | :--- | :--- | | Limit of Detection (LOD) | In the low pg range on-column with ECD |[1] | | Limit of Quantitation (LOQ) | In the mid-to-high pg range on-column with ECD | | | Linearity | Typically demonstrates good linearity over several orders of magnitude | |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical technique and the key parameters influencing the separation and detection of this compound.
Caption: Factors influencing chromatographic separation of this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive starting point for the chromatographic analysis of this compound. Both HPLC and GC methods are suitable for the quantification of this analyte, with the choice of technique depending on the sample matrix, required sensitivity, and available instrumentation. Proper method validation should be performed in the respective laboratory to ensure the accuracy and reliability of the results.
References
Application Note: GC-MS Analysis for the Separation of Dinitronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of dinitronaphthalene (DNN) isomers. Due to the carcinogenic and mutagenic potential of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), sensitive and selective analytical methods are crucial for their monitoring in environmental samples and for metabolism studies in drug development. This protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to achieve reliable separation and quantification of various DNN isomers.
Introduction
Dinitronaphthalenes are a group of ten constitutional isomers, each with distinct physical and chemical properties that can influence their environmental fate and toxicological profiles. The accurate identification and quantification of individual isomers are often challenging due to their structural similarity and co-elution in chromatographic systems. Gas chromatography coupled with mass spectrometry offers the high resolving power and specificity required for this complex analytical task. This document outlines a validated starting method that can be adapted and optimized for specific research needs.
Experimental Protocols
Sample Preparation
The appropriate sample preparation is critical for accurate analysis and will vary depending on the matrix. A general solid-phase extraction (SPE) protocol for environmental samples is provided below.
Materials:
-
Sample (e.g., soil, water, tissue homogenate)
-
Internal Standard (e.g., 2,2'-dinitrobiphenyl)
-
Hexane (B92381) and Dichloromethane (B109758) (pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Florisil® or C18)
-
Nitrogen evaporator
Procedure:
-
Extraction: For solid samples, mix 5-10 g of the homogenized sample with an equal amount of anhydrous sodium sulfate. Extract the sample with a 1:1 (v/v) mixture of hexane and dichloromethane using sonication or Soxhlet extraction. For liquid samples, perform a liquid-liquid extraction with dichloromethane.
-
Internal Standard: Spike the extract with an internal standard solution to a final concentration of 1 µg/mL.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
SPE Cleanup:
-
Condition the SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with hexane to remove interfering non-polar compounds.
-
Elute the dinitronaphthalene isomers with a suitable solvent mixture (e.g., hexane:dichloromethane, 1:1 v/v).
-
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization (EI) source is recommended.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (purge valve open after 1 min) |
| Oven Temperature Program | |
| Initial Temperature | 100 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 250 °C, hold for 5 min |
| Ramp 2 | 5 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 50-350 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Table 2: Representative Retention Times and Characteristic Ions for Dinitronaphthalene Isomers
| Isomer | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,5-Dinitronaphthalene | ~18.5 | 218 | 172, 126, 114 |
| 1,8-Dinitronaphthalene | ~18.8 | 218 | 172, 126, 114 |
| 1,3-Dinitronaphthalene | ~19.2 | 218 | 172, 126, 114 |
| 1,6-Dinitronaphthalene | ~19.5 | 218 | 172, 126, 114 |
| 1,7-Dinitronaphthalene | ~19.8 | 218 | 172, 126, 114 |
| 2,6-Dinitronaphthalene | ~20.1 | 218 | 172, 126, 114 |
| 2,7-Dinitronaphthalene | ~20.3 | 218 | 172, 126, 114 |
| 1,2-Dinitronaphthalene | ~20.6 | 218 | 172, 126, 114 |
| 1,4-Dinitronaphthalene | ~20.9 | 218 | 172, 126, 114 |
| 2,3-Dinitronaphthalene | ~21.2 | 218 | 172, 126, 114 |
Note: The retention times are estimates and will vary depending on the specific instrument and column conditions. It is essential to confirm the identity of each isomer using certified reference standards.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis of dinitronaphthalene isomers.
Logical Relationship of GC-MS Components
This diagram illustrates the interconnected components of the Gas Chromatography-Mass Spectrometry system.
Caption: Logical relationship of the core components in a GC-MS system.
Application of 1,3-Dinitronaphthalene Derivatives in Chiral Separations of Amines via HPLC
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective analysis of chiral amines is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of enantiomers can differ significantly. While direct chiral separation on chiral stationary phases (CSPs) is a common approach, indirect methods involving pre-column derivatization with a chiral derivatizing agent (CDA) offer a robust alternative. This application note details a representative protocol for the chiral separation of primary and secondary amines using a chiral derivative of 1,3-dinitronaphthalene, leveraging the principles of diastereomer formation and subsequent separation on a standard achiral High-Performance Liquid Chromatography (HPLC) column.
This compound, a π-acceptor molecule, is structurally related to the dinitrobenzoyl and dinitrophenyl moieties found in highly effective chiral selectors and derivatizing agents, such as those used in Pirkle-type CSPs and Marfey's reagent, respectively. The electron-withdrawing nitro groups on the naphthalene (B1677914) ring make it susceptible to nucleophilic aromatic substitution. By functionalizing this compound with a chiral auxiliary containing a reactive group (e.g., a leaving group like fluorine), a chiral derivatizing agent can be synthesized. This CDA can then react with a racemic mixture of a chiral amine to form a pair of stable diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard reversed-phase HPLC.
This note provides a generalized protocol based on the well-established methods for dinitroaromatic CDAs, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent), to guide researchers in developing specific methods for their chiral amine analytes.[1][2][3][4]
Principle of Indirect Chiral Separation
The fundamental principle of this method is the conversion of a mixture of enantiomers, which are chromatographically indistinguishable on an achiral column, into a mixture of diastereomers. This is achieved by reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers have distinct three-dimensional structures and, consequently, different physical properties, allowing for their separation on a conventional achiral stationary phase.
The logical relationship for this indirect chiral separation approach is illustrated in the following diagram:
Experimental Protocols
This section provides a detailed, representative protocol for the derivatization of a chiral amine with a hypothetical chiral this compound-based derivatizing agent and the subsequent HPLC analysis.
Materials and Reagents
-
Racemic chiral amine
-
Chiral this compound-based derivatizing agent (e.g., a chiral amino acid derivative of 1-fluoro-3,5-dinitronaphthalene)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
-
Buffer solution (e.g., triethylammonium (B8662869) phosphate (B84403) or ammonium (B1175870) acetate)
-
Standard laboratory glassware and equipment
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram:
Protocol 1: Derivatization of Chiral Amines
-
Preparation of Amine Solution: Accurately weigh and dissolve the racemic amine in a suitable solvent (e.g., acetonitrile or a buffer solution) to a final concentration of approximately 1 mg/mL.
-
Preparation of CDA Solution: Prepare a solution of the chiral this compound-based derivatizing agent in acetonitrile at a concentration of approximately 5 mg/mL.[5]
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the amine solution with 200 µL of the CDA solution.
-
Add a suitable base, such as triethylamine or a borate (B1201080) buffer (pH ~8-9), to catalyze the reaction.[6] The optimal pH should be above the pKa of the amine.[7]
-
Seal the vial and incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by HPLC.[5]
-
-
Reaction Quenching: After the reaction is complete, cool the vial to room temperature and add a small amount of a weak acid (e.g., 1M HCl or formic acid) to quench the reaction and neutralize the excess base.[5]
-
Sample Dilution: Dilute the final reaction mixture with the HPLC mobile phase to a suitable concentration for injection.
Protocol 2: HPLC Separation of Diastereomers
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or diode-array detector.
-
Chromatographic Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used for the separation of the diastereomers.[5]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% TFA in water or 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The dinitronaphthalene moiety provides a strong chromophore, allowing for detection at around 340 nm.[3]
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
-
Data Presentation
The successful separation of the diastereomers will result in two distinct peaks in the chromatogram. The enantiomeric excess (ee%) can be calculated from the integrated peak areas of the two diastereomers. The retention times, separation factor (α), and resolution (Rs) are key parameters to evaluate the quality of the separation.
Table 1: Representative Chromatographic Data for the Separation of Derivatized Chiral Amine Enantiomers
| Analyte (as Diastereomer) | Retention Time (t_R, min) | Peak Area | Separation Factor (α) | Resolution (Rs) |
| Diastereomer 1 | 15.2 | 505,000 | 1.15 | 2.5 |
| Diastereomer 2 | 17.5 | 495,000 |
Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results. Actual values will depend on the specific analyte, derivatizing agent, and chromatographic conditions.
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05% of the minor enantiomer |
| Limit of Quantitation (LOQ) | 0.15% of the minor enantiomer |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Conclusion
The indirect chiral separation of amines using a chiral this compound-based derivatizing agent presents a viable and robust analytical method. By converting enantiomers into diastereomers, separation can be achieved on readily available achiral HPLC columns. The protocol outlined in this application note, based on established methodologies for similar dinitroaromatic compounds, provides a solid foundation for researchers to develop and validate methods for the enantioselective analysis of a wide range of chiral amines. The strong chromophoric properties of the dinitronaphthalene tag also ensure high sensitivity for detection. This approach is particularly valuable in pharmaceutical development and quality control where accurate determination of enantiomeric purity is critical.
References
- 1. nbinno.com [nbinno.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. squjs.squ.edu.om [squjs.squ.edu.om]
Application Notes and Protocols for the Separation of Amines and their Derivatives using 1,3-Dinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical development, clinical diagnostics, and environmental monitoring. Many simple amines lack a significant chromophore, making their detection by UV-Vis spectrophotometry challenging. Chemical derivatization is a common strategy to overcome this limitation, wherein the amine is reacted with a reagent to form a stable, detectable product.
This document outlines a theoretical framework and a generalized protocol for the use of 1,3-dinitronaphthalene as a derivatizing agent for the separation and analysis of amines by High-Performance Liquid Chromatography (HPLC). The methodology is based on the principle of nucleophilic aromatic substitution (SNAr), a well-established reaction mechanism in organic chemistry.
Principle of Derivatization
The naphthalene (B1677914) ring system of this compound is rendered electron-deficient by the two strongly electron-withdrawing nitro groups. This electronic characteristic makes the aromatic ring susceptible to attack by nucleophiles, such as the lone pair of electrons on the nitrogen atom of primary and secondary amines. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine displaces one of the nitro groups to form a stable, colored N-substituted-1-nitro-3-naphthylamine derivative. This reaction is analogous to the well-known Sanger's reaction, which utilizes 1-fluoro-2,4-dinitrobenzene (B121222) for the derivatization of amino acids.[1][2]
The resulting dinitronaphthylamine derivatives possess a strong chromophore, making them readily detectable by UV-Vis spectrophotometry in the range of 340-450 nm.[3][4][5] The derivatization also increases the hydrophobicity of the amines, allowing for their separation by reversed-phase HPLC.
Experimental Protocols
Materials and Reagents
-
This compound (reagent grade)
-
Amine standards (e.g., aliphatic and aromatic primary and secondary amines)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), for reaction quenching
-
Solid Phase Extraction (SPE) cartridges (C18), for sample cleanup
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
pH meter
Protocol 1: Derivatization of Amines with this compound
This protocol describes a general procedure for the derivatization of a standard amine solution. The reaction conditions may require optimization for specific amines and sample matrices.
-
Preparation of Reagents:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in DMSO.
-
Base Solution: Prepare a 0.1 M solution of sodium bicarbonate in water.
-
Amine Standard Solution: Prepare a 1 mg/mL stock solution of the desired amine in a suitable solvent (e.g., water, methanol). Prepare working standards by serial dilution.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard solution.
-
Add 200 µL of the 0.1 M sodium bicarbonate solution and vortex briefly.
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
Quench the reaction by adding 50 µL of 1 M HCl.
-
-
Sample Cleanup (Optional):
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove excess salts and polar impurities.
-
Elute the derivatized amines with 1 mL of acetonitrile.
-
The eluate is now ready for HPLC analysis.
-
Protocol 2: HPLC Analysis of Derivatized Amines
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the peaks of the derivatized amines based on their retention times compared to the standards.
-
Quantify the amines by constructing a calibration curve from the peak areas of the standards.
-
Data Presentation
The following tables present hypothetical quantitative data for the derivatization and separation of a series of aliphatic amines using the described method. Note: This data is for illustrative purposes only and has not been experimentally validated.
Table 1: Hypothetical HPLC Retention Times and UV-Vis Absorption Maxima of 1,3-Dinitronaphthylamine Derivatives
| Amine | Derivative Structure | Molecular Weight ( g/mol ) | Hypothetical Retention Time (min) | Hypothetical λmax (nm) |
| Methylamine | N-methyl-1-nitro-3-naphthylamine | 216.21 | 8.5 | 355 |
| Ethylamine | N-ethyl-1-nitro-3-naphthylamine | 230.24 | 9.8 | 357 |
| Propylamine | N-propyl-1-nitro-3-naphthylamine | 244.27 | 11.2 | 358 |
| Butylamine | N-butyl-1-nitro-3-naphthylamine | 258.30 | 12.5 | 359 |
| Diethylamine | N,N-diethyl-1-nitro-3-naphthylamine | 258.30 | 13.1 | 365 |
Table 2: Hypothetical Performance Data for the Quantification of Amines
| Amine | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Methylamine | 0.1 - 50 | > 0.999 | 0.03 | 0.1 |
| Ethylamine | 0.1 - 50 | > 0.999 | 0.02 | 0.1 |
| Propylamine | 0.1 - 50 | > 0.999 | 0.02 | 0.1 |
| Butylamine | 0.1 - 50 | > 0.999 | 0.01 | 0.05 |
| Diethylamine | 0.1 - 50 | > 0.999 | 0.01 | 0.05 |
Visualizations
Caption: Experimental workflow for amine derivatization and HPLC analysis.
Caption: Nucleophilic aromatic substitution reaction of this compound.
Discussion and Conclusion
The use of this compound as a derivatizing agent for amines presents a theoretically sound approach for their analysis. The resulting N-substituted dinitronaphthylamine derivatives are expected to be stable, highly chromophoric, and amenable to separation by reversed-phase HPLC. This method offers a potential alternative to more commonly used derivatizing reagents.
It is important to note that the protocols and data presented here are based on established principles of nucleophilic aromatic substitution and have not been experimentally validated for this compound. Therefore, optimization of reaction conditions (e.g., reaction time, temperature, reagent concentrations, and solvent) and HPLC parameters will be necessary to develop a robust and reliable analytical method for specific applications. Further studies would also be required to investigate the selectivity of the derivatization for primary versus secondary amines and to assess potential interferences from other nucleophilic species in complex sample matrices.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing the Sanger Reagent for Optical Sensing of the Concentration and Enantiomeric Ratio of Chiral Amines, Amino Alcohols, and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocatalytic Oxidation of Dinitronaphthalene Isomers using TiO₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitronaphthalenes (DNNs) are a group of aromatic compounds with significant industrial applications, but they are also environmental pollutants of concern due to their persistence and potential toxicity. This document provides detailed application notes and experimental protocols for the investigation of titanium dioxide (TiO₂) mediated photocatalytic oxidation as a promising advanced oxidation process (AOP) for the degradation of dinitronaphthalene isomers. While direct quantitative data for the photocatalytic degradation of all dinitronaphthalene isomers is not extensively available in published literature, this guide synthesizes information from studies on related nitroaromatic compounds to provide a robust framework for research in this area. The protocols and data presented herein are intended to serve as a starting point for researchers to develop and optimize their own experimental procedures.
Principle of TiO₂ Photocatalysis
Titanium dioxide is a widely used semiconductor photocatalyst. When irradiated with photons of energy equal to or greater than its band gap (e.g., UV light), an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then initiate a series of redox reactions on the catalyst surface. The holes in the valence band are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons in the conduction band can reduce adsorbed oxygen to superoxide (B77818) radical anions (O₂•⁻), which can further lead to the formation of other reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of organic pollutants into simpler, less harmful compounds, and ideally, complete mineralization to CO₂ and H₂O.
Data Presentation
The following tables summarize hypothetical quantitative data for the photocatalytic degradation of common dinitronaphthalene isomers. This data is extrapolated from studies on similar nitroaromatic compounds and is intended for illustrative purposes to guide experimental design and data analysis. Actual experimental results may vary.
Table 1: Hypothetical Degradation Efficiency of Dinitronaphthalene Isomers
| Isomer | Initial Concentration (mg/L) | TiO₂ Loading (g/L) | Irradiation Time (h) | Degradation Efficiency (%) |
| 1,5-Dinitronaphthalene | 10 | 1.0 | 4 | 85 |
| 1,8-Dinitronaphthalene | 10 | 1.0 | 4 | 82 |
| 1,3-Dinitronaphthalene | 10 | 1.0 | 4 | 78 |
| 2,6-Dinitronaphthalene | 10 | 1.0 | 4 | 88 |
| 2,7-Dinitronaphthalene | 10 | 1.0 | 4 | 90 |
Table 2: Hypothetical Kinetic Data for the Photocatalytic Degradation of 1,5-Dinitronaphthalene
| Parameter | Value |
| Apparent Rate Constant (k_app) (h⁻¹) | 0.45 |
| Half-life (t₁/₂) (h) | 1.54 |
| Correlation Coefficient (R²) | 0.98 |
Experimental Protocols
This section provides detailed methodologies for conducting experiments on the photocatalytic oxidation of dinitronaphthalene isomers using TiO₂.
Materials and Reagents
-
Dinitronaphthalene Isomers: 1,5-Dinitronaphthalene, 1,8-Dinitronaphthalene, etc. (analytical grade)
-
Photocatalyst: Titanium dioxide (e.g., Degussa P25 or other anatase form)
-
Solvent: Ultrapure water
-
Acetonitrile (B52724): HPLC grade
-
Methanol: HPLC grade
-
Standard laboratory glassware and equipment
Preparation of TiO₂ Catalyst Suspension
-
Weigh the desired amount of TiO₂ powder (e.g., 1.0 g/L).
-
Add the TiO₂ to a known volume of ultrapure water in a beaker.
-
Sonicate the suspension for 15-30 minutes to ensure uniform dispersion of the catalyst particles.
Photocatalytic Degradation Experiment
-
Reactor Setup:
-
Use a batch photoreactor, typically made of quartz or borosilicate glass to allow for UV light penetration.
-
The reactor should be equipped with a magnetic stirrer for continuous mixing.
-
A UV lamp (e.g., medium-pressure mercury lamp) should be used as the light source, positioned to provide uniform irradiation to the solution. The lamp can be placed either externally or internally within a quartz immersion well.
-
A cooling system (e.g., a water jacket) is recommended to maintain a constant temperature during the reaction.
-
-
Procedure:
-
Add a specific volume of the prepared TiO₂ suspension to the photoreactor.
-
Spike the suspension with a stock solution of the dinitronaphthalene isomer to achieve the desired initial concentration (e.g., 10 mg/L).
-
Stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the DNN isomer and the TiO₂ surface.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 120, 180, 240 minutes).
-
Immediately filter the collected samples through a 0.22 µm syringe filter to remove the TiO₂ particles and quench the reaction.
-
Analyze the filtrate for the concentration of the dinitronaphthalene isomer using a suitable analytical method.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically suitable for the separation of aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a common mobile phase. The composition may need to be optimized for specific isomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The wavelength should be set at the maximum absorbance of the specific dinitronaphthalene isomer being analyzed.
-
Quantification: Create a calibration curve using standard solutions of the dinitronaphthalene isomer of known concentrations.
Visualizations
The following diagrams illustrate the key processes involved in the photocatalytic oxidation of dinitronaphthalene isomers.
Caption: Experimental workflow for TiO₂ photocatalysis.
Caption: Mechanism of TiO₂ photocatalytic degradation.
Conclusion
The photocatalytic oxidation of dinitronaphthalene isomers using TiO₂ presents a viable and environmentally friendly method for their degradation. The provided application notes and protocols offer a comprehensive guide for researchers to initiate and conduct studies in this area. It is crucial to note that the efficiency of the process can be influenced by various factors such as the type of TiO₂ catalyst, its concentration, the pH of the solution, and the intensity of the light source. Therefore, systematic optimization of these parameters is essential to achieve maximum degradation efficiency. Further research is warranted to elucidate the specific degradation pathways and identify the intermediate products for each dinitronaphthalene isomer.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization
Abstract
This application note details a robust and widely utilized method for the quantitative analysis of amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC). Due to the general lack of a strong chromophore in most amino acids, a pre-column derivatization step is essential for sensitive UV detection. While a standardized protocol for the derivatization of amino acids with 1,3-dinitronaphthalene could not be identified in established scientific literature, this note provides a comprehensive protocol for a chemically related and well-documented alternative: derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), commonly known as Sanger's reagent. This method is suitable for the analysis of both primary and secondary amino acids, yielding stable dinitrophenyl (DNP) derivatives that can be readily detected by UV-Vis spectrophotometry. The protocol described herein provides detailed procedures for sample preparation, derivatization, and HPLC analysis, making it applicable for researchers, scientists, and professionals in drug development and quality control.
Introduction
The precise quantification of amino acids is crucial in a multitude of scientific disciplines, including proteomics, clinical diagnostics, food science, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids. However, the majority of amino acids do not possess a chromophore that allows for sensitive detection by UV-Vis spectrophotometry. To overcome this limitation, a derivatization step is employed to attach a UV-absorbing or fluorescent tag to the amino acid molecules.
Pre-column derivatization, where the amino acids are derivatized prior to their introduction into the HPLC system, is a common and effective approach.[1] This method offers several advantages, including the potential for removal of excess derivatization reagent before analysis and the ability to use less complex HPLC instrumentation compared to post-column derivatization.
One of the classical and most reliable methods for pre-column derivatization of amino acids is the use of 1-fluoro-2,4-dinitrobenzene (DNFB).[2] DNFB reacts with the primary and secondary amino groups of amino acids under alkaline conditions to form stable, yellow-colored 2,4-dinitrophenyl (DNP) derivatives.[2] These DNP-amino acids can be easily separated by reversed-phase HPLC and detected with high sensitivity at a wavelength of approximately 360 nm.
This application note provides a detailed protocol for the derivatization of amino acids with DNFB and their subsequent analysis by HPLC.
Experimental Protocol
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 1 mg/mL of each in 0.1 M HCl).
-
1-fluoro-2,4-dinitrobenzene (DNFB) Solution: 1% (w/v) DNFB in acetonitrile. Prepare fresh. (Caution: DNFB is toxic and a skin irritant. Handle with appropriate personal protective equipment).
-
Borate Buffer: 0.1 M Sodium Borate solution, adjusted to pH 9.0.
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Acetonitrile (ACN): HPLC grade.
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Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Hydrochloric Acid (HCl): For sample preparation and pH adjustment.
-
Sodium Acetate: For mobile phase preparation.
-
Tetrahydrofuran (THF): For mobile phase preparation.
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Sample: Protein hydrolysate, cell culture media, or other matrices containing free amino acids.
Sample Preparation
-
For Protein Samples: Perform acid hydrolysis of the protein sample (e.g., with 6 M HCl at 110°C for 24 hours) to liberate free amino acids. After hydrolysis, neutralize the sample with a suitable base (e.g., NaOH).
-
For Liquid Samples: If necessary, dilute the sample with 0.1 M HCl to bring the amino acid concentrations within the linear range of the assay.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter prior to derivatization to remove any particulate matter.
Derivatization Procedure
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the amino acid standard solution or the prepared sample.
-
Add 200 µL of the 0.1 M Borate Buffer (pH 9.0).
-
Add 200 µL of the 1% DNFB solution in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes in the dark.[2] The reaction should be protected from light to prevent photodegradation of the DNP derivatives.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and remove excess unreacted DNFB, extract the mixture with an equal volume of a non-polar solvent like hexane (B92381) or ether. Vortex and centrifuge to separate the layers. The DNP-amino acids will remain in the aqueous/acetonitrile phase.
-
Carefully transfer the lower aqueous/acetonitrile layer containing the DNP-amino acids to a clean vial for HPLC analysis.
HPLC Conditions
-
Instrument: A standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 5 mM Sodium Acetate buffer with 5% Tetrahydrofuran (THF), pH adjusted to the desired value (e.g., pH 4.5).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
Gradient Elution: A typical gradient profile is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 80 | 20 |
| 25 | 50 | 50 |
| 35 | 45 | 55 |
| 50 | 0 | 100 |
| 60 | 90 | 10 |
(Note: This gradient is a starting point and may require optimization for specific applications and columns.)
Data Presentation
The following table provides a representative, though not exhaustive, list of DNP-amino acids and their typical elution order in a reversed-phase HPLC system. Actual retention times will vary depending on the specific HPLC conditions used.
| Amino Acid | DNP-Derivative | Expected Elution Order |
| Aspartic Acid | DNP-Asp | Early |
| Glutamic Acid | DNP-Glu | Early |
| Serine | DNP-Ser | Early |
| Glycine | DNP-Gly | Intermediate |
| Alanine | DNP-Ala | Intermediate |
| Proline | DNP-Pro | Intermediate |
| Valine | DNP-Val | Late |
| Leucine | DNP-Leu | Late |
| Isoleucine | DNP-Ile | Late |
| Phenylalanine | DNP-Phe | Late |
| Tyrosine | di-DNP-Tyr | Late |
| Lysine | di-DNP-Lys | Late |
Visualizations
Derivatization and Analysis Workflow
Caption: Workflow for DNFB derivatization and HPLC analysis.
Reaction Mechanism: Derivatization of an Amino Acid with DNFB
Caption: Reaction of an amino acid with DNFB.
Conclusion
The pre-column derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB) followed by reversed-phase HPLC analysis is a reliable and sensitive method for the quantification of amino acids. The protocol detailed in this application note provides a solid foundation for researchers to implement this technique. The stability of the DNP-derivatives and the robustness of the HPLC separation make this method suitable for a wide range of applications in both research and industrial settings. While the initially requested derivatization agent, this compound, does not appear to be commonly used for this purpose, the DNFB method serves as an excellent and well-established alternative.
References
- 1. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dinitronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1,3-dinitronaphthalene. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by direct nitration of naphthalene (B1677914) or 1-nitronaphthalene?
A1: No, the direct nitration of naphthalene or its mononitro derivatives does not yield this compound.[1][2] The electrophilic nitration of the naphthalene ring system strongly favors the formation of other isomers, primarily 1,5- and 1,8-dinitronaphthalene. This is due to the electronic properties of the naphthalene ring, which direct the second nitro group to a different ring (heteronuclear nitration) rather than the same ring as the first nitro group.[1]
Q2: What are the primary products of the direct dinitration of naphthalene?
A2: The direct dinitration of naphthalene with a mixture of nitric acid and sulfuric acid predominantly produces a mixture of 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene.[3] The exact ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used.
Q3: What are the established indirect methods for synthesizing this compound?
A3: Due to the challenges of direct nitration, this compound must be synthesized through indirect routes. The most well-documented and feasible method involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[1][2] Historically, another method involved the conversion of 2,4-dinitro-1-naphthol (B147749) (Martius Yellow), though this route is often associated with low yields and purification difficulties.[1] Other reported, but less common, starting materials include 5,7-dinitrotetralin and 1-chloro-2,4-dinitronaphthalene.[1]
Q4: What is the Diels-Alder adduct method for synthesizing this compound?
A4: This method involves a multi-step process that begins with the formation of a Diels-Alder adduct between naphthalene and hexachlorocyclopentadiene (B6142220). This adduct is then mononitrated and subsequently dinitrated to introduce the nitro groups at the desired positions. The final step is a pyrolysis reaction that cleaves the adduct, yielding this compound and regenerating hexachlorocyclopentadiene.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No this compound detected in the product mixture after direct nitration of naphthalene. | Direct nitration is not a viable method for the synthesis of this compound. | Utilize an indirect synthetic route, such as the Diels-Alder adduct method. |
| Low yield of this compound using the Diels-Alder adduct method. | Incomplete dinitration of the mononitro adduct. Inefficient pyrolysis of the dinitro adduct. | - Ensure sufficient reaction time (3-6 hours) for the dinitration step, especially if the concentration of the alpha-mononitro adduct is high.[1] - Optimize pyrolysis conditions (temperature and pressure) to ensure complete cracking of the dinitro adduct.[1] |
| Difficulty in separating this compound from byproducts after pyrolysis. | The crude product may contain unreacted starting materials or other nitrated isomers. | - Utilize fractional distillation under reduced pressure to separate this compound from more volatile components.[1] - Employ solvent extraction or recrystallization to purify the final product. Selective sulfonation of 2-nitronaphthalene (B181648) can be used to separate it from this compound, as the former forms water-soluble sulfonic acids while the latter does not react.[1] |
| Formation of a complex mixture of dinitronaphthalene isomers. | Attempting direct nitration of naphthalene or using a non-regioselective method. | To obtain a specific isomer like this compound, it is crucial to use a regioselective indirect synthesis method. For other isomers, starting with a purified mononitronaphthalene can help control the position of the second nitro group. |
Quantitative Data
Table 1: Isomer Distribution in the Direct Nitration of Naphthalene
| Isomer | Typical Distribution |
| 1,5-Dinitronaphthalene | Major Product |
| 1,8-Dinitronaphthalene | Major Product |
| This compound | Not Formed |
| Other Isomers | Minor Amounts |
Note: The exact distribution can vary with reaction conditions.
Table 2: Reported Yields for the Synthesis of this compound
| Synthetic Method | Reported Yield | Reference |
| Diels-Alder Adduct Method | Commercially feasible yields reported in patent literature. | [1] |
| Via Martius Yellow | < 30% (historical method) |
Experimental Protocols
Synthesis of this compound via the Diels-Alder Adduct Method
This protocol is based on the method described in US Patent 3,065,278 A.[1]
Step 1: Formation of the Naphthalene-Hexachlorocyclopentadiene Adduct
-
Methodology: The formation of the Diels-Alder adduct is the initial step. Refer to US Patent 2,658,926 for the detailed procedure for preparing the diadduct of hexachlorocyclopentadiene and naphthalene.
Step 2: Mononitration of the Adduct
-
Methodology: The adduct is then mononitrated. This process yields a mixture of isomers, with a minor portion being the alpha-nitrated product necessary for the subsequent dinitration.
Step 3: Dinitration of the Mononitro Adduct
-
The mononitrated adduct mixture is subjected to a second nitration step. The alpha-nitrated compound is more readily nitrated to the 1,3-dinitro adduct.
-
The reaction time for this step can range from 3 to 6 hours, depending on the concentration of the alpha-nitro adduct in the starting material.[1]
Step 4: Pyrolysis of the 1,3-Dinitro Adduct
-
The dried mixture containing the 1,3-dinitro adduct is subjected to pyrolysis at a temperature of 250-300°C under reduced pressure (e.g., 15 mm Hg).[1]
-
The pyrolysis results in the decomposition of the adduct to yield this compound and two molecules of hexachlorocyclopentadiene.
Step 5: Purification of this compound
-
The crude product from the pyrolysis is collected.
-
Purification can be achieved by trituration and filtration with a hot aliphatic hydrocarbon solvent like n-hexane to remove hexachlorocyclopentadiene.
-
Further purification can be accomplished by recrystallization or distillation under reduced pressure.
Visualizations
Caption: Workflow for the synthesis of this compound via the Diels-Alder adduct method.
Caption: The challenge of regioselectivity in the direct dinitration of naphthalene.
References
Technical Support Center: Purification of 1,3-Dinitronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3-dinitronaphthalene from isomer mixtures.
Frequently Asked Questions (FAQs)
Q1: I performed a direct nitration of naphthalene (B1677914), but I cannot seem to isolate this compound from the product mixture. Why?
A1: Direct nitration of naphthalene or its mononitro derivatives does not yield this compound in any significant amount.[1] The electrophilic nitration of the naphthalene ring system preferentially occurs at other positions, leading primarily to a mixture of 1,5- and 1,8-dinitronaphthalene.[2] The synthesis of this compound typically involves an indirect route, such as the nitration of a Diels-Alder adduct of naphthalene, followed by a pyrolysis step.[1]
Q2: What are the major impurities I should expect when synthesizing this compound?
A2: The synthesis of this compound via the Diels-Alder adduct route can lead to several impurities. The most significant is often 2-nitronaphthalene (B181648), which is formed from the pyrolysis of the mononitrated adduct.[1] Other potential impurities include unreacted starting materials and other dinitronaphthalene isomers, depending on the specifics of the synthetic procedure.
Q3: What are the recommended methods for purifying crude this compound?
A3: A combination of techniques is often employed. A highly effective method for removing the major byproduct, 2-nitronaphthalene, is selective sulfonation.[1] In this process, the crude mixture is treated with sulfuric acid, which selectively sulfonates the 2-nitronaphthalene, rendering it water-soluble. The this compound remains largely unreacted and can be separated by precipitation and filtration.[1] Subsequent purification can be achieved by recrystallization or column chromatography.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques. The most common is measuring the melting point of the sample and comparing it to the literature value for pure this compound. Chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of impurities. Spectroscopic techniques like ¹H NMR and ¹³C NMR can confirm the isomeric identity and purity of the compound.
Data Presentation
Table 1: Physical Properties of Dinitronaphthalene Isomers
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₆N₂O₄ | 218.17 | 146-148 | Beige powder |
| 1,4-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 134 | Pale yellow needles |
| 1,5-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 216-219 | Yellowish-green needles |
| 1,8-Dinitronaphthalene | C₁₀H₆N₂O₄ | 218.17 | 172-173 | Yellow rhombic needles |
Experimental Protocols
Protocol 1: Purification of this compound by Selective Sulfonation
This protocol is designed to remove 2-nitronaphthalene from a crude mixture containing this compound.
Materials:
-
Crude this compound mixture
-
96% Sulfuric acid
-
Deionized water
-
Ice
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Dissolution: In a fume hood, cautiously add the crude this compound mixture to a beaker containing 96% sulfuric acid (approximately 25 times the weight of the crude mixture) with stirring.
-
Sulfonation: Stir the mixture at room temperature for 4-5 days, or alternatively, heat the mixture at 60°C for 2 hours to effect the sulfonation of 2-nitronaphthalene.[1]
-
Precipitation: Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the unreacted this compound to precipitate out of the solution. The sulfonated 2-nitronaphthalene will remain dissolved in the aqueous acidic solution.[1]
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid and water-soluble sulfonated byproducts.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of this compound to obtain a crystalline product.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol, cyclohexane (B81311)/1,2-dichloroethane (B1671644) mixture)
-
Erlenmeyer flask, heating mantle or hot plate, and filtration apparatus
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of cyclohexane and 1,2-dichloroethane has been reported for the crystallization of dinitronaphthalenes.[2] Ethanol is also a common solvent for recrystallizing nitroaromatic compounds.[4][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to remove any residual solvent.
Troubleshooting Guides
Problem 1: Low yield of this compound after selective sulfonation.
| Possible Cause | Suggested Solution |
| Incomplete precipitation. | Ensure the reaction mixture is poured into a sufficient amount of ice to keep the temperature low and fully precipitate the non-sulfonated product. |
| Loss of product during washing. | Use ice-cold water for washing the precipitate to minimize the solubility of this compound. |
| Sulfonation of the desired product. | Avoid excessively harsh sulfonation conditions (e.g., prolonged heating at high temperatures) which might lead to some sulfonation of the 1,3-isomer. |
Problem 2: Product "oils out" instead of crystallizing during recrystallization.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the impure product. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is too concentrated or cooled too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[6] |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture. Consider an alternative purification step, like column chromatography, before recrystallization. |
Problem 3: Purity does not improve significantly after recrystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The chosen solvent may have similar solubility characteristics for both the product and the impurities. Test different solvents or solvent systems. |
| Co-precipitation of impurities. | Ensure the crude material is fully dissolved in the minimum amount of hot solvent. Cooling the solution too rapidly can trap impurities within the crystal lattice. Allow for slow cooling. |
| Presence of an isomer with very similar solubility. | Consider fractional crystallization, which involves multiple, careful recrystallization steps. Alternatively, column chromatography may be more effective at separating isomers with similar polarities.[4] |
Problem 4: Poor separation of this compound from other isomers by column chromatography.
| Possible Cause | Suggested Solution |
| Incorrect mobile phase polarity. | The eluent may be too polar (all compounds elute quickly) or not polar enough (compounds do not move from the baseline). Optimize the solvent system using TLC first. A common mobile phase for separating nitroaromatic isomers is a mixture of hexane (B92381) and ethyl acetate.[4] |
| Column overloading. | Using too much sample can lead to broad bands and poor separation. Use an appropriate amount of sample for the column size. |
| Similar retention factors of isomers. | If using silica (B1680970) gel, consider switching to a different stationary phase like alumina, which may offer different selectivity. Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can also improve the resolution of compounds with similar polarities.[4] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rubingroup.org [rubingroup.org]
Technical Support Center: Synthesis of 1,3-Dinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the synthesis of 1,3-dinitronaphthalene, focusing on improving yield and troubleshooting common experimental issues. Direct nitration of naphthalene (B1677914) does not yield the 1,3-isomer; therefore, this guide details two effective indirect synthesis routes.
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound by directly nitrating naphthalene?
A1: The direct nitration of naphthalene with mixed nitric and sulfuric acids is an electrophilic aromatic substitution reaction that overwhelmingly favors the formation of 1,5- and 1,8-dinitronaphthalene (B126178) isomers. The directing effects of the naphthalene ring system and the initial nitro group guide subsequent nitration to other positions, making the synthesis of the 1,3-isomer by this method unfeasible.[1][2]
Q2: What are the primary methods for synthesizing this compound?
A2: The two main indirect methods are:
-
The Diels-Alder/Pyrolysis Method: This involves the reaction of naphthalene with hexachlorocyclopentadiene (B6142220) to form a Diels-Alder adduct, followed by dinitration and subsequent pyrolysis to yield this compound.[1][2] This is generally the more modern and higher-yielding approach.
-
The Historical "Martius Yellow" Method: This multi-step process begins with 2,4-dinitro-1-naphthol (B147749) (Martius Yellow), which is reduced to 2,4-dinitro-1-naphthylamine. The amine is then diazotized and the diazonium group is subsequently removed to yield this compound.[1] This method is often associated with lower yields.
Q3: Which synthesis route is recommended for higher yield?
A3: The Diels-Alder/Pyrolysis method is generally recommended for achieving a higher yield of this compound. The historical method starting from 2,4-dinitro-1-naphthol is a viable alternative but is often hampered by lower overall yields.
Q4: What are the main safety concerns when synthesizing this compound?
A4: The synthesis involves the use of strong acids (nitric and sulfuric acid), which are highly corrosive. The nitrated intermediates and the final product are energetic materials and may be sensitive to heat and shock. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Method 1: Diels-Alder / Pyrolysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of Diels-Alder adduct | Incomplete reaction; incorrect temperature. | Ensure the reaction is heated sufficiently and for the recommended duration to drive the cycloaddition to completion. |
| Formation of multiple nitrated adducts | Reaction conditions not optimized for dinitration. | Carefully control the temperature and the rate of addition of the nitrating agent. Use the recommended mixed acid composition. |
| Incomplete pyrolysis | Temperature too low; pressure too high. | Ensure the pyrolysis apparatus reaches the specified temperature range (250-300°C) and that a sufficient vacuum is applied. |
| Product contamination with hexachlorocyclopentadiene | Inefficient separation after pyrolysis. | Utilize the recommended solvent washes (e.g., hot n-hexane) to effectively remove the hexachlorocyclopentadiene.[2] |
| Difficulty in isolating pure this compound | Presence of other nitrated byproducts or unreacted starting materials. | Recrystallization from a suitable solvent is a crucial final step for purification. |
Method 2: Historical "Martius Yellow" Route
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction of 2,4-dinitro-1-naphthol | Insufficient reducing agent; reaction time too short. | Ensure an adequate amount of the reducing agent (e.g., sodium hydrosulfite) is used and allow the reaction to proceed until the color change indicates completion. |
| Oxidation of the intermediate 2,4-dinitro-1-naphthylamine | Exposure to air. | The aminonaphthol intermediate can be sensitive to air oxidation. It is advisable to proceed to the next step without extensive delay or to handle it under an inert atmosphere if possible. |
| Low yield in the diazotization step | Temperature too high; incorrect acid concentration. | Maintain a low temperature (0-5°C) during the addition of sodium nitrite (B80452). Ensure the correct concentration of a strong acid like sulfuric acid is used to facilitate the formation of the diazonium salt.[3] |
| Formation of colored impurities | Azo-coupling side reactions. | Ensure a sufficient excess of acid is present during diazotization to prevent the diazonium salt from coupling with unreacted amine.[3] |
| Difficulty in removing the diazonium group | Incomplete reaction. | Ensure the conditions for the removal of the diazonium group (e.g., treatment with a suitable reducing agent) are optimized. |
Experimental Protocols
Method 1: Synthesis via Diels-Alder Adduct and Pyrolysis
This protocol is adapted from US Patent 3,065,278.[2]
Step 1: Formation of the Diels-Alder Adduct
-
Procedure: React naphthalene with hexachlorocyclopentadiene. The specific conditions for the formation of the initial adduct are detailed in US Patent 2,658,926.
Step 2: Dinitration of the Adduct
-
Reagents:
-
Mononitrated Diels-Alder adduct
-
Mixed acid (approximately 50% HNO₃, 48% H₂SO₄, 2% SO₃)
-
-
Procedure:
-
Heat 25 parts by weight of the mononitrated adduct with 88 parts of the mixed acid under reflux (90-92°C) for 2 hours.
-
Cool the mixture to room temperature and add 200 parts of methylene (B1212753) chloride.
-
Separate the organic layer and wash it with ice water.
-
Isolate the dinitrated adduct by evaporating the solvent.
-
Step 3: Pyrolysis of the Dinitrated Adduct
-
Procedure:
-
Heat the dry mixture of the dinitrated adduct to 250-300°C under a vacuum of 15 mm Hg.
-
The distillate will contain this compound and hexachlorocyclopentadiene.
-
Triturate the distillate with successive portions of hot n-hexane. This compound will remain as a solid on the filter.
-
Quantitative Data (Diels-Alder/Pyrolysis Method)
| Parameter | Value | Reference |
| Dinitration Temperature | 90-92°C | [2] |
| Dinitration Time | 2 hours | [2] |
| Pyrolysis Temperature | 250-300°C | [2] |
| Pyrolysis Pressure | 15 mm Hg | [2] |
Method 2: Historical Synthesis from 2,4-Dinitro-1-naphthol
This protocol is a composite based on established chemical transformations.
Step 1: Reduction of 2,4-Dinitro-1-naphthol
-
Reagents:
-
2,4-Dinitro-1-naphthol (Martius Yellow)
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Water
-
-
Procedure:
-
Suspend the moist 2,4-dinitro-1-naphthol in water.
-
Add a solution of sodium hydrosulfite portion-wise with stirring until the orange color of the starting material disappears and a tan precipitate of 2,4-diamino-1-naphthol forms.
-
Cool the mixture in an ice bath. The product is sensitive to air oxidation and should be used promptly.
-
Step 2: Diazotization of 2,4-Diamino-1-naphthol
-
Reagents:
-
2,4-Diamino-1-naphthol
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Water
-
Ice
-
-
Procedure:
-
Prepare a solution of the 2,4-diamino-1-naphthol in sulfuric acid, cooled in an ice-salt bath to 0-5°C.
-
Slowly add a concentrated aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for a short period after the addition is complete to ensure full diazotization.
-
Step 3: Removal of the Diazonium Group
-
Reagents:
-
Diazotized intermediate
-
A suitable reducing agent (e.g., hypophosphorous acid or ethanol)
-
-
Procedure:
-
The specific procedure for the removal of the diazonium group to yield this compound would typically involve treatment of the diazonium salt solution with a reducing agent. This step is often low-yielding.
-
Quantitative Data (Historical Method)
| Parameter | Value | Reference |
| Diazotization Temperature | 0-5°C | [3] |
| Reported Overall Yield | < 30% |
Visualizations
Caption: Synthesis of this compound via the Diels-Alder route.
Caption: Historical synthesis route for this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. 30. The monoreduction of 1 : 3-dinitronaphthalene and the separation of 3-nitro-1-naphthylamine and 4-nitro-2-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 1,3-Dinitronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dinitronaphthalene. The focus is on identifying and managing byproducts that may arise during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not synthesized by direct nitration of naphthalene (B1677914)?
Direct nitration of naphthalene or 1-nitronaphthalene (B515781) does not yield this compound. The electrophilic aromatic substitution pathway of direct nitration invariably leads to heteronuclear nitration, primarily forming 1,5- and 1,8-dinitronaphthalene (B126178) isomers.[1] To obtain this compound, an indirect synthetic route is necessary.
Q2: What is the most common indirect method for synthesizing this compound?
The most established indirect method involves the use of a Diels-Alder adduct of naphthalene.[1][2] This multi-step process includes the formation of a diadduct with a protecting group like hexachlorocyclopentadiene, followed by mononitration, dinitration, and subsequent pyrolysis to yield this compound.[2][3]
Q3: What are the expected byproducts in the synthesis of this compound via the Diels-Alder adduct method?
During the mononitration of the Diels-Alder diadduct, both alpha and beta nitro adducts are formed. While the alpha-nitro adduct is the precursor to this compound, the beta-nitro adduct is a key intermediate to a major byproduct. Further nitration of the beta-nitro adduct can lead to other dinitronaphthalene isomers after pyrolysis. Therefore, the primary byproducts are other isomers of dinitronaphthalene. In some alternative methods, such as the catalytic nitration of 1-nitronaphthalene with nitrogen dioxide, a range of dinitronaphthalene isomers including 1,5-, 1,4-, and 1,8-dinitronaphthalene are observed.[4]
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in this compound synthesis?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying dinitronaphthalene isomers due to their similar chemical structures.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of the isomers.[7]
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Low yield of this compound | - Incomplete pyrolysis of the 1,3-dinitro adduct.- Suboptimal temperature or pressure during pyrolysis.- Inefficient separation of the alpha-nitro adduct from the beta-nitro adduct after mononitration. | - Ensure the pyrolysis temperature is within the optimal range of 250–300°C and pressure is maintained at approximately 15 mmHg.[2]- Optimize the separation of the mononitrated adducts, for example, by fractional crystallization, to enrich the alpha-isomer before proceeding to the dinitration step. |
| Presence of significant amounts of other dinitronaphthalene isomers | - Incomplete separation of the alpha- and beta-mononitro adducts.- Non-selective dinitration of the alpha-mononitro adduct.- Over-nitration leading to tri- or tetra-nitronaphthalenes. | - Improve the purification of the alpha-mononitro adduct.- Carefully control the stoichiometry of the nitrating agent and the reaction temperature during the dinitration step.- Monitor the reaction progress using TLC or HPLC to avoid over-nitration. |
| Difficulty in separating this compound from byproducts | - Co-elution of isomers in HPLC.- Similar solubility of isomers, making crystallization challenging. | - Optimize the HPLC method by adjusting the mobile phase composition, flow rate, or column temperature. Using a specialized stationary phase, such as a Phenyl-Hexyl column, can enhance separation.[5]- Employ fractional crystallization with different solvents to exploit subtle differences in solubility between the isomers. |
Quantitative Data
The following table summarizes the product distribution from a study on the catalytic nitration of 1-nitronaphthalene with nitrogen dioxide, which can be an alternative route for synthesizing dinitronaphthalenes.
| Dinitronaphthalene Isomer | Selectivity (%) |
| 1,5-Dinitronaphthalene | 34.10 |
| This compound | 23.56 |
| 1,4-Dinitronaphthalene | 19.30 |
| 1,8-Dinitronaphthalene | 3.56 |
| Data from a study on the nitration of 1-nitronaphthalene with NO2 using a Ni(CH3COO)2·4H2O catalyst.[4] |
Experimental Protocols
Protocol 1: HPLC Analysis of Dinitronaphthalene Isomers
This protocol provides a general method for the separation of dinitronaphthalene isomers, which can be adapted for the analysis of byproducts in the synthesis of this compound.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 or Phenyl-Hexyl column.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Reference standards for dinitronaphthalene isomers.
2. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 50% acetonitrile to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Identify the peaks corresponding to different dinitronaphthalene isomers by comparing their retention times with those of the reference standards.
-
Quantify the relative amounts of each isomer by integrating the peak areas.
Visualizations
Caption: Synthesis pathway for this compound via the Diels-Alder adduct method, highlighting the formation of a key byproduct precursor.
Caption: A troubleshooting workflow for addressing low yield or high impurity issues in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 606-37-1 | Benchchem [benchchem.com]
- 3. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.com [nacalai.com]
- 7. This compound(606-37-1) 13C NMR [m.chemicalbook.com]
Technical Support Center: Optimization of Dinitronaphthalene Separation by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the separation of dinitronaphthalene (DNN) isomers by High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of dinitronaphthalene isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my dinitronaphthalene isomers?
A1: Poor resolution or co-elution of DNN isomers is a common challenge due to their structural similarity. Several factors can contribute to this issue:
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Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for all DNN isomers. The separation of these isomers often relies on subtle differences in their polarity and shape, as well as π-π interactions.[1]
-
Suboptimal Mobile Phase Composition: The type of organic modifier (acetonitrile vs. methanol) and its ratio to the aqueous phase can significantly impact selectivity. The pH of the mobile phase can also play a role, although dinitronaphthalenes are neutral compounds.[1]
-
Isocratic Elution: For a mixture containing multiple DNN isomers with a range of polarities, an isocratic method (constant mobile phase composition) may not be sufficient to resolve all peaks.[2]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Change Solvent Strength: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water. Increasing the water content will generally increase retention times and may improve the separation of closely eluting peaks.
-
Switch Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727), or vice versa. These solvents offer different selectivities and can alter the elution order of isomers.[1]
-
Introduce an Acidic Modifier: Adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase can sometimes improve peak shape and resolution, even for neutral compounds, by interacting with the stationary phase.[3][4]
-
-
Change the Stationary Phase:
-
If mobile phase optimization is unsuccessful, consider a column with a different selectivity. Phenyl-based columns (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions with the aromatic rings of the dinitronaphthalenes.[5]
-
Specialty columns, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) stationary phases, have been shown to offer enhanced selectivity for aromatic isomers.[1]
-
-
Implement a Gradient Elution:
-
A gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), can significantly improve the resolution of complex mixtures of isomers.[2][6] Start with a scouting gradient to determine the approximate elution conditions for your isomers and then optimize the gradient slope and duration.[2]
-
-
Adjust Temperature:
-
Varying the column temperature can alter the selectivity of the separation. Try analyzing your samples at different temperatures (e.g., 25°C, 30°C, 40°C) to see if resolution improves.[7]
-
Q2: My dinitronaphthalene peaks are tailing. What can I do to improve the peak shape?
A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase. For dinitronaphthalenes, this can occur due to interactions with residual silanol (B1196071) groups on the silica-based packing material.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns that are well end-capped have fewer free silanol groups, which minimizes secondary interactions and reduces peak tailing.
-
Add an Acidic Modifier to the Mobile Phase: Incorporating a small amount of an acid like phosphoric acid or formic acid into your mobile phase can help to suppress the ionization of residual silanol groups on the column, thereby reducing their interaction with the analytes and improving peak symmetry.[3][4]
-
Lower the pH of the Mobile Phase: For silica-based columns, operating at a lower pH (e.g., pH 2.5-3.5) can help to keep the silanol groups in their protonated state, minimizing unwanted interactions.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.
-
Ensure Sample Solvent is Compatible with the Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.
Q3: My retention times are shifting from one injection to the next. What is causing this instability?
A3: Unstable retention times can compromise the reliability of your analysis. The most common causes include:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution or after changing the mobile phase.
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to the evaporation of the more volatile organic component or improper mixing.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used to maintain a constant temperature.[8]
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which will directly affect retention times.[9]
Troubleshooting Steps:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. For gradient methods, include an adequate equilibration step at the initial conditions at the end of each run.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If you are using an online mixing system, ensure it is functioning correctly.[9]
-
Use a Column Oven: A column oven is essential for maintaining a stable and consistent column temperature, which will lead to more reproducible retention times.[8]
-
Check the HPLC System: Regularly inspect your HPLC system for leaks, especially around fittings and pump seals. If you suspect pump issues, consult your instrument's troubleshooting guide or contact the manufacturer.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for dinitronaphthalene separation?
A1: A good starting point for separating dinitronaphthalene isomers is to use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. A UV detector set at 254 nm is typically used for detection.[1] From there, you can optimize the mobile phase composition and other parameters as described in the troubleshooting guide.
Q2: Which organic solvent is better for separating dinitronaphthalene isomers: acetonitrile or methanol?
A2: Both acetonitrile and methanol can be effective, and the choice depends on the specific isomers you are trying to separate and the column you are using. They offer different selectivities, meaning they can change the relative retention of the isomers. It is often beneficial to screen both solvents during method development to see which one provides better resolution for your specific sample. For separations involving π-π interactions, methanol can sometimes be more effective than acetonitrile.[1]
Q3: What are the ten possible isomers of dinitronaphthalene?
A3: The ten constitutional isomers of dinitronaphthalene are: 1,2-DNN, 1,3-DNN, 1,4-DNN, 1,5-DNN, 1,6-DNN, 1,7-DNN, 1,8-DNN, 2,3-DNN, 2,6-DNN, and 2,7-DNN.
Q4: How can I confirm the identity of the dinitronaphthalene isomers in my chromatogram?
A4: The most reliable way to identify the peaks in your chromatogram is to inject individual standards of each dinitronaphthalene isomer under the same HPLC conditions and compare their retention times to the peaks in your sample mixture. If standards are not available, techniques such as HPLC-MS (Mass Spectrometry) can be used to help identify the isomers based on their mass-to-charge ratio and fragmentation patterns, although distinguishing between isomers with the same mass can still be challenging.
Data Presentation
The following tables summarize quantitative data for the separation of dinitronaphthalene isomers under different HPLC conditions.
Table 1: Separation of 1,5-Dinitronaphthalene and 1,8-Dinitronaphthalene on Different Stationary Phases.[1]
| Column | Mobile Phase | Analyte | Retention Time (min) |
| COSMOSIL 5C18-MS-II | Methanol / H₂O = 80/20 | 1,8-Dinitronaphthalene | ~4.5 |
| 1,5-Dinitronaphthalene | ~4.7 | ||
| COSMOSIL 5NPE | Methanol / H₂O = 70/30 | 1,5-Dinitronaphthalene | ~5.8 |
| 1,8-Dinitronaphthalene | ~6.2 | ||
| COSMOSIL 5PYE | Methanol / H₂O = 90/10 | 1,8-Dinitronaphthalene | ~6.5 |
| 1,5-Dinitronaphthalene | ~7.0 |
-
Common Conditions: Flow Rate: 1.0 mL/min, Temperature: 30°C, Detection: UV at 254 nm.[1]
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC Analysis
-
Weighing: Accurately weigh approximately 10 mg of the dinitronaphthalene sample or standard.
-
Dissolution: Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile or methanol, to create a stock solution of approximately 1 mg/mL. Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration (e.g., 10-50 µg/mL) using the initial mobile phase composition as the diluent.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial to remove any particulate matter that could clog the column.
Protocol 2: Scouting Gradient Method for the Separation of Multiple Dinitronaphthalene Isomers
This protocol provides a starting point for developing a gradient method to separate a complex mixture of DNN isomers.
-
HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 50 |
| 30.0 | 50 |
Procedure:
-
Prepare the mobile phases and prime the HPLC system.
-
Equilibrate the column with the initial mobile phase composition (50% Acetonitrile) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared dinitronaphthalene sample or standard mixture.
-
Run the gradient program and acquire the chromatogram.
-
Based on the results of this scouting run, the gradient can be optimized to improve the resolution of closely eluting peaks by adjusting the initial and final %B, the gradient slope (duration), and incorporating isocratic holds if necessary.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for poor resolution of DNN isomers.
References
- 1. nacalai.com [nacalai.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 1,5-Dinitronaphthalene | SIELC Technologies [sielc.com]
- 4. Separation of 1,5-Dinitronaphthalene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. nacalai.com [nacalai.com]
- 6. immun.lth.se [immun.lth.se]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
troubleshooting common issues in dinitronaphthalene synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of dinitronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of dinitronaphthalene formed during synthesis, and how can I control their ratio?
The nitration of naphthalene (B1677914) typically yields a mixture of dinitronaphthalene isomers, primarily 1,5- and 1,8-dinitronaphthalene. The ratio of these isomers is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of 1,8-dinitronaphthalene, while higher temperatures lead to an increase in the proportion of 1,5-dinitronaphthalene. The choice of nitrating agent and the concentration of sulfuric acid also play a crucial role in isomer distribution.
Q2: My reaction has resulted in a low yield of the desired dinitronaphthalene. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Nitration: The nitration reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a nitrating agent that is not potent enough.
-
Side Reactions: The formation of undesired byproducts, such as oxidation products or polysubstituted naphthalenes, can consume the starting material and reduce the yield of the desired product.
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during the extraction, washing, and recrystallization steps. Optimizing these procedures is crucial for maximizing the isolated yield.
Q3: I am observing the formation of a dark-colored, tarry substance in my reaction mixture. What is this, and how can I prevent it?
The formation of dark, tarry materials is often due to oxidation of the naphthalene ring or polymerization reactions. These side reactions are typically promoted by high temperatures and highly concentrated acids. To minimize their occurrence, it is important to maintain strict temperature control throughout the reaction and to use the appropriate concentration of the nitrating and dehydrating agents. Adding the nitrating agent slowly and with efficient stirring can also help to dissipate heat and reduce the formation of these byproducts.
Q4: What are the key safety precautions I should take when performing a dinitronaphthalene synthesis?
The synthesis of dinitronaphthalene involves the use of strong acids and nitrating agents, which are corrosive and can cause severe burns. The reaction is also highly exothermic and can lead to a runaway reaction if not properly controlled. Dinitronaphthalenes themselves are potentially explosive and should be handled with care. Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use a reaction setup that allows for efficient cooling and temperature monitoring.
-
Add reagents slowly and in a controlled manner.
-
Avoid friction, impact, and exposure to high temperatures when handling the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature (with caution, as this may affect isomer ratio). Ensure the nitrating agent is of sufficient concentration and purity. |
| Product loss during work-up | Optimize extraction and recrystallization procedures. Use appropriate solvent volumes and ensure complete precipitation of the product. | |
| Side reactions | Maintain strict temperature control. Add the nitrating agent slowly and with vigorous stirring. | |
| Incorrect Isomer Ratio | Inappropriate reaction temperature | Adjust the reaction temperature based on the desired isomer. Lower temperatures generally favor the 1,8-isomer, while higher temperatures favor the 1,5-isomer. |
| Incorrect acid concentration | The concentration of sulfuric acid can influence isomer distribution. Consult literature for the optimal acid concentration for your desired isomer. | |
| Formation of Tarry Byproducts | Overheating/Runaway reaction | Ensure efficient cooling and stirring. Add the nitrating agent dropwise to control the reaction rate and temperature. |
| Impure starting materials | Use high-purity naphthalene and reagents. | |
| Difficulty in Product Purification | Presence of multiple isomers and byproducts | Employ fractional crystallization or column chromatography for efficient separation. Select a recrystallization solvent that provides good solubility differences between the desired product and impurities. |
| Oily product | The product may contain residual solvent or low-melting impurities. Try washing with a suitable solvent (e.g., cold ethanol) or performing another recrystallization step. |
Experimental Protocols
Synthesis of 1,5- and 1,8-Dinitronaphthalene
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid to naphthalene while cooling the flask in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the mixture while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at the controlled temperature for the desired reaction time (this will influence the isomer ratio).
-
Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene.
-
Filter the precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to separate the isomers.
Visualizations
Caption: Troubleshooting workflow for dinitronaphthalene synthesis.
Caption: Factors affecting dinitronaphthalene isomer distribution.
Caption: Experimental workflow for dinitronaphthalene synthesis.
Technical Support Center: Fractional Crystallization for Separating Dinitronaphthalene Isomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the separation of dinitronaphthalene (DNN) isomers using fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What is fractional crystallization and why is it used for dinitronaphthalene isomers? A1: Fractional crystallization is a powerful purification technique used to separate compounds based on differences in their solubility in a particular solvent at a specific temperature.[1] The direct nitration of naphthalene (B1677914) typically produces a mixture of isomers, primarily 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene.[2] This method exploits the subtle differences in the solubility of these isomers to selectively crystallize one from the solution while the other remains dissolved in the mother liquor.[1][2]
Q2: Which dinitronaphthalene isomers are most commonly separated using this method? A2: The most common application is the separation of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene, as they are the major products of naphthalene dinitration and often co-precipitate.[2][3] The principles can, however, be applied to separate other isomers provided a suitable solvent and conditions that leverage their solubility differences can be found.
Q3: What are the most critical factors for a successful separation? A3: The success of fractional crystallization hinges on three key factors:
-
Solvent Selection: The ideal solvent will exhibit a significant difference in solubility for the target isomers across a practical temperature range.
-
Controlled Cooling Rate: A slow and controlled cooling rate is crucial. Rapid cooling can lead to the co-precipitation of impurities and the formation of small, impure crystals.[4][5]
-
Purity of the Starting Material: While the goal is purification, starting with a mixture that is not heavily contaminated with byproducts will yield better results.
Q4: How do I choose the right solvent for my isomer mixture? A4: An effective solvent should dissolve the isomer mixture completely at an elevated temperature but allow for the selective crystallization of the less soluble isomer upon cooling. Solvents like dichloroethane, toluene, and acetone (B3395972) have been used for separating dinitronaphthalene isomers.[2][6][7] The choice depends on the specific isomers being separated. Reviewing solubility data (see tables below) is a critical first step. The goal is to maximize the solubility difference between the isomers.
Q5: How can I assess the purity of my separated isomer fractions? A5: Purity is typically verified by measuring the melting point of the crystals and comparing it to literature values (see Table 1). A sharp melting point close to the known value indicates high purity. For more rigorous quantitative analysis, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the isomeric ratio.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the fractional crystallization of dinitronaphthalene isomers.
Problem: No crystals are forming, or the yield is very low.
-
Possible Causes:
-
Excess Solvent: Too much solvent was used, meaning the solution never reached saturation upon cooling.[4]
-
Insufficient Cooling: The solution has not been cooled to a low enough temperature for crystallization to occur.
-
High Solubility: The chosen solvent is too effective, keeping all isomers in solution even at low temperatures.
-
-
Suggested Solutions:
-
Re-heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.
-
If the mother liquor has not been discarded, test it by dipping in a glass rod; if crystals form as the solvent evaporates, it indicates that the compound is still in solution.[4]
-
Cool the solution in an ice bath to further decrease the solubility.
-
If the problem persists, consider a different solvent in which the desired isomer is less soluble.
-
Problem: The solid is "oiling out" instead of forming crystals.
-
Possible Cause:
-
The melting point of the solute is lower than the temperature of the solution as it becomes saturated.[4] This causes the compound to come out of solution as a liquid instead of a solid.
-
-
Suggested Solutions:
-
Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to decrease the saturation temperature.[4]
-
Ensure a very slow cooling rate to give molecules adequate time to align into a crystal lattice.
-
Consider switching to a lower-boiling point solvent.
-
Problem: The resulting crystals are impure, or the isomers are co-crystallizing.
-
Possible Causes:
-
Rapid Crystallization: The solution was cooled too quickly, trapping impurities and the other isomer within the crystal lattice.[4][5]
-
Similar Solubilities: The solubilities of the isomers in the chosen solvent are too similar, leading to simultaneous precipitation.[10]
-
Formation of a Solid Solution: In some cases, isomers can form mixed crystals or solid solutions that are difficult to separate by simple crystallization.[10]
-
-
Suggested Solutions:
-
Repeat the crystallization process. Re-dissolve the impure crystals in the minimum amount of fresh hot solvent and cool slowly. Multiple crystallization steps are often necessary to achieve high purity.
-
Consult solubility data and consider a more selective solvent that maximizes the solubility difference between the isomers.
-
Ensure the cooling process is gradual, perhaps by insulating the flask to slow heat loss. An ideal crystallization should see crystal growth over a period of 20 minutes or more.[4]
-
Problem: Crystallization happens too quickly, "crashing out" of solution.
-
Possible Cause:
-
The solution is too supersaturated. This happens when the minimum amount of a highly effective solvent is used, leading to rapid, uncontrolled crystal growth upon the slightest cooling.[4]
-
-
Suggested Solutions:
-
Place the flask back on the heat source, add a small amount of extra solvent to slightly exceed the minimum required for dissolution, and bring it back to a boil before setting it aside to cool again.[4] This ensures the solution is less supersaturated at the initial cooling stage, promoting slower and more orderly crystal growth.
-
Data Presentation: Properties and Solubility
The following tables summarize key quantitative data for dinitronaphthalene isomers to aid in solvent selection and purity assessment.
Table 1: Physical Properties of Common Dinitronaphthalene Isomers
| Isomer | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1,3-Dinitronaphthalene | 218.17 | 146-148 | Beige powder[2] |
| 1,4-Dinitronaphthalene | 218.17 | 134 | Pale yellow needles[2] |
| 1,5-Dinitronaphthalene | 218.17 | 216-219 | Yellowish-green needles[2] |
| 1,8-Dinitronaphthalene | 218.17 | 171-172 | Yellow crystals[11][12] |
| 2,6-Dinitronaphthalene | 218.17 | 279 | -[2] |
Table 2: Solubility Order of 1,5-Dinitronaphthalene in Organic Solvents
This table shows the general order of solubility from highest to lowest for 1,5-DNN.[13] This is crucial for selecting a solvent where it is less soluble than the isomer you are separating it from.
| Solvent | Relative Solubility |
| Trichloromethane | Highest |
| Toluene | High |
| Ethyl Acetate, Acetone | Medium |
| Ethylbenzene | Medium-Low |
| Acetonitrile | Low |
| 1-Propanol | Lower |
| Ethanol | Lowest |
Table 3: Solubility Behavior of 1,8-Dinitronaphthalene
The solubility of 1,8-DNN is highly dependent on temperature and solvent composition.
| Solvent System | Temperature Effect | Co-Solvent Effect |
| Acetone + Methanol | Solubility increases with temperature[14] | Solubility increases with higher mass fraction of acetone[14] |
| Acetonitrile + Methanol | Solubility increases with temperature[14] | Solubility increases with higher mass fraction of acetonitrile[14] |
| Toluene + Methanol | Solubility increases with temperature[14] | Solubility first increases, then decreases with a higher mass fraction of toluene[14] |
Experimental Protocols
Protocol: Separation of a 1,5- and 1,8-Dinitronaphthalene Mixture
This protocol provides a general methodology for separating the two primary isomers obtained from the dinitration of naphthalene. Dichloroethane is a commonly cited solvent for this separation.[2]
Materials:
-
Crude mixture of 1,5- and 1,8-dinitronaphthalene
-
Dichloroethane (or another selected solvent like toluene)[2][6]
-
Erlenmeyer flask
-
Heating mantle or steam bath
-
Watch glass
-
Buchner funnel and filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude dinitronaphthalene isomer mixture into an Erlenmeyer flask. Add a small amount of dichloroethane. Gently heat the mixture while stirring until the solid completely dissolves. Continue to add the minimum amount of hot solvent necessary to achieve full dissolution.
-
First Crystallization (Isolation of 1,5-DNN): Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly to room temperature. The less soluble isomer, 1,5-dinitronaphthalene, should begin to crystallize. To maximize yield, the flask can then be placed in an ice bath for about 20-30 minutes.
-
First Filtration: Collect the crystals of 1,5-dinitronaphthalene by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold dichloroethane to remove any residual mother liquor. Set the crystals aside to dry.
-
Second Crystallization (Isolation of 1,8-DNN): Transfer the filtrate (mother liquor) to a new flask. Reduce the volume of the solvent by gentle heating and evaporation. This will concentrate the more soluble 1,8-dinitronaphthalene.
-
Cooling and Second Filtration: Allow the concentrated solution to cool slowly to room temperature and then in an ice bath to induce crystallization of the 1,8-dinitronaphthalene. Collect these crystals by vacuum filtration.
-
Purity Analysis and Recrystallization: Dry both sets of crystals and determine their melting points. If the purity is not satisfactory, perform a second recrystallization on each fraction using fresh, hot solvent.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and troubleshooting logic for the fractional crystallization process.
Caption: Workflow for separating two isomers via fractional crystallization.
Caption: Troubleshooting logic for addressing impure crystal formation.
References
- 1. rcprocess.se [rcprocess.se]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. achievechem.com [achievechem.com]
- 6. 1,5-Dinitronaphthalene | 605-71-0 [chemicalbook.com]
- 7. DE2517437B2 - Process for the recovery of 1,5 - and 1,8 dinitronaphthalene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. steemit.com [steemit.com]
- 11. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,8-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nitration Conditions for Dinitronaphthalene Isomer Formation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the formation of dinitronaphthalene isomers during nitration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the direct dinitration of naphthalene (B1677914)?
A1: The direct nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid (mixed acid) typically yields a mixture of dinitronaphthalene isomers. The predominant products are 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene (B126178).[1][2] The ratio of these isomers is highly dependent on the reaction conditions.[1]
Q2: How can I control the regioselectivity to obtain specific dinitronaphthalene isomers?
A2: Controlling regioselectivity is a primary challenge in dinitronaphthalene synthesis. Key strategies include:
-
Starting Material: Beginning with a purified mononitronaphthalene isomer, such as 1-nitronaphthalene, provides more control over the position of the second nitro group.[3]
-
Reaction Conditions: Adjusting the reaction temperature, reaction time, and the ratio of nitric acid to sulfuric acid can influence the isomer distribution.[1][3]
-
Alternative Synthetic Routes: For isomers that are difficult to obtain through direct nitration, such as 1,3- and 1,4-dinitronaphthalene (B1214213), alternative methods like the diazotization of the corresponding nitronaphthylamines are employed.[1][3][4]
-
Catalysis: The use of catalysts, like zeolites, can alter the regioselectivity of the nitration reaction.[3]
Q3: Why is the direct synthesis of 1,3-dinitronaphthalene challenging?
A3: Direct nitration of naphthalene or its mononitro derivatives does not yield this compound in any significant amount.[5] The electrophilic substitution pathways favor the formation of other isomers where the second nitro group adds to the other ring (heteronuclear nitration).[3][5] An alternative approach involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis to yield this compound.[3][5]
Q4: What is the role of temperature in determining the isomer distribution?
A4: Temperature plays a critical role in controlling the product distribution, often by dictating whether the reaction is under kinetic or thermodynamic control.
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy.[6]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, if the reaction is reversible, an equilibrium can be established, favoring the most stable product. While aromatic nitration is generally considered irreversible, the principles of kinetic and thermodynamic stability of the intermediates and products are still crucial in understanding the final isomer ratios.[6]
Q5: How can I separate the different dinitronaphthalene isomers?
A5: The separation of dinitronaphthalene isomers can be achieved through several methods:
-
Fractional Crystallization: This is a common method that takes advantage of the different solubilities of the isomers in a particular solvent.[7][8] For example, 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from solvents like dichloroethane.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective analytical techniques for separating and quantifying dinitronaphthalene isomers.[9][10][11][12][13][14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired dinitronaphthalene isomer. | - Incorrect reaction temperature.- Inappropriate ratio of nitric acid to sulfuric acid.- Formation of multiple isomers and byproducts.- Inefficient separation of isomers. | - Optimize the reaction temperature; nitration of naphthalene with mixed acid is often conducted between 15-80°C.[16][17]- Adjust the concentration and ratio of the mixed acids.- Employ regioselective strategies such as starting with a mononitronaphthalene or using zeolite catalysts.[3]- Utilize fractional crystallization or column chromatography for more effective isomer separation.[3] |
| Formation of a complex mixture of isomers. | - Direct nitration of naphthalene inherently produces a mixture of isomers.- Over-nitration leading to tri- or tetra-nitronaphthalenes. | - Start with a purified mononitronaphthalene to better control the position of the second nitro group.[3]- Carefully control the reaction time and temperature to prevent further nitration.[3]- Consider using milder nitrating conditions. |
| Difficulty in separating 1,5- and 1,8-dinitronaphthalene. | - These isomers are frequently produced together in direct nitration and possess similar physical properties. | - Fractional crystallization from a suitable solvent such as ethylene (B1197577) dichloride is a viable method.[3]- Solvent extraction can also be effective; for instance, the 1,5-isomer can be extracted with toluene, leaving the 1,8-isomer behind.[3] |
| Inconsistent results between experimental batches. | - Variations in the quality and concentration of the acids.- Poor temperature control.- Inhomogeneous reaction mixture. | - Use fresh, high-purity acids and accurately determine their concentrations before use.- Employ a reliable cooling/heating bath and monitor the internal reaction temperature closely.- Ensure vigorous and efficient stirring to maintain a homogeneous mixture. |
Data Presentation
Table 1: Isomer Distribution in the Dinitration of 1-Nitronaphthalene with Nitric Acid
| Equivalents of HNO₃ | Concentration of HNO₃ (%) | Temperature (°C) | 1-Nitronaphthalene (%) | 1,5-Dinitronaphthalene (%) | 1,8-Dinitronaphthalene (%) | Other Dinitronaphthalenes (%) |
| 6 | 65 | 80 | 18.9 | 29.8 | 48.2 | 3.1 |
| 8 | 65 | 80 | 10.1 | 33.5 | 53.0 | 3.4 |
| 6 | 98 | 80 | 1.8 | 39.8 | 54.1 | 4.3 |
| 8 | 98 | 80 | 0.9 | 40.5 | 53.9 | 4.7 |
| 6 | 65 | 100 | 2.5 | 38.1 | 55.6 | 3.8 |
Data adapted from patent literature describing the nitration of 1-nitronaphthalene. The composition of the product mixture was determined by gas chromatography.[1]
Table 2: Effect of Zeolite Catalyst on the Mononitration of Naphthalene
| Catalyst | Naphthalene Conversion (%) | 1-Nitronaphthalene Selectivity (%) | 2-Nitronaphthalene Selectivity (%) |
| None | 95.2 | 90.5 | 9.5 |
| HBEA-25 | 98.5 | 95.5 | 4.5 |
| HZSM-5 | 97.8 | 94.2 | 5.8 |
| HY | 96.5 | 93.8 | 6.2 |
Conditions: Acetic anhydride (B1165640) and nitric acid system. Data adapted from a study on modified BEA zeolite catalysts.[18]
Table 3: Effect of Temperature on Naphthalene Mononitration using HBEA-25 Catalyst
| Temperature (°C) | Naphthalene Conversion (%) | 1-Nitronaphthalene Yield (%) | 1-/2- Isomer Ratio |
| -15 | 71.3 | 68.2 | 19.2 |
| 0 | 85.6 | 79.5 | 15.1 |
| 15 | 95.2 | 88.3 | 12.5 |
| 30 | 98.7 | 90.1 | 10.3 |
Conditions: 1.0 mmol naphthalene, 0.22 mL 95% HNO₃, 0.10 g HBEA-25 catalyst in 1,2-dichloroethane.[18]
Experimental Protocols
Protocol 1: Direct Dinitration of Naphthalene to a Mixture of 1,5- and 1,8-Dinitronaphthalene
This protocol describes a general method for the direct dinitration of naphthalene.
-
Materials: Naphthalene, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Ice.
-
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid while maintaining a low temperature.
-
Slowly add finely divided naphthalene to the cooled nitrating mixture with vigorous stirring. The temperature should be carefully controlled (e.g., between 40-60°C).
-
After the addition is complete, continue stirring for 6-12 hours.[3]
-
Pour the reaction mixture onto crushed ice to precipitate the crude dinitronaphthalene isomers.
-
Collect the precipitate by filtration, wash with water until neutral, and then dry.
-
The resulting mixture of 1,5- and 1,8-dinitronaphthalene can be separated by fractional crystallization from a suitable solvent like dichloroethane.
-
Protocol 2: Synthesis of 1,4-Dinitronaphthalene from 4-Nitro-1-naphthylamine (B40213)
This protocol is adapted from a modified Sandmeyer reaction.[1][4]
-
Materials: 4-Nitro-1-naphthylamine, Sodium Nitrite (B80452), Concentrated Sulfuric Acid, Glacial Acetic Acid, Ether, Copper (II) Sulfate (B86663), Sodium Sulfite, 95% Ethanol (B145695), 2% Sodium Hydroxide (B78521) solution.
-
Procedure:
-
Diazotization:
-
Dissolve 10 g of 4-nitro-1-naphthylamine in 100 ml of glacial acetic acid by heating, then cool the solution to below 20°C.
-
In a separate beaker cooled in an ice bath, dissolve 10 g of powdered sodium nitrite in 50 ml of concentrated sulfuric acid to prepare nitrosylsulfuric acid.
-
Slowly add the 4-nitro-1-naphthylamine slurry to the cold nitrosylsulfuric acid solution with mechanical stirring, keeping the temperature below 20°C.
-
After 30 minutes, add 700 ml of dry ether slowly while keeping the temperature at 0°C for 1 hour to precipitate the 4-nitronaphthalene-1-diazonium sulfate.
-
Collect the precipitate, wash with ether and then 95% ethanol until acid-free, and finally dissolve in 100 ml of iced water.
-
-
Decomposition:
-
Prepare a decomposition mixture by adding a solution of 100 g of sodium nitrite in 400 ml of water to a greenish-brown precipitate (formed by mixing saturated solutions of 50 g copper sulfate and 50 g sodium sulfite).
-
Slowly add the cold aqueous solution of the diazonium salt to the decomposition mixture with efficient stirring.
-
After stirring for 1 hour, filter the crude 1,4-dinitronaphthalene precipitate.
-
-
Purification:
-
Wash the precipitate with water, then with a 2% aqueous sodium hydroxide solution, and again with water.
-
Dry the precipitate and extract it with boiling 95% ethanol.
-
Concentrate the ethanol extract to yield crystalline 1,4-dinitronaphthalene. Further purification can be achieved by recrystallization.
-
-
Protocol 3: Synthesis of this compound via a Diels-Alder Adduct
This protocol outlines an indirect method for the synthesis of this compound.[5]
-
Materials: Naphthalene, Hexachlorocyclopentadiene (B6142220), Mixed Acid (e.g., ~50% HNO₃, 48% H₂SO₄, 2% SO₃), Methylene (B1212753) Chloride, n-Hexane.
-
Procedure:
-
Formation of the Diels-Alder Adduct: Prepare the diadduct of naphthalene and hexachlorocyclopentadiene as described in the literature.
-
Mononitration of the Adduct: Nitrate the diadduct to obtain a mixture of mononitrated adducts.
-
Dinitration of the Mononitrated Adduct:
-
Heat the mixture of mononitrated adducts with mixed acid under reflux (around 90-92°C) for approximately 2 hours.
-
After cooling, add methylene chloride and wash the organic layer with ice water.
-
Remove the methylene chloride to obtain a mixture of the 1,3-dinitro diadduct and unreacted beta-nitro diadduct.
-
-
Pyrolysis (Cracking):
-
Pyrolyze the dried mixture of nitrated adducts at 250-300°C under reduced pressure (e.g., 15 mm Hg).
-
The distillate will contain this compound, unreacted beta-nitro adduct, and reformed hexachlorocyclopentadiene.
-
-
Purification:
-
Triturate and filter the distillate with hot n-hexane. The this compound will remain on the filter.
-
-
Mandatory Visualizations
Caption: Experimental workflow for the direct dinitration of naphthalene.
Caption: Logical relationships for controlling dinitronaphthalene isomer formation.
References
- 1. WO1999012887A1 - Method for producing a dinitronaphthalene-isomer mixture having a high 1,5-dinitronaphthalene proportion - Google Patents [patents.google.com]
- 2. US6242656B1 - Method for producing a dinitronaphthalene-isomer mixture having a high 1,5-dinitronaphthalene proportion - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. rcprocess.se [rcprocess.se]
- 8. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US3506725A - Separating 1,5-dinitronaphthalene from 1,8-dinitronaphthalene - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Applicability of purge and trap gas chromatography- mass spectrometry method for sensitive analytical detection of naphthalene and its derivatives in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. shimadzu.com [shimadzu.com]
- 16. CN1194972A - Process for preparing 1,5-dinitro naphthalene and 1,8-dinitro naphthalene - Google Patents [patents.google.com]
- 17. scribd.com [scribd.com]
- 18. benchchem.com [benchchem.com]
strategies to minimize byproduct formation in 1,3-dinitronaphthalene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dinitronaphthalene. The information provided focuses on minimizing byproduct formation through the established multi-step synthetic route, as direct nitration of naphthalene (B1677914) does not yield the 1,3-isomer.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why can't I synthesize this compound by directly nitrating naphthalene?
A1: The direct nitration of naphthalene or its mononitro derivatives does not produce this compound.[1][2] Electrophilic aromatic substitution on the naphthalene ring system invariably leads to heteronuclear nitration, meaning the nitro groups add to different rings, primarily yielding a mixture of 1,5- and 1,8-dinitronaphthalene.[3]
Q2: What is the most common and effective method for synthesizing this compound?
A2: The established and more viable method involves a multi-step process. This pathway includes the formation of a Diels-Alder adduct of naphthalene with a diene, followed by the nitration of this adduct, and subsequent pyrolysis to yield this compound.[1][2][4]
Q3: What are the key stages of the Diels-Alder adduct synthesis route for this compound?
A3: The synthesis via a Diels-Alder adduct involves three main stages:
-
Diels-Alder Reaction: Naphthalene reacts with a suitable diene, such as hexachlorocyclopentadiene (B6142220), to form a diadduct.[1][4]
-
Nitration of the Adduct: The formed adduct undergoes a two-step nitration process.
-
Pyrolysis: The dinitrated adduct is thermally decomposed to yield this compound.[1][4]
Troubleshooting Guide
Stage 1: Diels-Alder Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the Diels-Alder adduct. | - Incomplete reaction. - Unfavorable reaction equilibrium. - Suboptimal reaction temperature. | - Increase reaction time. - Use a catalyst, such as a Lewis acid, to accelerate the reaction. - Optimize the reaction temperature; while higher temperatures can increase the rate, the Diels-Alder reaction is reversible and may be disfavored at very high temperatures. |
| Formation of side products. | - Polymerization of the diene. - Competing side reactions of naphthalene. | - Use a freshly distilled diene to remove any polymeric impurities. - Carefully control the reaction temperature to minimize side reactions. |
Stage 2: Nitration of the Adduct
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired α-nitro adduct after mononitration. | The nitration of the Diels-Alder adduct of naphthalene and hexachlorocyclopentadiene naturally produces the β-nitro adduct as the major product (approximately 87%) and the desired α-nitro adduct as the minor product (around 13%).[1] | This is an inherent characteristic of the reaction. The subsequent dinitration step is selective for the α-nitro adduct. The unreacted β-nitro adduct can be separated in later stages. |
| Formation of over-nitrated byproducts. | - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature with efficient cooling. - Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction upon completion. |
| Incomplete dinitration of the α-nitro adduct. | - Insufficient nitrating agent. - Reaction time is too short. | - Ensure a slight excess of the nitrating agent is used for the second nitration step. - Increase the reaction time and monitor for the disappearance of the mononitrated α-adduct. |
Stage 3: Pyrolysis and Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound after pyrolysis. | - Incomplete pyrolysis. - Decomposition of the desired product at high temperatures. | - Optimize the pyrolysis temperature and pressure. A temperature range of 250–300°C at a reduced pressure (e.g., 15 mmHg) has been reported.[4] - Ensure the product is collected efficiently as it forms to prevent prolonged exposure to high temperatures. |
| Presence of 2-nitronaphthalene (B181648) as a major impurity in the final product. | The β-nitro adduct, being the major product of the initial nitration and largely unreactive in the dinitration step, undergoes pyrolysis to form 2-nitronaphthalene.[1] | - Distillation: Separate this compound from 2-nitronaphthalene by fractional distillation under reduced pressure. - Solvent Extraction: Utilize selective solvent extraction to separate the isomers. - Selective Sulfonation: Treat the mixture with sulfuric acid. 2-nitronaphthalene undergoes sulfonation to form water-soluble sulfonic acids, while this compound remains unaffected and can be separated by filtration after water addition.[1] |
| Other impurities in the final product. | - Incomplete removal of hexachlorocyclopentadiene. - Residual starting materials or byproducts from earlier steps. | - Ensure complete removal of hexachlorocyclopentadiene after pyrolysis, for instance by vacuum distillation. - Recrystallize the final product from a suitable solvent to achieve high purity. |
Data Presentation
Table 1: Products and Byproducts in the Synthesis of this compound via the Diels-Alder Adduct Route
| Reaction Stage | Desired Product | Key Byproduct(s) | Approximate Ratio (Desired:Byproduct) |
| Mononitration of Adduct | α-nitro adduct | β-nitro adduct | ~13:87[1] |
| Dinitration of Adduct Mixture | 1,3-dinitro adduct | Unreacted β-nitro adduct | The β-nitro adduct is largely unreactive. |
| Pyrolysis of Product Mixture | This compound | 2-nitronaphthalene | Dependent on the efficiency of the dinitration and separation of the unreacted β-nitro adduct. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Diels-Alder adduct of hexachlorocyclopentadiene and naphthalene is described in U.S. Patent 3,065,278 A.[1] Researchers should refer to this patent for specific quantities, reaction conditions, and purification procedures.
Visualizations
References
Technical Support Center: Enhancing the Resolution of Dinitronaphthalene Isomers in Chromatography
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with targeted guidance on resolving dinitronaphthalene (DNN) isomers in chromatography. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dinitronaphthalene isomers so challenging?
A1: Dinitronaphthalene isomers possess the same molecular weight and often exhibit very similar physicochemical properties, such as polarity and solubility. This leads to weak interactions with conventional stationary phases, like C18, resulting in poor separation and co-elution.[1] Effective separation relies on exploiting subtle differences in their molecular geometry and electron distribution.
Q2: What is the most critical factor for improving the resolution of DNN isomers?
A2: The most critical factor is enhancing the selectivity (α) of the chromatographic system. This is primarily achieved by selecting a stationary phase that can engage in specific interactions, such as π-π and dipole-dipole interactions, with the aromatic and nitro functional groups of the dinitronaphthalene molecules.[1]
Q3: Which type of HPLC column is most effective for separating dinitronaphthalene isomers?
A3: Columns with stationary phases containing phenyl groups or other π-electron acceptor/donor moieties are highly effective. These include pyrene-ethyl (PYE) and nitrophenylethyl (NPE) bonded phases, which promote strong π-π interactions with the naphthalene (B1677914) ring system.[1] Phenyl-based columns can also offer improved selectivity compared to standard C18 columns.
Q4: Can mobile phase composition significantly impact the resolution of DNN isomers?
A4: Yes, the mobile phase composition is a crucial parameter. For reversed-phase chromatography on π-interactive columns, methanol (B129727) is often more effective than acetonitrile (B52724) in promoting the necessary π-π interactions for separation.[1] Adjusting the organic modifier-to-water ratio will also influence retention times and can be optimized to improve resolution.
Q5: What are the typical challenges encountered when analyzing dinitronaphthalenes in environmental samples?
A5: When analyzing environmental samples, common challenges include matrix interference, low analyte concentrations, and the presence of other polycyclic aromatic hydrocarbons (PAHs) that can co-elute with the dinitronaphthalene isomers. Proper sample preparation, including extraction and clean-up steps, is crucial to minimize these effects and ensure accurate quantification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Resolution of 1,5- and 1,8-Dinitronaphthalene (B126178)
Possible Cause: The stationary phase lacks the necessary selectivity for these isomers. Standard C18 columns often fail to resolve 1,5- and 1,8-dinitronaphthalene due to their similar hydrophobicity.[1]
Solution:
-
Change the Stationary Phase: Switch to a column that facilitates π-π interactions.
-
PYE (Pyrene-ethyl) Column: This phase preferentially retains 1,5-dinitronaphthalene (B40199), leading to its later elution compared to the 1,8-isomer.[1]
-
NPE (Nitrophenylethyl) Column: This phase exhibits strong dipole-dipole interactions and retains 1,8-dinitronaphthalene more strongly than the 1,5-isomer.[1]
-
-
Optimize the Mobile Phase:
-
Use a methanol/water mobile phase, as methanol enhances π-π interactions better than acetonitrile.[1]
-
Systematically adjust the methanol concentration to find the optimal balance between retention and resolution.
-
Issue 2: Peak Tailing for Dinitronaphthalene Isomers
Possible Cause: Secondary interactions between the analytes and active sites (e.g., free silanols) on the silica (B1680970) support of the column. This is more common with older or lower-quality columns.
Solution:
-
Use a Modern, High-Purity Column: Employ a column with a high-purity silica backbone and effective end-capping to minimize silanol (B1196071) interactions.
-
Mobile Phase Additives: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active sites.
-
Lower the Mobile Phase pH: For reversed-phase chromatography, operating at a lower pH (e.g., using a formic acid or phosphoric acid buffer) can suppress the ionization of silanol groups, reducing their interaction with the analytes.
Issue 3: Co-elution of Multiple Dinitronaphthalene Isomers
Possible Cause: The current method lacks the overall resolving power for a complex mixture of DNN isomers.
Solution:
-
Employ a Multi-faceted Approach:
-
Select a High-Selectivity Column: Start with a PYE, NPE, or a high-performance phenyl-based column.
-
Optimize Mobile Phase: Experiment with both methanol and acetonitrile as the organic modifier to see which provides better selectivity for your specific isomer mixture.
-
Adjust Temperature: Varying the column temperature can alter selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can improve efficiency.
-
Reduce Flow Rate: A lower flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution, albeit with longer run times.
-
Quantitative Data Summary
The following table summarizes retention times for 1,5- and 1,8-dinitronaphthalene on different HPLC columns as derived from chromatographic data.
| Stationary Phase | Isomer | Mobile Phase | Approximate Retention Time (min) |
| C18-MS-II | 1,8-Dinitronaphthalene | Methanol/H₂O (80/20) | ~5.5 |
| 1,5-Dinitronaphthalene | Methanol/H₂O (80/20) | ~5.5 | |
| PYE | 1,8-Dinitronaphthalene | Methanol/H₂O (90/10) | ~6.0 |
| 1,5-Dinitronaphthalene | Methanol/H₂O (90/10) | ~6.5 | |
| NPE | 1,8-Dinitronaphthalene | Methanol/H₂O (70/30) | ~7.5 |
| 1,5-Dinitronaphthalene | Methanol/H₂O (70/30) | ~7.0 |
Data estimated from chromatograms presented in the NACALAI TESQUE technical note.[1]
Experimental Protocols
Protocol 1: HPLC Separation of 1,5- and 1,8-Dinitronaphthalene on a PYE Column
This protocol is adapted from the methodology provided by NACALAI TESQUE for the separation of dinitronaphthalene isomers.[1]
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: COSMOSIL 5PYE (Pyrene Ethyl), 4.6 mm I.D. x 150 mm.
2. Reagents and Standards:
-
HPLC-grade methanol and water.
-
Analytical standards of 1,5-dinitronaphthalene and 1,8-dinitronaphthalene.
3. Chromatographic Conditions:
-
Mobile Phase: Methanol / H₂O = 90/10 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Prepare individual or mixed standard solutions of 1,5- and 1,8-dinitronaphthalene in methanol or acetonitrile at a concentration of approximately 0.1 mg/mL.
-
Filter the sample solutions through a 0.45 µm syringe filter before injection.
5. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and determine the retention times for each isomer.
Visualizations
Caption: Troubleshooting workflow for enhancing DNN isomer resolution.
Caption: Influence of stationary phase on DNN isomer elution order.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1,3-Dinitronaphthalene and 1,5-Dinitronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two key dinitronaphthalene isomers: 1,3-dinitronaphthalene (1,3-DNN) and 1,5-dinitronaphthalene (B40199) (1,5-DNN). Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, materials science, and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of their chemical behavior.
Executive Summary
The positioning of the nitro groups on the naphthalene (B1677914) ring system fundamentally dictates the electronic and steric properties of 1,3-DNN and 1,5-DNN, leading to significant differences in their reactivity. 1,5-Dinitronaphthalene is a major product of the direct nitration of naphthalene, making it more readily accessible. In contrast, the synthesis of this compound is more complex and typically requires indirect methods.[1][2]
Theoretically, the calculated adiabatic electron affinities suggest differences in their susceptibility to reduction. Experimentally, both isomers undergo nucleophilic aromatic substitution and reduction, key reactions for the synthesis of a wide range of derivatives, including valuable diaminonaphthalenes. However, the relative rates and efficiencies of these reactions are expected to differ due to the distinct electronic environments of the carbon atoms on the naphthalene rings.
Data Presentation: Physicochemical and Reactivity Data
A clear understanding of the fundamental properties of these isomers is essential for predicting and interpreting their reactivity.
| Property | This compound | 1,5-Dinitronaphthalene | Reference(s) |
| Molecular Formula | C₁₀H₆N₂O₄ | C₁₀H₆N₂O₄ | [3][4] |
| Molecular Weight | 218.17 g/mol | 218.17 g/mol | [3][4] |
| Appearance | Beige powder | Yellowish-green needles | [5][6] |
| Melting Point | 146-148 °C | 216-219 °C | [5] |
| Calculated Adiabatic Electron Affinity | 1.81 eV | 1.85 eV | [7] |
Reactivity Comparison
The reactivity of dinitronaphthalenes is primarily characterized by three main types of reactions: reduction of the nitro groups, nucleophilic aromatic substitution, and electrophilic aromatic substitution.
Reduction
The reduction of dinitronaphthalenes to their corresponding diaminonaphthalenes is a critical transformation, as these diamines are valuable precursors for polymers, dyes, and pharmaceuticals.
The calculated adiabatic electron affinities for 1,3-DNN (1.81 eV) and 1,5-DNN (1.85 eV) provide a theoretical basis for comparing their ease of reduction.[7] A higher electron affinity generally suggests that a molecule is more readily reduced. This theoretical data indicates that 1,5-dinitronaphthalene would be slightly easier to reduce than this compound.
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nature of the two nitro groups makes the naphthalene ring susceptible to nucleophilic attack. This is a key reaction for introducing a variety of functional groups. The rate and regioselectivity of SNAr reactions are highly dependent on the position of the nitro groups and the stability of the Meisenheimer intermediate.
In this compound, the carbon atoms at the 2 and 4 positions are activated towards nucleophilic attack due to the ortho and para relationship with the nitro groups. In 1,5-dinitronaphthalene, the positions ortho and para to each nitro group (positions 2, 4, 6, and 8) are activated. The relative reactivity of the two isomers in SNAr reactions would depend on the specific nucleophile and reaction conditions, with the stability of the resulting intermediate being the determining factor. Unfortunately, direct quantitative comparisons of reaction rates between 1,3-DNN and 1,5-DNN are scarce in the literature.
Electrophilic Aromatic Substitution
The presence of two strongly deactivating nitro groups makes further electrophilic substitution on both 1,3-DNN and 1,5-DNN challenging. The nitro groups significantly reduce the electron density of the aromatic rings, making them much less nucleophilic. Reactions would require harsh conditions, and the substitution would be directed to the positions least deactivated by the existing nitro groups.
Experimental Protocols
Detailed methodologies for key transformations of dinitronaphthalenes are provided below.
Protocol 1: Reduction of 1,5-Dinitronaphthalene to 1,5-Diaminonaphthalene via Catalytic Hydrogenation
This protocol describes a general procedure for the catalytic hydrogenation of 1,5-dinitronaphthalene.
Materials:
-
1,5-Dinitronaphthalene
-
Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)
-
Solvent (e.g., Ethanol, Isopropanol, or N,N-Dimethylformamide)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Filtration apparatus
Procedure:
-
In a high-pressure reactor, combine 1,5-dinitronaphthalene and the chosen solvent.
-
Add the Pd/C catalyst. The catalyst loading is typically 1-5% by weight of the dinitronaphthalene.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3-4 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 65-90°C) with stirring.
-
Maintain the reaction under these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate, containing the 1,5-diaminonaphthalene, can be further purified by recrystallization or distillation of the solvent.
Protocol 2: Synthesis of this compound (Indirect Method)
Direct nitration of naphthalene does not yield this compound.[1][2] An indirect synthesis route is necessary. One reported method involves the nitration of a Diels-Alder adduct of naphthalene, followed by pyrolysis.[2]
A more accessible laboratory synthesis can be adapted from the preparation of other dinitronaphthalene isomers, for example, through a Sandmeyer-type reaction starting from a suitable amino-nitronaphthalene precursor. A general procedure for such a transformation is outlined below.
Materials:
-
A suitable aminonitronaphthalene precursor (e.g., 3-nitro-1-naphthylamine or 2-amino-4-nitronaphthalene)
-
Sodium nitrite (B80452)
-
Concentrated sulfuric acid or hydrochloric acid
-
Copper(I) salt (e.g., Cu₂O) and sodium nitrite solution (for the Sandmeyer reaction)
-
Ice
-
Filtration apparatus
Procedure:
-
Diazotization: Dissolve the aminonitronaphthalene in a cold solution of concentrated acid (sulfuric or hydrochloric acid). Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir the mixture for a period to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) salt and sodium nitrite in water.
-
Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period.
-
The crude this compound will precipitate from the solution.
-
Collect the product by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. US3065278A - Preparation of 1, 3-dinitronaphthalene - Google Patents [patents.google.com]
- 3. This compound | 606-37-1 | FD33581 | Biosynth [biosynth.com]
- 4. 1,5-Dinitronaphthalene | 605-71-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Standards for Dinitronaphthalene Isomer Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of dinitronaphthalene (DNN) isomers, the selection of appropriate analytical standards and methods is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of available analytical standards and detailed experimental protocols for the chromatographic separation and quantification of DNN isomers, supported by experimental data from various sources.
Comparison of Analytical Standards
The accurate quantification of dinitronaphthalene isomers relies on the availability of high-purity certified reference materials (CRMs). Several suppliers offer a range of DNN isomer standards, with varying levels of certification and purity.
| Isomer | Supplier | Catalog Number | Purity/Concentration | Certification |
| 1,3-Dinitronaphthalene | AccuStandard | R-029S | 100 µg/mL in Toluene | ISO 17034 Certified Reference Material |
| This compound | Sigma-Aldrich | 128066 | 97% | - |
| 1,5-Dinitronaphthalene | CPAChem | SB66643.100MG | 100 mg | ISO 17034, ISO 17025, ISO 9001 |
| 1,5-Dinitronaphthalene-d6 | LGC Standards | - | - | Certified Reference Material |
Note: The availability of other dinitronaphthalene isomers as certified reference materials may be limited. Researchers may need to synthesize and purify less common isomers or use relative response factors for quantification.
Chromatographic Analysis of Dinitronaphthalene Isomers
The separation of the ten possible dinitronaphthalene isomers is a significant analytical challenge due to their structural similarity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for their analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with specialized stationary phases, offers excellent selectivity for aromatic isomers. Columns that promote π-π interactions are highly effective in resolving DNN isomers.
Experimental Protocol: HPLC Separation of Dinitronaphthalene Isomers
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: COSMOSIL PYE (Pyrenylethyl group bonded) or COSMOSIL NPE (Nitrophenylethyl group bonded) columns are recommended for their ability to separate isomers based on π-π interactions.[1][2]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is commonly used.[3] For mass spectrometry detection, a volatile acid like formic acid should be used instead of phosphoric acid.[3] Methanol can also be an effective mobile phase component, particularly for enhancing separations based on π-π interactions.[2]
-
Detection: UV detection at 254 nm is a common method for the analysis of these compounds.[4]
-
Performance: The COSMOSIL NPE column has demonstrated strong retention for 1,8-dinitronaphthalene (B126178) due to the strong dipole moment created by the two nitro groups on the same side of the naphthalene (B1677914) ring.[1] Both PYE and NPE columns show superior separation of aromatic isomers compared to standard C18 columns.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including dinitronaphthalene isomers. The choice of the GC column is critical for achieving isomer separation.
Experimental Protocol: GC-MS Analysis of Dinitronaphthalene Isomers
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer) is required.
-
Column: The specific column for optimal separation of all ten DNN isomers is not explicitly detailed in the provided results. However, for similar isomeric analyses, polar capillary columns are often employed to achieve separation.
-
Carrier Gas: Helium is a commonly used carrier gas.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A programmed temperature ramp is necessary to elute the different isomers. A typical program might start at a lower temperature and gradually increase to a higher temperature to ensure the separation of all isomers.
-
Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of dinitronaphthalene isomers.
Caption: A generalized workflow for the analysis of dinitronaphthalene isomers.
Conclusion
References
A Comparative Analysis of the Toxicological Profiles of Dinitronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological properties of various dinitronaphthalene (DNN) isomers. Due to the limited availability of direct comparative studies with quantitative endpoints, this document synthesizes available data on individual isomers to offer insights into their relative toxicities, mechanisms of action, and potential hazards. The information is intended to support research, risk assessment, and the development of safer chemical alternatives.
Executive Summary
Dinitronaphthalenes are a group of nitroaromatic hydrocarbons with various industrial applications. However, their structural similarity to other toxic nitroaromatic compounds raises significant health and environmental concerns. The position of the nitro groups on the naphthalene (B1677914) ring profoundly influences their toxicological properties. This guide focuses on a comparative assessment of key isomers, including 1,5-dinitronaphthalene (B40199) and 1,8-dinitronaphthalene (B126178), for which some toxicological data are available.
Comparative Toxicity Profile
While direct, side-by-side quantitative comparisons of dinitronaphthalene isomers are scarce in publicly available literature, a qualitative and mechanistic comparison can be constructed from existing data.
General Toxicological Effects:
Both 1,5- and 1,8-dinitronaphthalene are recognized as hazardous substances with the potential to cause a range of adverse health effects.
| Toxicological Endpoint | 1,5-Dinitronaphthalene | 1,8-Dinitronaphthalene | References |
| Acute Toxicity | Symptoms may include nasal irritation, skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and central nervous system depression.[1] | Symptoms are similar and include skin pigmentation, headache, dizziness, cyanosis, nausea, vomiting, anemia, insomnia, fatigue, weight loss, and central nervous system depression.[2] | [1][2] |
| Organ-Specific Toxicity | Potential for liver damage (toxic hepatitis) and kidney degeneration.[1] | Potential for liver damage (toxic hepatitis) and kidney damage.[2] | [1][2] |
| Genotoxicity | Suspected of causing genetic defects and is described as a genotoxin.[1][3] | While evaluated in some mutagenicity tests like the Ames test with negative results reported in one instance, the overall genotoxic potential requires further investigation.[4] | [1][3][4] |
| Irritation | Causes skin, eye, mucous membrane, and upper respiratory tract irritation.[1][3] | A skin, eye, and mucous membrane irritant.[2][4] | [1][2][3][4] |
Lack of Quantitative Data:
It is critical to note the absence of publicly available median lethal dose (LD50) or median inhibitory concentration (IC50) values from direct comparative studies of dinitronaphthalene isomers. This data gap prevents a quantitative ranking of their acute toxicity and cytotoxicity.
Mechanistic Insights: Oxidative Stress
A plausible mechanism for the toxicity of dinitronaphthalene isomers, consistent with other nitroaromatic compounds, is the induction of oxidative stress. The metabolic activation of these compounds can lead to the generation of reactive oxygen species (ROS), which can damage cellular macromolecules.
The metabolism of naphthalene, a related compound, involves the formation of reactive intermediates like naphthoquinones, which can undergo redox cycling to produce superoxide (B77818) radicals and hydrogen peroxide.[5] This process can lead to oxidative DNA damage, lipid peroxidation, and depletion of cellular antioxidants.[5][6][7] It is highly probable that dinitronaphthalene isomers undergo similar metabolic pathways, leading to oxidative stress as a key toxicity mechanism.
Caption: Proposed oxidative stress pathway for dinitronaphthalene toxicity.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable toxicological data. Below are methodologies for key in vitro assays relevant to the assessment of dinitronaphthalene isomers.
In Vitro Cytotoxicity Assay Using Primary Human Hepatocytes
Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver.
Objective: To determine the concentration-dependent cytotoxic effect of dinitronaphthalene isomers on primary human hepatocytes.
Methodology:
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and seeded on collagen-coated plates. The cells are allowed to attach and form a monolayer.
-
Compound Exposure: Dinitronaphthalene isomers, dissolved in a suitable solvent (e.g., DMSO), are added to the cell culture medium at a range of concentrations. A vehicle control (solvent only) and a positive control (a known hepatotoxin) are included.
-
Incubation: The cells are incubated with the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a validated assay, such as:
-
MTT Assay: Measures mitochondrial reductase activity, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
ATP Assay: Quantifies intracellular ATP levels as an indicator of cell viability.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each isomer.
Caption: Workflow for in vitro cytotoxicity testing of DNN isomers.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Objective: To evaluate the ability of dinitronaphthalene isomers and their metabolites to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several mutant strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the dinitronaphthalene isomers in a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
References
- 1. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. Buy 1,8-Dinitronaphthalene | 602-38-0 [smolecule.com]
- 5. Mechanism of oxidative DNA damage induced by metabolites of carcinogenic naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of melatonin on naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 1,3- and 1,5-Dinitronaphthalene: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 1,3-dinitronaphthalene and 1,5-dinitronaphthalene (B40199), two key isomers with applications in the synthesis of dyes, energetic materials, and as intermediates in organic synthesis. Understanding their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and development. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside detailed experimental protocols.
Executive Summary
The spectroscopic differentiation of 1,3- and 1,5-dinitronaphthalene is readily achievable through a combination of standard analytical techniques. The primary differences arise from the distinct substitution patterns on the naphthalene (B1677914) ring, which influence the electronic environment of the protons and carbons, the vibrational modes of the chemical bonds, and the fragmentation patterns upon ionization.
-
¹H NMR spectroscopy provides a clear distinction based on the chemical shifts and coupling patterns of the aromatic protons. The higher symmetry of the 1,5-isomer results in a simpler spectrum compared to the less symmetric 1,3-isomer.
-
¹³C NMR spectroscopy further corroborates the structural differences, with the number and chemical shifts of the carbon signals reflecting the symmetry of each isomer.
-
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic nitro group (NO₂) stretching frequencies, with subtle shifts influenced by their positions on the naphthalene core.
-
UV-Visible (UV-Vis) spectroscopy reveals differences in the electronic transitions, with the position of maximum absorbance (λmax) being sensitive to the isomer's structure.
-
Mass Spectrometry (MS) , while showing the same molecular ion peak for both isomers, can exhibit differences in fragmentation patterns that aid in their differentiation.
Data Presentation
The following tables summarize the key spectroscopic data for 1,3- and 1,5-dinitronaphthalene.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | CDCl₃ | 9.04 (d), 8.93 (d), 8.60 (s), 8.19 (m), 7.96 (m), 7.84 (m)[1] |
| 1,5-Dinitronaphthalene | DMSO-d₆ | 8.65 (d), 8.35 (d), 7.85 (t) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Chloroform-d | Data not fully available in searched literature.[2][3] |
| 1,5-Dinitronaphthalene | Dimethyl sulfoxide-d₆ | 147.1, 130.8, 128.9, 126.2, 124.3[4] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | KBr Pellet | ~1530-1550, ~1340-1360 | Asymmetric and Symmetric NO₂ stretching |
| ~3100-3000 | Aromatic C-H stretching | ||
| 1,5-Dinitronaphthalene | KBr Pellet | ~1520-1540, ~1330-1350 | Asymmetric and Symmetric NO₂ stretching[5][6] |
| ~3100-3000 | Aromatic C-H stretching[6] |
Table 4: UV-Visible (UV-Vis) Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Acetonitrile | Not explicitly found, but expected in the UV region. |
| 1,5-Dinitronaphthalene | Acetonitrile | ~314[6] |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | Electron Ionization (EI) | 218 | 201, 172, 126[7] |
| 1,5-Dinitronaphthalene | Electron Ionization (EI) | 218 | 172, 156, 126, 114 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 1,3- and 1,5-dinitronaphthalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dinitronaphthalene isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlet signals for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify characteristic functional groups, particularly the nitro groups.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Place approximately 1-2 mg of the dinitronaphthalene isomer and 100-200 mg of dry, finely ground potassium bromide (KBr) in an agate mortar.
-
Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the isomers.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the dinitronaphthalene isomer in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 1 x 10⁻⁵ M.[6]
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the appropriate holders in the spectrophotometer.
-
Scan the absorbance of the sample over a specified wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength of maximum absorbance (λmax).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the dinitronaphthalene isomer in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).
-
-
Data Acquisition:
-
Inject a small volume of the sample solution into the gas chromatograph (GC).
-
The GC will separate the components of the sample, and the eluent will be introduced into the ion source of the mass spectrometer.
-
In the ion source, the sample molecules will be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of 1,3- and 1,5-dinitronaphthalene.
Caption: Experimental workflow for the spectroscopic comparison of dinitronaphthalene isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units | MDPI [mdpi.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic oxidation of dinitronaphthalenes: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 606-37-1 | Benchchem [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Dinitronaphthalene Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dinitronaphthalenes (DNNs) is crucial in environmental monitoring, occupational safety, and toxicological studies due to their potential persistence and toxicity. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of validated analytical methods for the quantification of dinitronaphthalenes, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods used for the quantification of dinitronaphthalenes and related nitroaromatic compounds. Data for dinitrotoluene (DNT) isomers are included as a reference due to the limited availability of comprehensive validation data for all DNN isomers.
Table 1: Performance of HPLC-UV Methods for Nitroaromatic Compounds
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| 2,4-Dinitrotoluene | Soil | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Preslan et al. 1993[1] |
| 1-Nitronaphthalene | Not Specified | 0.150 - 5.000 µg/mL | Not Specified | Not Specified | 90 - 110 | Not Specified | [2] |
| Naphthalene | Not Specified | 0.3125 - 5.000 µg/mL | Not Specified | Not Specified | 90 - 110 | Not Specified | [2] |
| 1,4-Dimethylnaphthalene | Potato/Environmental | Not Specified | 0.001 - 0.004 µg/mL | 0.002 - 0.013 µg/mL | Not Specified | Not Specified | ResearchGate |
Table 2: Performance of GC-based Methods for Nitroaromatic Compounds
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| 2,4-Dinitrotoluene | GC-ECD | Drinking Water | 0.04 µg/L | Not Specified | Not Specified | Not Specified | Hable et al. 1991[1] |
| 2,6-Dinitrotoluene | GC-ECD | Drinking Water | 0.003 µg/L | Not Specified | Not Specified | Not Specified | Hable et al. 1991[1] |
| Naphthalene | GC-MS | Working Environment Air | Not Specified | 0.1 µg/mL (as standard solution) | Not Specified | < 2 | Shimadzu |
| Naphthalene Derivatives | GC-MS (Purge and Trap) | Water | 0.094 - 0.224 µg/L | 0.312 - 0.746 µg/L | 81.9 - 95.6 | 3.12 - 7.46 | [3] |
Experimental Workflow
The validation of an analytical method for dinitronaphthalene quantification follows a structured workflow to ensure the reliability and reproducibility of the results. The diagram below illustrates the key stages of this process.
Caption: Workflow for the validation of an analytical method for dinitronaphthalene quantification.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV and GC-MS analysis of dinitronaphthalenes, which can be adapted based on the specific isomer, matrix, and available instrumentation.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of dinitronaphthalenes in various matrices, including environmental samples.
-
Sample Preparation (e.g., for Soil Samples):
-
Extraction: A known weight of the soil sample is extracted with a suitable organic solvent, such as acetonitrile (B52724) or methanol, using techniques like sonication or pressurized fluid extraction.
-
Filtration/Centrifugation: The extract is filtered or centrifuged to remove particulate matter.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds. The choice of SPE sorbent will depend on the nature of the interferences.
-
Solvent Exchange: The solvent may be evaporated and the residue reconstituted in the mobile phase.
-
-
Instrumental Analysis:
-
HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical. The exact composition should be optimized for the specific dinitronaphthalene isomers.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
-
Detection: The UV detector is set to a wavelength where the dinitronaphthalene isomers exhibit maximum absorbance (e.g., around 230-254 nm).
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the dinitronaphthalenes in the samples.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful technique for the analysis of dinitronaphthalenes, particularly in complex matrices.
-
Sample Preparation:
-
Extraction: Similar to the HPLC method, the sample is extracted with an appropriate solvent (e.g., dichloromethane, hexane).
-
Cleanup: A cleanup step, such as SPE or gel permeation chromatography (GPC), may be necessary to remove non-volatile or interfering substances.
-
Concentration: The extract is concentrated to a small volume under a gentle stream of nitrogen.
-
Internal Standard: An internal standard is added prior to injection to improve the accuracy and precision of the quantification.
-
-
Instrumental Analysis:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5MS) is typically used.
-
Injection: A splitless injection is commonly employed to enhance sensitivity for trace analysis.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Temperature Program: An optimized temperature program is used to achieve good separation of the dinitronaphthalene isomers.
-
Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Quantification: An internal standard calibration method is typically used for quantification.
-
By following these validated methods and protocols, researchers can ensure the generation of high-quality, reliable data for the quantification of dinitronaphthalenes in their samples.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page:NIOSH Manual of Analytical Methods - 5518.pdf/1 - Wikisource, the free online library [en.wikisource.org]
comparative study of dinitronaphthalene isomers' properties
A Comparative Analysis of Dinitronaphthalene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ten isomers of dinitronaphthalene (DNN), a class of nitrated aromatic hydrocarbons with historical and ongoing significance in the chemical industry, particularly in the synthesis of dyes and energetic materials.[1] This document outlines their key physicochemical properties, toxicological and energetic characteristics, and detailed experimental protocols for their synthesis and separation.
Physicochemical Properties
The position of the nitro groups on the naphthalene (B1677914) core significantly influences the physical and chemical properties of the isomers.[1] Key quantitative data for several common isomers are summarized below. All isomers share the molecular formula C₁₀H₆N₂O₄ and a molar mass of approximately 218.17 g/mol .[2][3][4][5][6][7][8][9]
Table 1: Physicochemical Data of Dinitronaphthalene Isomers
| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility in Water |
| 1,2-DNN | 24934-47-2[6] | Data not available | Data not available | Data not available | Data not available |
| 1,3-DNN | 606-37-1[7] | 146 - 148[7] | 377 - 378 (Sublimes)[7] | Beige powder[7] | Insoluble (<1 mg/mL at 20°C)[7] |
| 1,4-DNN | 6921-26-2[10] | 134[11] | Data not available | Pale yellow needles[1][11] | Data not available |
| 1,5-DNN | 605-71-0[12] | 210 - 217 | Sublimes[13] | Yellowish white needles[13] | Poorly soluble (<1 mg/mL at 20°C)[13] |
| 1,6-DNN | 940-09-0[14] | Data not available | Data not available | Data not available | Data not available |
| 1,7-DNN | 24824-25-7 | Data not available | Data not available | Data not available | Data not available |
| 1,8-DNN | 602-38-0[15] | 171 - 173 | Data not available | Yellow crystals[15] | Insoluble (<1 mg/mL at 19°C)[16] |
| 2,3-DNN | 1875-63-4[2][4][8] | 170.5 - 171[8] | Data not available | Light-yellow needles[8] | Insoluble |
| 2,6-DNN | 24824-26-8[5] | Data not available | Data not available | Data not available | Data not available |
| 2,7-DNN | 24824-27-9 | 231 - 233 | ~413.5 | Yellow crystalline | Data not available |
Toxicological and Energetic Properties
Dinitronaphthalenes are recognized for their hazardous properties, including potential toxicity and explosive characteristics. The reactivity and biological impact vary among isomers.
Table 2: Hazard Profile of Dinitronaphthalene Isomers
| Isomer | Toxicological Profile | Energetic/Reactivity Profile |
| General | Dinitronaphthalenes are irritants and can cause a range of systemic effects including cyanosis, anemia, weight loss, and damage to the liver and kidneys.[7][13][15] Some isomers are suspected of causing genetic defects.[6] | Nitroaromatic compounds can be flammable and explosive under certain conditions. They are generally incompatible with strong oxidizing agents and bases. |
| 1,3-DNN | Causes skin, eye, and respiratory irritation.[7] | May be sensitive to heat or shock.[7] Classified as an explosive and a strong oxidizing agent.[7] |
| 1,5-DNN | Identified as a genotoxin.[13] | Incompatible with strong oxidizers.[12] Mixtures with sulfur or sulfuric acid may explode if heated.[12] |
| 1,8-DNN | Suspected carcinogen with reported mutation data.[17] | Sensitive to heat and shock.[15][16][17] Classified as an explosive and a strong oxidizing agent.[15] |
| 2,7-DNN | General toxicity associated with nitroaromatic compounds. | Investigated for use in explosives, but demonstrates weak explosive properties. |
Experimental Protocols
The synthesis of dinitronaphthalene isomers can be achieved through various methods, with the direct nitration of naphthalene being the most common, though least selective, approach.
Protocol 1: Direct Nitration of Naphthalene
This procedure yields a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene (B126178).[1]
Materials:
-
Naphthalene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Dichloroethane (for separation)
Procedure:
-
Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled by an ice bath.[1] Naphthalene is then slowly added to this mixture while maintaining a controlled temperature to prevent over-nitration and byproduct formation.[1] The reaction mixture is stirred for several hours at a slightly elevated temperature to ensure the completion of dinitration.[1]
-
Isolation: The reaction mixture is poured onto crushed ice, causing the crude dinitronaphthalene isomers to precipitate.[1] The solid precipitate is collected by filtration, washed with water until neutral, and then dried.[1]
-
Separation: The resulting isomer mixture, typically containing about 60% 1,8-DNN and 35% 1,5-DNN, can be separated by fractional crystallization from a suitable solvent like dichloroethane, leveraging the different solubilities of the isomers.[1] Alternatively, separation can be achieved using nitric acid or acetone.[18][19]
Protocol 2: Synthesis of 1,4-Dinitronaphthalene (B1214213)
This method utilizes a modified Sandmeyer reaction starting from 4-nitro-1-naphthylamine (B40213) to achieve regioselectivity.[1][11]
Materials:
-
4-nitro-1-naphthylamine
-
Sodium nitrite (B80452)
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid
-
Ether
-
Copper (II) sulfate (B86663)
-
Sodium sulfite (B76179)
-
2% Sodium hydroxide (B78521) solution
Procedure:
-
Diazotization: A solution of 4-nitro-1-naphthylamine in glacial acetic acid is prepared.[1][11] This is slowly added to a cold solution of nitrosylsulfuric acid (formed by dissolving sodium nitrite in concentrated sulfuric acid).[1][11] The temperature is kept below 20°C. The 4-nitronaphthalene-1-diazonium sulfate is then precipitated by adding dry ether at 0°C.[11] The precipitate is collected and dissolved in iced water.[1]
-
Decomposition: A decomposition mixture is prepared from copper (II) sulfate and sodium sulfite solutions.[11] The cold aqueous solution of the diazonium salt is slowly added to this mixture with stirring.[1][11]
-
Isolation & Purification: The crude 1,4-dinitronaphthalene precipitates and is collected by filtration.[1][11] The precipitate is washed sequentially with water, a 2% sodium hydroxide solution, and again with water.[1][11] The dried solid is then extracted with boiling 95% ethanol. Upon concentration of the ethanol extract, crystalline 1,4-dinitronaphthalene is obtained, which can be further purified by recrystallization from aqueous ethanol to yield pale yellow needles.[1][11]
Visualized Workflows and Pathways
The following diagrams illustrate the key chemical transformations and separation logic described in the protocols.
Caption: Direct nitration of naphthalene and subsequent isomer separation.
Caption: Synthesis of 1,4-dinitronaphthalene via a modified Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dinitronaphthalene | C10H6N2O4 | CID 74646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dinitronaphthalene | CAS#:24824-26-8 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,6-Dinitronaphthalene | C10H6N2O4 | CID 612687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dinitronaphthalene | C10H6N2O4 | CID 612684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dinitronaphthalene | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound | 606-37-1 | FD33581 | Biosynth [biosynth.com]
- 10. 1,4-Dinitronaphthalene | C10H6N2O4 | CID 81336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1,5-Dinitronaphthalene | 605-71-0 [chemicalbook.com]
- 13. 1,5-Dinitronaphthalene | C10H6N2O4 | CID 11803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1,6-Dinitronaphthalene | C10H6N2O4 | CID 612685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,8-Dinitronaphthalene | C10H6N2O4 | CID 11764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,8-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. 602-38-0 | CAS DataBase [m.chemicalbook.com]
- 18. US3506725A - Separating 1,5-dinitronaphthalene from 1,8-dinitronaphthalene - Google Patents [patents.google.com]
- 19. Process for the production of 1,5-dinitronaphthalene - Patent 1529772 [data.epo.org]
Unraveling the Photocatalytic Degradation of Dinitronaphthalene Isomers: A Comparative Analysis
A detailed examination of the photocatalytic degradation rates of dinitronaphthalene (DNN) isomers reveals significant variations influenced by the position of the nitro groups on the naphthalene (B1677914) core. This guide provides a comparative analysis of the degradation kinetics, supported by experimental data, to offer insights for researchers and scientists in environmental remediation and chemical degradation studies.
The photocatalytic oxidation of three dinitronaphthalene isomers—1,3-dinitronaphthalene, 1,5-dinitronaphthalene, and 1,8-dinitronaphthalene—was investigated using titanium dioxide (TiO2) Degussa P-25 as the photocatalyst under simulated solar irradiation. The degradation rates were monitored by gas chromatography, and the overall mineralization was assessed by total organic carbon (TOC) analysis.
Comparative Degradation Rates
The experimental results indicate a clear difference in the photocatalytic degradation rates among the studied DNN isomers. The degradation follows pseudo-first-order kinetics, and the rate constants (k) provide a quantitative measure of the degradation efficiency.
| Dinitronaphthalene Isomer | Apparent Rate Constant (k, min⁻¹) | Half-life (t½, min) |
| This compound | Data not available in snippets | Data not available in snippets |
| 1,5-Dinitronaphthalene | Data not available in snippets | Data not available in snippets |
| 1,8-Dinitronaphthalene | Data not available in snippets | Data not available in snippets |
Quantitative data on rate constants and half-lives were not explicitly available in the provided search snippets. The primary source paper by Bekbolet et al. (2009) would contain this specific information.
Theoretical calculations using Density Functional Theory (DFT) were employed to understand the reactivity of the isomers. These calculations suggest that the differences in degradation rates are attributable to the isomers' adsorptive capacities on the TiO2 surface, highlighting that local electronic properties are better predictors of reactivity than global molecular properties.[1][2] The reactions are characterized as orbital-controlled and electrophilic in nature.[1][2]
Experimental Protocols
The photocatalytic degradation experiments were conducted under controlled laboratory conditions to ensure a reliable comparison of the DNN isomers.
Materials and Methods:
-
Photocatalyst: TiO₂ Degussa P-25 was used as the semiconductor photocatalyst.[1][2]
-
Reactants: this compound, 1,5-Dinitronaphthalene, and 1,8-Dinitronaphthalene.[1][2]
-
Photoreactor: A Solarbox photoreactor equipped with a Xenon lamp was used to simulate solar radiation.[1][2]
-
Analysis: The concentration of the individual DNN isomers was monitored using a gas chromatographic method. The extent of mineralization was determined by measuring the nonpurgable organic carbon content using a Total Organic Carbon (TOC) analyzer.[1][2]
Procedure:
A suspension of the TiO₂ photocatalyst in an aqueous solution of the specific dinitronaphthalene isomer was prepared. The suspension was then irradiated in the photoreactor under controlled temperature and stirring. Aliquots were withdrawn at specific time intervals and analyzed by gas chromatography to determine the remaining concentration of the DNN isomer. TOC analysis was performed on the samples to evaluate the conversion of the organic compound to CO₂, water, and other inorganic substances.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the key factors influencing the photocatalytic degradation of dinitronaphthalene isomers, the following diagrams are provided.
Caption: Experimental workflow for the photocatalytic degradation of dinitronaphthalene isomers.
Caption: Factors influencing the photocatalytic degradation rate of dinitronaphthalene isomers.
References
Cross-Validation of Analytical Techniques for Dinitronaphthalene Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of dinitronaphthalene (DNN) isomers is crucial in various fields, from environmental monitoring to toxicological studies and pharmaceutical quality control. The selection of an appropriate analytical technique is paramount for achieving desired sensitivity, selectivity, and throughput. This guide provides a comprehensive comparison of three widely used analytical techniques for the analysis of dinitronaphthalenes: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Comparison
The performance of each analytical technique is summarized below. The data presented is a synthesis from various studies on dinitronaphthalenes and structurally similar compounds, such as dinitrotoluenes and other nitroaromatic compounds. These values can serve as a general guideline for method selection and development.
| Performance Metric | GC-MS | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.09 - 1.5 µg/L | 0.1 - 10 µg/L | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/L | 0.3 - 30 µg/L | 0.03 - 3 µg/L |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Selectivity | High | Moderate to High | Very High |
| Throughput | Moderate | High | Moderate to High |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized experimental protocols for the analysis of dinitronaphthalenes using GC-MS, HPLC-UV, and LC-MS/MS.
Sample Preparation (General)
For environmental matrices such as water and soil, a sample preparation step is typically required to extract and concentrate the dinitronaphthalene isomers.
-
Water Samples: Liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane) or solid-phase extraction (SPE) using a C18 or polymeric sorbent are common techniques.
-
Soil and Solid Samples: Soxhlet extraction, ultrasonic extraction, or pressurized liquid extraction (PLE) with an appropriate solvent mixture (e.g., acetone/hexane) are frequently employed.
-
Biological Matrices: Protein precipitation followed by LLE or SPE is a common approach for samples like plasma or tissue homogenates.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like dinitronaphthalenes.
-
Chromatographic System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection at a temperature of 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
Mass Range: 50-350 amu.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the analysis of non-volatile and thermally labile compounds.
-
Chromatographic System: An HPLC system with a quaternary or binary pump and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with a mixture of water (often with a modifier like 0.1% formic acid or an acetate (B1210297) buffer) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25 - 40°C.
-
Detection: UV detection at a wavelength where dinitronaphthalene isomers exhibit strong absorbance (e.g., 254 nm). A DAD can provide spectral information to aid in peak identification and purity assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system.
-
Column: A reversed-phase C18 or phenyl-hexyl column with smaller particle sizes (e.g., < 2 µm) for better resolution and speed.
-
Mobile Phase: Similar to HPLC-UV, using a gradient of water and acetonitrile or methanol, often with formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for nitroaromatic compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each dinitronaphthalene isomer.
-
Mandatory Visualization
Caption: General experimental workflow for dinitronaphthalene analysis.
Conclusion
The choice of an analytical technique for dinitronaphthalene analysis depends on the specific requirements of the study.
-
GC-MS is a reliable and well-established method, particularly suitable for volatile and semi-volatile DNN isomers. Its high selectivity makes it a good choice for complex matrices.
-
HPLC-UV is a cost-effective and high-throughput technique, ideal for routine analysis where high sensitivity is not the primary concern. Its applicability to non-volatile and thermally labile compounds is a key advantage.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in challenging matrices and for applications requiring a high degree of confidence in the results.
A thorough cross-validation of these techniques, considering the specific dinitronaphthalene isomers of interest and the sample matrix, is recommended to ensure the accuracy and reliability of the analytical data. This guide provides a foundational framework for researchers to make informed decisions in selecting and developing the most appropriate analytical methodology for their needs.
Safety Operating Guide
Proper Disposal of 1,3-Dinitronaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 1,3-Dinitronaphthalene is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
This compound is a hazardous compound that requires careful handling in a controlled laboratory environment. Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this specific chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if handling the powder outside of a chemical fume hood.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes.[2]
-
Inhalation: Move to fresh air immediately.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] In all cases of exposure, seek immediate medical attention.
Spill Cleanup: In the event of a small spill, dampen the solid material with a solvent like acetone (B3395972) to prevent dust formation.[1] Carefully transfer the dampened material and any contaminated absorbent materials into a suitable, sealed container for disposal as hazardous waste.[1] Wash the spill area with acetone followed by soap and water.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆N₂O₄ | [3] |
| Molecular Weight | 218.17 g/mol | [3] |
| Appearance | Beige powder | [3] |
| Melting Point | 146-148 °C | |
| Solubility in Water | Insoluble | [3] |
| GHS Hazard Statements | H315, H319, H335 |
Disposal Procedures
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. It is classified as a hazardous and potentially reactive chemical.[4] Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Characterization and Segregation
-
Hazardous Waste Determination: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep it separate from incompatible materials such as strong oxidizing agents.[2]
Waste Collection and Labeling
-
Container: Use a designated, leak-proof, and compatible container for collecting this compound waste. The original container can be used if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Deactivation (Reduction of Nitro Groups)
For laboratories equipped to perform chemical deactivation, the reduction of the nitro groups to less hazardous amino groups is a potential treatment step before disposal. This procedure should only be carried out by trained personnel and with the explicit approval of your institution's EHS department. The following is a general protocol based on the reduction of nitroarenes using iron in an acidic medium.[5][6]
Materials:
-
This compound waste
-
Iron powder (Fe)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (optional, as a co-solvent)
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
pH paper or meter
-
Stir plate and stir bar
-
Reaction flask and condenser
Procedure:
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction Mixture: For each gram of this compound, add approximately 2-3 grams of iron powder to the flask. Add a suitable solvent such as a mixture of water and ethanol, followed by glacial acetic acid. The exact ratios should be determined based on a literature review for similar compounds or a small-scale test reaction.
-
Reaction: Heat the mixture to a gentle reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.
-
Workup and Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture to remove the iron salts.
-
Slowly and carefully neutralize the acidic filtrate by adding a saturated solution of sodium bicarbonate or another suitable base. Be cautious as this will generate carbon dioxide gas.
-
Continuously monitor the pH until it is in the neutral range (pH 6-8).
-
-
Waste Collection: The neutralized aqueous solution and the filtered iron salts should be collected as hazardous waste. Although the primary hazardous constituent has been transformed, the resulting mixture may still contain components that require professional disposal.
Safety Considerations for Deactivation:
-
The reduction of nitro compounds can be exothermic. Proceed with caution and ensure adequate cooling is available.
-
The reaction may produce flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
-
Always perform a small-scale test reaction before proceeding with larger quantities of waste.
By adhering to these guidelines and working closely with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Dinitronaphthalene
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Dinitronaphthalene. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Handling Information
This compound is a solid chemical compound that poses several health risks, primarily causing skin, eye, and respiratory system irritation.[1][2] It is classified as a combustible solid and may be sensitive to heat or shock.[1][3] Therefore, stringent safety measures are imperative during its handling and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is a risk.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Disposable gloves are preferred.[4][5] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is required, especially when handling powders.[3] |
| Body Protection | A lab coat or chemical-resistant coveralls to prevent skin contact.[5] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory environment. |
Quantitative Data Summary
While specific Occupational Exposure Limits (OELs) for this compound are not established by major regulatory bodies, it is crucial to handle this compound with a high degree of caution. The following table provides key physical and chemical properties.
| Property | Value |
| Chemical Formula | C₁₀H₆N₂O₄ |
| Molecular Weight | 218.17 g/mol [1][3] |
| Appearance | Beige powder |
| Melting Point | 146-148 °C[3] |
| Solubility in Water | Insoluble[1] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area[6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to minimize risk. The following workflow diagram and step-by-step protocol outline the necessary procedures.
Step-by-Step Handling Protocol
1. Preparation:
-
Don all required PPE as outlined in the table above.
-
Work in a well-ventilated area , preferably a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Handling:
-
Avoid the formation of dust when handling the solid compound.[6]
-
Use appropriate tools (e.g., spatulas) for transferring the chemical.
-
Keep containers of this compound tightly closed when not in use.[7]
-
Be aware that this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
3. In Case of a Spill:
-
For small spills, dampen the solid material with a solvent like acetone (B3395972) to prevent dust from becoming airborne.[8]
-
Carefully transfer the dampened material and any contaminated absorbent materials into a suitable, labeled container for hazardous waste.[8]
-
Wash the contaminated area thoroughly with soap and water.[8]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused or waste this compound should be collected in its own sealed and labeled container.
2. Disposal Procedure:
-
Disposal of this compound must be carried out through an approved and licensed hazardous waste disposal company.[7]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these rigorous safety and handling protocols, you can significantly mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. NAPHTHALENE | Occupational Safety and Health Administration [osha.gov]
- 2. This compound | C10H6N2O4 | CID 11818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate [cdc.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. dnacih.com [dnacih.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
